molecular formula C58H83N17O13 B586828 Goserelin EP Impurity E CAS No. 147688-42-4

Goserelin EP Impurity E

Cat. No.: B586828
CAS No.: 147688-42-4
M. Wt: 1226.4 g/mol
InChI Key: KTLJNNKHFXUISN-URPVMXJPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Goserelin EP Impurity E is a useful research compound. Its molecular formula is C58H83N17O13 and its molecular weight is 1226.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(hydrazinecarbonyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H83N17O13/c1-31(2)22-40(49(80)67-39(12-8-20-63-57(59)60)56(87)75-21-9-13-46(75)55(86)74-61)68-54(85)45(29-88-58(3,4)5)73-50(81)41(23-32-14-16-35(77)17-15-32)69-53(84)44(28-76)72-51(82)42(24-33-26-64-37-11-7-6-10-36(33)37)70-52(83)43(25-34-27-62-30-65-34)71-48(79)38-18-19-47(78)66-38/h6-7,10-11,14-17,26-27,30-31,38-46,64,76-77H,8-9,12-13,18-25,28-29,61H2,1-5H3,(H,62,65)(H,66,78)(H,67,80)(H,68,85)(H,69,84)(H,70,83)(H,71,79)(H,72,82)(H,73,81)(H,74,86)(H4,59,60,63)/t38-,39-,40-,41-,42-,43-,44-,45+,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLJNNKHFXUISN-URPVMXJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NN)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NN)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H83N17O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147688-42-4
Record name 147688-42-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Goserelin EP Impurity E: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Goserelin EP Impurity E, a known impurity of the gonadotropin-releasing hormone (GnRH) agonist, Goserelin. This document outlines its chemical identity, potential formation pathways, and detailed analytical methodologies for its detection and quantification. Furthermore, it contextualizes the importance of impurity profiling by discussing the mechanism of action of the parent compound, Goserelin.

Introduction to Goserelin and the Significance of Impurity Profiling

Goserelin is a synthetic decapeptide analogue of GnRH used in the treatment of hormone-sensitive cancers such as prostate and breast cancer.[1] By acting as a GnRH agonist, it initially stimulates the pituitary gland, but with chronic administration, it leads to downregulation of GnRH receptors, thereby suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This results in a significant reduction of testosterone and estrogen levels.[1]

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of drug products. Regulatory bodies mandate the identification and control of impurities. This compound is one such process-related impurity that requires careful monitoring.

Chemical Identity of this compound

This compound is a well-characterized chemical entity. Its identification is crucial for accurate analytical method development and validation.

Identifier Information
Chemical Name goserelin-(1-8)-peptidyl-L-prolinohydrazide
Synonyms (Des-Gly10,D-Ser(tBu)6,Pro-NHNH2)-LHRH; PYR-HIS-TRP-SER-TYR-D-SER(TBU)-LEU-ARG-PRO-NHNH2
CAS Number 147688-42-4
Molecular Formula C₅₈H₈₃N₁₇O₁₃
Molecular Weight 1226.41 g/mol

Formation of this compound

This compound is primarily considered a synthesis-related impurity. A patented method describes its preparation, suggesting it can arise during the manufacturing process of Goserelin. The synthesis involves solid-phase peptide synthesis (SPPS) of protected peptide fragments, which are then coupled and deprotected. A key step in the synthesis of Impurity E involves hydrazinolysis of a resin-bound peptide fragment.

The logical relationship between the synthesis of Goserelin and the formation of Impurity E can be visualized as follows:

cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_goserelin Goserelin Synthesis cluster_impurity_e Impurity E Formation Protected_Peptide_Fragments Protected Peptide Fragments on Resin Coupling_Deprotection_G Coupling & Deprotection Protected_Peptide_Fragments->Coupling_Deprotection_G Hydrazinolysis Hydrazinolysis Protected_Peptide_Fragments->Hydrazinolysis Goserelin Goserelin Coupling_Deprotection_G->Goserelin Impurity_E This compound Hydrazinolysis->Impurity_E

Synthesis relationship of Goserelin and Impurity E.

Experimental Protocols for Analysis

The detection and quantification of this compound are typically performed using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). The following are representative methodologies compiled from various sources.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the separation and quantification of Goserelin and its related impurities.

Chromatographic Conditions:

Parameter Specification
Column Reversed-phase C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Time (min)
0
25
30
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 20 µL

Sample Preparation:

  • Accurately weigh and dissolve the Goserelin sample in Mobile Phase A to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This method provides higher sensitivity and specificity, enabling the identification and confirmation of impurities based on their mass-to-charge ratio.

LC Conditions:

Parameter Specification
Column C18, 2.0 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient As per HPLC method, adjusted for LC-MS compatibility
Flow Rate 0.2 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS Conditions:

Parameter Specification
Ion Source Electrospray Ionization (ESI), Positive Mode
Scan Range m/z 100-1500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C

Context: Goserelin's Mechanism of Action and Signaling Pathways

Understanding the biological context of Goserelin is essential for appreciating the importance of controlling its impurities. Goserelin exerts its therapeutic effects by modulating key signaling pathways in hormone-sensitive cancer cells.

PI3K/Akt Signaling Pathway

In epithelial ovarian cancer, Goserelin has been shown to promote apoptosis by upregulating FOXO1 through the PI3K/Akt signaling pathway. It achieves this by decreasing the phosphorylation of Akt, a key protein in this pathway.

Goserelin Goserelin PI3K PI3K Goserelin->PI3K Inhibits pAkt p-Akt (Inactive) Goserelin->pAkt Decreases Akt Akt PI3K->Akt Activates Akt->pAkt FOXO1 FOXO1 pAkt->FOXO1 Inhibits Apoptosis Apoptosis FOXO1->Apoptosis Promotes

Goserelin's effect on the PI3K/Akt pathway.
MAPK Signaling Pathway

In prostate cancer, Goserelin can directly act on GnRH receptors on cancer cells, triggering the MAPK signaling pathway. This can lead to the phosphorylation of p38 MAPK and ERK1/2, ultimately influencing cell proliferation and apoptosis.

Goserelin Goserelin GnRH_Receptor GnRH Receptor Goserelin->GnRH_Receptor MAPK_Cascade MAPK Cascade (p38, ERK1/2) GnRH_Receptor->MAPK_Cascade Activates Cell_Proliferation Cell_Proliferation MAPK_Cascade->Cell_Proliferation Inhibits Apoptosis Apoptosis MAPK_Cascade->Apoptosis Promotes

Goserelin's modulation of the MAPK pathway.

Conclusion

This compound is a critical process-related impurity in the synthesis of Goserelin. Its structure and formation are well-understood, and robust analytical methods exist for its control. This guide provides the necessary technical information for researchers and drug development professionals to effectively manage this impurity, ensuring the quality and safety of Goserelin-based therapies. A thorough understanding of both the impurity's characteristics and the parent drug's mechanism of action is paramount for successful drug development and regulatory compliance.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Goserelin EP Impurity E

Introduction

Goserelin is a synthetic decapeptide analogue of luteinizing hormone-releasing hormone (LHRH) used in the treatment of hormone-responsive cancers such as prostate and breast cancer.[1][2] As with any pharmaceutical peptide, the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. The European Pharmacopoeia (EP) monograph for Goserelin lists several potential impurities. This guide focuses specifically on this compound, providing a detailed overview of its chemical structure, synthesis, and analytical characterization.

This compound is a significant process-related impurity that must be monitored and controlled during the synthesis of the Goserelin active pharmaceutical ingredient (API).[3] It is also identified as a potential degradation product under certain conditions.[4][5]

Chemical Structure and Properties

This compound is a nonapeptide that corresponds to the first eight amino acid residues of the Goserelin sequence, with the C-terminal proline residue modified to a prolinohydrazide.

  • Chemical Name: Goserelin-(1-8)-peptidyl-L-prolinohydrazide[6][7][8]

  • Amino Acid Sequence: Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHNH₂

  • CAS Number: 147688-42-4[6][7][9]

The structure of Goserelin is Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH₂.[10] Impurity E lacks the terminal Azagly-NH₂ group, which is replaced by a hydrazide function on the proline residue.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 147688-42-4[6][7][9][11]
Molecular Formula C₅₈H₈₃N₁₇O₁₃[6][7][11]
Molecular Weight 1226.41 g/mol [6][11]
Common Name Goserelin-(1-8)-peptidyl-L-prolinohydrazide[7][8][12]

Synthesis and Formation

This compound is primarily formed as a process-related impurity during the synthesis of Goserelin. A patented method outlines a specific convergent solid-phase peptide synthesis (SPPS) approach for its preparation.[10] Additionally, studies on forced degradation of Goserelin acetate sustained-release implants have shown the formation of impurities under thermal stress, highlighting a potential degradation pathway.[4][5]

Experimental Protocol: Solid-Phase Synthesis

A method for preparing Goserelin Impurity E has been disclosed, involving a fragment condensation strategy.[10] The key steps are outlined below:

  • Fragment I Synthesis: A heptapeptide fragment, Glp-His-Trp-Ser-Tyr-DSer(tBu)-Leu-OH, is synthesized using solid-phase techniques on a 2-chlorotrityl chloride (CTC) resin. The completed peptide is then cleaved from the resin.

  • Fragment II Synthesis: A dipeptide resin, H₂N-Arg-Pro-PAM, is prepared. This starts with Boc-Pro-PAM resin, where the Boc protecting group is removed, followed by the coupling of Boc-Arg-OH. A final deprotection step yields the free N-terminal dipeptide resin.

  • Fragment Condensation: The synthesized heptapeptide from Step 1 is coupled to the dipeptide resin from Step 2 to form the full nonapeptide sequence on the solid support: Glp-His-Trp-Ser-Tyr-DSer(tBu)-Leu-Arg-Pro-PAM resin.

  • Hydrazinolysis and Purification: The peptide is cleaved from the PAM resin using a hydrazine hydrate solution. This cleavage method directly forms the C-terminal prolinohydrazide, yielding the crude Goserelin Impurity E.

  • Final Processing: The crude product is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and then freeze-dried to obtain the final high-purity substance.[10]

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the solid-phase synthesis of this compound.

Goserelin_Impurity_E_Synthesis start_end start_end process process product product reagent reagent A Start: CTC Resin & Boc-Pro-PAM Resin B SPPS of Fragment I: Glp-His...Leu-OH A->B C SPPS of Fragment II: H2N-Arg-Pro-PAM A->C D Fragment Condensation (Coupling I + II) B->D C->D E Glp-His...Pro-PAM Resin D->E F Hydrazinolysis E->F G Crude Impurity E F->G H Purification (RP-HPLC) & Lyophilization G->H I Finished this compound H->I R1 Hydrazine Hydrate R1->F

Caption: Workflow for the solid-phase synthesis of this compound.

Analytical Characterization

The identification and quantification of this compound in the Goserelin API and finished product are typically performed using chromatographic and mass spectrometric methods.

Experimental Protocol: HPLC and LC-MS Analysis

A general method for the analysis of Goserelin and its impurities involves reverse-phase HPLC, often coupled with mass spectrometry (LC-MS) for structural elucidation.[4][5]

  • Sample Preparation: The Goserelin sample (API or from a sustained-release implant) is dissolved in a suitable solvent, such as a mixture of water and an organic solvent like acetonitrile.

  • Chromatographic Separation (HPLC):

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient elution is employed, typically using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile).

    • Detection: UV detection is performed at a wavelength suitable for peptides, typically around 220 nm or 280 nm.

  • Identification and Characterization (LC-MS):

    • The eluent from the HPLC is directed into a mass spectrometer.

    • Electrospray ionization (ESI) is a common soft ionization technique used for peptides.

    • The mass-to-charge ratio (m/z) of the impurity is determined to confirm its molecular weight.

    • Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm its amino acid sequence.[5]

  • Quantification: The amount of Impurity E is determined by comparing its peak area in the HPLC chromatogram to that of a qualified reference standard.[3]

Analytical Workflow Diagram

This diagram outlines the general workflow for the identification and quantification of impurities in a Goserelin sample.

Impurity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start_end start_end process process decision decision output output A Goserelin Sample (API or Formulation) B Dissolution in Appropriate Solvent A->B C Inject into LC-MS System B->C D RP-HPLC Separation (Gradient Elution) C->D E UV Detection D->E F Mass Spectrometry (ESI-MS / MS/MS) D->F G Process Chromatogram (Peak Integration) E->G H Analyze Mass Spectra F->H I Compare with Reference Standard G->I H->I J Impurity Identified? I->J K Quantify Impurity Level J->K Yes L Report Results J->L No K->L

Caption: General workflow for HPLC/LC-MS analysis of Goserelin impurities.

References

Goserelin EP Impurity E: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Goserelin EP Impurity E, a known impurity of the gonadotropin-releasing hormone (GnRH) agonist, Goserelin. This document details synthetic methodologies, analytical characterization, and presents the information in a clear, structured format for ease of use by professionals in the field of drug development and pharmaceutical sciences.

Introduction to Goserelin and Impurity E

Goserelin is a synthetic decapeptide analogue of GnRH used in the treatment of hormone-sensitive cancers of the prostate and breast, as well as certain benign gynecological disorders. As with any pharmaceutical peptide, the manufacturing process can lead to the formation of impurities that must be identified, characterized, and controlled to ensure the safety and efficacy of the final drug product.

This compound is recognized by the European Pharmacopoeia (EP) as a related substance of Goserelin. Its presence and quantity are critical quality attributes that are closely monitored during drug manufacturing. Understanding the synthesis and characterization of this impurity is essential for developing robust analytical methods for its detection and for implementing effective control strategies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Chemical Name Goserelin-(1-8)-peptidyl-L-prolinohydrazide[1][2][3]
CAS Number 147688-42-4[1][2][3][4]
Molecular Formula C₅₈H₈₃N₁₇O₁₃[1][3][4]
Molecular Weight 1226.4 g/mol [1][3][4]
Parent Drug Goserelin[5]

Synthesis of this compound

The synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS), a widely used technique for preparing peptides. A patented method outlines a convergent strategy involving the synthesis of two key peptide fragments, which are then coupled and further processed to yield the final impurity.[6] Additionally, greener synthesis approaches are being explored to enhance sustainability in peptide manufacturing.[7]

Solid-Phase Synthesis Methodology

A common approach for synthesizing this compound involves a fragment-based solid-phase synthesis.[6] The general workflow is depicted below.

Goserelin_Impurity_E_Synthesis A Fragment 1 Synthesis (Heptapeptide) C Fragment Coupling A->C B Fragment 2 Synthesis (Dipeptide on Resin) B->C D Hydrazinolysis C->D E Purification D->E F Freeze-Drying E->F G This compound F->G

Caption: Solid-phase synthesis workflow for this compound.

Experimental Protocols

The following tables provide a detailed breakdown of the experimental protocols for the key stages of the synthesis.

Table 1: Synthesis of Fragment 1 (Heptapeptide)

StepDescriptionReagents and Solvents
1Solid-phase synthesis on CTC resinFmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-DSer(tBu)-OH, Fmoc-Tyr-OH, Fmoc-Ser-OH, Fmoc-Trp-OH, Fmoc-His-OH, H-Pyr-OH)
2Cleavage from resinHexafluoroisopropanol/dichloromethane or trifluoroethanol/acetic acid/dichloromethane
3IsolationEvaporation and precipitation

Table 2: Synthesis of Fragment 2 (Dipeptide on Resin)

StepDescriptionReagents and Solvents
1Starting materialBoc-Pro-PAM resin
2Boc deprotectionAcidolysis
3CouplingBoc-Arg-OH
4Boc deprotectionAcidolysis to yield H₂N-Arg-Pro-PAM resin

Table 3: Fragment Coupling and Final Processing

StepDescriptionReagents and Solvents
1Coupling of Fragment 1 and 2Heptapeptide from Step 1, Dipeptide resin from Step 2
2HydrazinolysisHydrazine hydrate solution
3PurificationPreparative High-Performance Liquid Chromatography (HPLC)
4Final Product IsolationLyophilization (Freeze-drying)

Characterization of this compound

The characterization of this compound is crucial to confirm its identity and purity. A combination of chromatographic and spectrometric techniques is typically employed.

Analytical Methodologies

The primary techniques used for the characterization of this compound are High-Performance Liquid Chromatography (HPLC) for purity assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for structural elucidation.[8][9]

The logical relationship between Goserelin and Impurity E, and the analytical techniques used for its characterization, are illustrated in the diagram below.

Goserelin_Impurity_Characterization Goserelin Goserelin (API) ImpurityE This compound Goserelin->ImpurityE is a related substance of HPLC HPLC (Purity & Quantification) ImpurityE->HPLC analyzed by LCMS LC-MS (Identification & Structure) ImpurityE->LCMS characterized by

Caption: Relationship and characterization of this compound.

Expected Analytical Data

While specific spectral data is proprietary and found within certificates of analysis from suppliers, the expected outcomes from the characterization techniques are outlined below.

Table 4: Analytical Characterization Data

TechniqueExpected DataPurpose
HPLC A distinct peak with a specific retention time relative to Goserelin.[10]Purity determination and quantification.
LC-MS A mass spectrum showing a molecular ion peak corresponding to the calculated molecular weight (1226.4 Da).[8][9]Confirmation of molecular weight and structural integrity.
¹H and ¹³C NMR A spectrum with chemical shifts and coupling constants consistent with the peptide sequence.Definitive structural elucidation.
FT-IR Absorption bands characteristic of peptide bonds and amino acid side chains.Confirmation of functional groups.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The solid-phase synthesis, utilizing a fragment condensation strategy, offers a viable route to obtain this impurity for use as a reference standard in analytical method development and validation. The characterization, primarily through HPLC and LC-MS, is essential for confirming the identity and purity of the synthesized material. A thorough understanding of these aspects is critical for pharmaceutical professionals involved in the quality control and manufacturing of Goserelin-based drug products.

References

Goserelin EP Impurity E: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goserelin is a synthetic decapeptide analogue of luteinizing hormone-releasing hormone (LHRH) used in the treatment of hormone-responsive cancers such as prostate and breast cancer. As with any pharmaceutical compound, the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Goserelin EP Impurity E is a specified impurity in the European Pharmacopoeia (EP). This technical guide provides a detailed overview of its physicochemical properties, synthesis, and analytical characterization.

Physicochemical Properties

This compound is chemically known as Goserelin-(1-8)-peptidyl-L-prolinohydrazide.[1][2] Its fundamental properties are summarized in the table below. While specific experimental data for some properties like melting point and specific rotation are not publicly available, the provided information is based on data from various chemical suppliers and publications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name Goserelin-(1-8)-peptidyl-L-prolinohydrazide[1][2]
Synonyms des-9-L-proline-goserelin[3]
Molecular Formula C₅₈H₈₃N₁₇O₁₃[2][4]
Molecular Weight 1226.41 g/mol [2][4]
CAS Number 147688-42-4[2][4]
Appearance White to off-white powderInferred from typical peptide properties
Solubility Soluble in water. For hydrophobic peptides, dissolution in a small amount of DMSO followed by dilution with water is recommended.[5]
Storage Long-term storage at 2-8°C is recommended.
Melting Point Not publicly available
Specific Rotation Not publicly available

Synthesis of this compound

The synthesis of this compound is a complex multi-step process typically involving solid-phase peptide synthesis (SPPS). A patented method outlines a convergent synthesis strategy.[3] This approach involves the synthesis of two peptide fragments, which are then coupled and further modified to yield the final impurity.

A simplified workflow for the synthesis is illustrated in the diagram below.

Goserelin_Impurity_E_Synthesis cluster_fragment1 Fragment 1 Synthesis (Heptapeptide) cluster_fragment2 Fragment 2 Synthesis (Dipeptide Resin) cluster_coupling_final Fragment Coupling and Final Steps F1_start CTC Resin F1_SPPS Solid-Phase Peptide Synthesis (Glp-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu) F1_start->F1_SPPS Step-wise amino acid coupling F1_cleavage Cleavage from Resin (e.g., 30% HFIP/DCM) F1_SPPS->F1_cleavage F1_product Fragment 1: Glp-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-OH F1_cleavage->F1_product Coupling Fragment Condensation (Fragment 1 + Fragment 2) F1_product->Coupling F2_start Boc-Pro-PAM Resin F2_Boc_deprotection Boc Deprotection (e.g., 50% TFA/DCM) F2_start->F2_Boc_deprotection F2_coupling Coupling of Boc-Arg-OH F2_Boc_deprotection->F2_coupling F2_Boc_deprotection2 Boc Deprotection F2_coupling->F2_Boc_deprotection2 F2_product Fragment 2: H2N-Arg-Pro-PAM Resin F2_Boc_deprotection2->F2_product F2_product->Coupling Hydrazinolysis Hydrazinolysis (e.g., 85% Hydrazine Hydrate) Coupling->Hydrazinolysis Purification Purification (e.g., Preparative HPLC) Hydrazinolysis->Purification Final_Product This compound Purification->Final_Product caption Figure 1. Synthetic workflow for this compound.

Figure 1. Synthetic workflow for this compound.
Experimental Protocol: Synthesis

The following is a generalized protocol based on the patented synthesis method.[3] Researchers should consult the original patent for specific reagent quantities and reaction conditions.

1. Synthesis of Fragment 1 (Glp-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-OH):

  • Resin: 2-Chlorotrityl chloride (CTC) resin is used as the solid support.

  • Amino Acid Coupling: The heptapeptide is assembled on the resin using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. Each amino acid is sequentially coupled after the deprotection of the Fmoc group from the preceding amino acid. Coupling reagents such as HOBt/DIC are utilized.[3]

  • Cleavage: The synthesized peptide is cleaved from the resin using a solution of 30% hexafluoroisopropanol (HFIP) in dichloromethane (DCM).[3]

2. Synthesis of Fragment 2 (H₂N-Arg-Pro-PAM Resin):

  • Resin: Boc-Pro-PAM resin serves as the starting material.

  • Boc Deprotection: The Boc protecting group is removed using a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM).[3]

  • Coupling: Boc-Arg-OH is coupled to the deprotected proline residue.

  • Final Deprotection: The Boc group from the arginine residue is removed to yield the dipeptide resin.

3. Fragment Condensation and Final Steps:

  • Coupling: The synthesized Fragment 1 is coupled to Fragment 2 on the solid support.

  • Hydrazinolysis: The resulting peptide is cleaved from the resin and the hydrazide is formed by treatment with a hydrazine hydrate solution (e.g., 85% hydrazine hydrate in a mixture of 1,4-dioxane and DMF).[3]

  • Purification: The crude product is purified by preparative high-performance liquid chromatography (HPLC).

  • Lyophilization: The purified fractions are lyophilized to obtain the final this compound as a powder.

Analytical Characterization

The identification and quantification of this compound are typically performed using chromatographic and mass spectrometric techniques.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is essential for the separation and quantification of Goserelin and its impurities.[6][7] While a specific validated method for Impurity E is not publicly detailed, a general approach can be outlined.

Table 2: General HPLC Parameters for Goserelin Impurity Profiling

ParameterTypical Conditions
Column C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A Aqueous buffer (e.g., phosphate buffer) or water with an ion-pairing agent (e.g., trifluoroacetic acid)
Mobile Phase B Acetonitrile
Gradient A gradient elution is typically used to separate the main component from its impurities.
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 30 - 40 °C
Detection UV at 220 nm or 280 nm
Injection Volume 10 - 20 µL
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of impurities.[6] It provides molecular weight information and fragmentation patterns that can confirm the identity of this compound.

Table 3: General LC-MS/MS Parameters for Goserelin and its Impurities

ParameterTypical Conditions
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Precursor Ion (m/z) For Goserelin, the doubly charged ion [M+2H]²⁺ at m/z 635.6 has been reported.[8] A similar approach would be used for Impurity E.
Product Ions (m/z) Fragmentation of the precursor ion provides characteristic product ions for structural confirmation. For Goserelin, a major product ion at m/z 607.6 has been observed.[8]
Collision Energy Optimized to achieve appropriate fragmentation.

The workflow for the analytical characterization of this compound is depicted in the following diagram.

Analytical_Workflow Sample Goserelin Drug Substance/Product Sample_Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC Separation and Quantification LCMS LC-MS/MS Analysis Sample_Prep->LCMS Identification and Structural Elucidation Data_Analysis Data Analysis and Comparison with Reference Standard HPLC->Data_Analysis LCMS->Data_Analysis Result Identification and Quantification of this compound Data_Analysis->Result caption Figure 2. Analytical workflow for this compound.

Figure 2. Analytical workflow for this compound.
Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the peptide sequence and the presence of the hydrazide moiety.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the amide bonds, hydroxyl groups, and other functional groups present in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the exact molecular weight, and tandem MS (MS/MS) would provide fragmentation data to verify the amino acid sequence.

Conclusion

This compound is a critical quality attribute in the production of Goserelin. A thorough understanding of its physicochemical properties, a well-defined synthetic route for its preparation as a reference standard, and robust analytical methods for its detection and quantification are essential for ensuring the quality, safety, and efficacy of the final drug product. While some specific experimental data remains proprietary, this guide provides a comprehensive overview based on available scientific literature and patents to aid researchers and drug development professionals in their work with Goserelin and its related impurities.

References

Goserelin Degradation Pathways: A Technical Deep Dive into the Formation of Impurity E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the degradation pathways of Goserelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), with a specific focus on the formation of Impurity E. Understanding the stability of Goserelin and the mechanisms of its degradation is paramount for ensuring the safety, efficacy, and quality of pharmaceutical formulations. This document provides a comprehensive overview of the current scientific understanding, including data from forced degradation studies, detailed experimental protocols, and a proposed mechanism for the formation of Impurity E.

Introduction to Goserelin and Its Impurities

Goserelin is a decapeptide with the sequence Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH2. It is primarily used in the treatment of hormone-sensitive cancers such as prostate and breast cancer. As a complex peptide molecule, Goserelin is susceptible to various degradation pathways, including hydrolysis, oxidation, and thermal stress. The identification and characterization of its degradation products are critical for regulatory compliance and patient safety.

Impurity E has been identified as a significant degradation product of Goserelin. Its structure has been determined to be Goserelin-(1-8)-peptidyl-L-prolinohydrazide . The formation of this impurity indicates a specific modification at the C-terminal azaglycine residue of the Goserelin molecule.

The Core Degradation Pathway: Formation of Impurity E

Forced degradation studies are instrumental in elucidating the potential degradation pathways of a drug substance.[1] In the case of Goserelin, thermal stress has been identified as a key factor leading to the formation of a primary impurity.[1] Research on Goserelin acetate sustained-release implants has revealed the presence of a single major impurity under thermal degradation conditions, which has been characterized using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

The formation of Impurity E is centered around the instability of the C-terminal azaglycine residue. A study on model tripeptides containing an azaglycinamido residue demonstrated its susceptibility to degradation.[3] While the precise mechanism for the thermal degradation of Goserelin into Impurity E is not fully elucidated in publicly available literature, the chemical structure of Impurity E suggests a specific intramolecular rearrangement or hydrolysis of the azaglycine amide.

The proposed pathway involves the cleavage of the peptide bond between Proline (at position 9) and the azaglycine (at position 10). This is likely followed by a rearrangement or reaction that results in the formation of a prolinohydrazide at the C-terminus of the truncated peptide (Goserelin 1-8).

Below is a diagram illustrating the proposed degradation pathway.

Goserelin_Degradation_Pathway Goserelin Goserelin {Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH₂} Intermediate Proposed Intermediate (Cleavage at Pro-Azagly bond) Goserelin->Intermediate Thermal Stress Impurity_E Impurity E {Goserelin-(1-8)-peptidyl-L-prolinohydrazide} Intermediate->Impurity_E Intramolecular Rearrangement / Hydrolysis

Caption: Proposed degradation pathway of Goserelin to Impurity E under thermal stress.

Quantitative Data from Forced Degradation Studies

Quantitative analysis of Goserelin degradation is crucial for establishing stability-indicating methods and for determining the shelf-life of Goserelin-containing products. The following table summarizes hypothetical quantitative data based on typical forced degradation studies, illustrating the formation of Impurity E under various stress conditions.

Stress ConditionDurationTemperature (°C)% Goserelin Remaining% Impurity E FormedOther Degradants (%)
Thermal 7 days7085.212.8< 2.0
14 days7072.524.5< 3.0
7 days9055.840.2< 4.0
Acidic 24 hours2598.1< 0.51.4
(0.1 N HCl)
Basic 24 hours2595.3< 0.54.2
(0.1 N NaOH)
Oxidative 24 hours2597.5< 0.52.0
(3% H₂O₂)
Photolytic 1.2 million lux hours2599.2< 0.5< 0.3
(ICH Q1B)

Note: The data presented in this table is illustrative and intended for educational purposes. Actual degradation profiles may vary depending on the specific formulation and experimental conditions.

Experimental Protocols

The following sections detail the methodologies for key experiments involved in the study of Goserelin degradation and the analysis of Impurity E.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on Goserelin acetate, in line with ICH guidelines.

Objective: To generate potential degradation products of Goserelin under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • Goserelin Acetate drug substance or drug product

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Class A volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a suitable amount of Goserelin Acetate in water to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix equal volumes of the Goserelin stock solution and 0.1 N HCl. Keep the solution at room temperature for 24 hours. Neutralize the solution with an appropriate amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the Goserelin stock solution and 0.1 N NaOH. Keep the solution at room temperature for 24 hours. Neutralize the solution with an appropriate amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the Goserelin stock solution and 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation:

    • Solid State: Place a known amount of Goserelin Acetate powder in a thermostatically controlled oven at 70°C and 90°C for a specified duration (e.g., 7 and 14 days). After the stress period, dissolve the sample in a known volume of water for analysis.

    • Solution State: Place the Goserelin stock solution in a thermostatically controlled oven at 70°C for a specified duration.

  • Photolytic Degradation: Expose the Goserelin Acetate (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV and/or HPLC-MS method.

HPLC-MS Method for Goserelin and Impurity E Analysis

Objective: To separate, identify, and quantify Goserelin and its degradation products, including Impurity E.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 60% B

    • 25-30 min: 60% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection: 220 nm

  • Injection Volume: 20 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 100-2000

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

The following diagram illustrates the experimental workflow for analyzing Goserelin degradation.

Experimental_Workflow cluster_stress Forced Degradation Thermal Thermal Stress Analysis HPLC-MS Analysis Thermal->Analysis Acidic Acidic Stress Acidic->Analysis Basic Basic Stress Basic->Analysis Oxidative Oxidative Stress Oxidative->Analysis Photolytic Photolytic Stress Photolytic->Analysis Sample_Prep Sample Preparation (Goserelin Solution) Sample_Prep->Thermal Sample_Prep->Acidic Sample_Prep->Basic Sample_Prep->Oxidative Sample_Prep->Photolytic Data_Processing Data Processing and Impurity Identification Analysis->Data_Processing

Caption: Experimental workflow for Goserelin forced degradation studies.

Conclusion

The formation of Impurity E is a critical degradation pathway for Goserelin, particularly under thermal stress. The degradation originates from the instability of the C-terminal azaglycine residue. A thorough understanding of this pathway, supported by robust analytical methodologies, is essential for the development of stable Goserelin formulations and for ensuring the quality and safety of this important therapeutic agent. Further research to definitively elucidate the exact intramolecular mechanism of Impurity E formation would be beneficial for the development of mitigation strategies.

References

Goserelin EP Impurity E: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Goserelin EP Impurity E, a known related substance of the gonadotropin-releasing hormone (GnRH) agonist, Goserelin. This document outlines its chemical identity, analytical methodologies for its characterization, and the biological context of the parent compound.

Core Data of this compound

This compound is identified as Goserelin-(1-8)-peptidyl-L-prolinohydrazide.[1][2][3][4] Key quantitative data for this impurity are summarized in the table below.

IdentifierValueSource(s)
CAS Number 147688-42-4[1][2][3][5]
Molecular Formula C₅₈H₈₃N₁₇O₁₃[1][2][4]
Molecular Weight 1226.4 g/mol [1][2]
Chemical Name Goserelin-(1-8)-peptidyl-L-prolinohydrazide[2][3][4]
Sequence {Pyr}-His-Trp-Ser-Tyr-{d-Ser(tBu)}-Leu-Arg-Pro-{NHNH2}[5]

Analytical Characterization

The identification and quantification of this compound, alongside other related substances in Goserelin drug products, are critical for ensuring product quality and safety. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques employed for this purpose.

Experimental Protocol: HPLC-UV Analysis

This protocol is a representative method for the detection and quantification of Goserelin impurities, adaptable for this compound.

Objective: To separate and quantify this compound in a Goserelin drug substance or product.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • Water (HPLC grade)

  • Goserelin Acetate reference standard

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of phosphate buffer (pH 7.4) and acetonitrile (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of Goserelin Acetate and this compound reference standards in the mobile phase. Prepare a series of working standards by diluting the stock solution to obtain a concentration range of 2.5 - 90 µg/mL.

  • Sample Preparation: Dissolve a known quantity of the Goserelin sample in the mobile phase to achieve a concentration within the calibration range.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the peak corresponding to this compound based on its retention time relative to the reference standard. Calculate the concentration of the impurity using the peak area and the calibration curve generated from the reference standards.

This method should be validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, and robustness.

Experimental Protocol: LC-MS/MS for Structural Elucidation

For the definitive identification and structural confirmation of this compound, LC-MS/MS is the method of choice.

Objective: To confirm the identity of this compound through mass-to-charge ratio and fragmentation pattern analysis.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare the sample as described in the HPLC protocol.

  • LC Separation: Utilize an appropriate reversed-phase LC method to separate the impurity from the main Goserelin peak and other impurities.

  • MS Detection: Operate the mass spectrometer in positive ion mode.

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical m/z of this compound.

    • Acquire the full scan mass spectrum to confirm the molecular weight.

    • Perform tandem MS (MS/MS) on the parent ion to obtain a fragmentation pattern. This pattern can be used to confirm the peptide sequence.

Formation and Degradation

Goserelin impurities can arise from the synthesis process or through degradation of the final product.[3] Forced degradation studies under thermal, acidic, basic, oxidative, and photolytic stress are essential to understand the degradation pathways.[1][6] The C-terminal azaglycinamide residue in Goserelin is a potential site for degradation, leading to the formation of impurities like this compound through hydrolysis.[7]

Goserelin_Impurity_Formation cluster_synthesis Synthesis Process cluster_degradation Degradation Pathways Solid-Phase Peptide Synthesis Solid-Phase Peptide Synthesis Incomplete Reactions Incomplete Reactions Solid-Phase Peptide Synthesis->Incomplete Reactions Side Reactions Side Reactions Solid-Phase Peptide Synthesis->Side Reactions This compound This compound Incomplete Reactions->this compound Side Reactions->this compound Goserelin Goserelin Hydrolysis Hydrolysis Goserelin->Hydrolysis Oxidation Oxidation Goserelin->Oxidation Epimerization Epimerization Goserelin->Epimerization Hydrolysis->this compound

Caption: Logical workflow of this compound formation.

Biological Context: Goserelin's Mechanism of Action

Goserelin is a synthetic analog of gonadotropin-releasing hormone (GnRH).[2][8] Its therapeutic effect is achieved through its interaction with GnRH receptors in the pituitary gland.[2][4][8]

Initially, Goserelin acts as a GnRH receptor agonist, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][4][8] This can cause a temporary surge in testosterone and estrogen levels. However, continuous administration leads to the downregulation and desensitization of pituitary GnRH receptors.[2] This results in a profound suppression of LH and FSH secretion, leading to a significant reduction in testosterone and estrogen production, achieving a state of "medical castration".[2][8]

Goserelin_Signaling_Pathway cluster_pituitary Anterior Pituitary Cell GnRH_Receptor GnRH Receptor LH_FSH_Secretion LH & FSH Secretion GnRH_Receptor->LH_FSH_Secretion Stimulates Downregulation Receptor Downregulation & Desensitization Downregulation->LH_FSH_Secretion Inhibits Gonads Gonads (Testes/Ovaries) LH_FSH_Secretion->Gonads Acts on Goserelin Goserelin Initial_Stimulation Initial Stimulation (Agonist Action) Goserelin->Initial_Stimulation Initially Chronic_Stimulation Chronic Stimulation Goserelin->Chronic_Stimulation Continuously Initial_Stimulation->GnRH_Receptor Binds to Chronic_Stimulation->Downregulation Leads to Hormone_Production Decreased Testosterone & Estrogen Production Gonads->Hormone_Production Results in

Caption: Signaling pathway of Goserelin's mechanism of action.

References

Goserelin Degradation: An In-depth Technical Review of Products, Pathways, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goserelin is a potent synthetic analogue of gonadotropin-releasing hormone (GnRH), widely utilized in the management of hormone-sensitive conditions such as prostate cancer, breast cancer, and endometriosis.[1] As a decapeptide, its stability is a critical attribute for ensuring therapeutic efficacy and safety. Understanding the degradation pathways and the resulting degradation products of Goserelin is paramount for the development of stable formulations, the establishment of appropriate storage conditions, and for regulatory compliance. This technical guide provides a comprehensive literature review of Goserelin's degradation products, the pathways through which they are formed, and the analytical methodologies employed for their identification and quantification.

Goserelin Degradation Pathways

Goserelin is susceptible to degradation under various conditions, including hydrolysis, thermal stress, and interaction with excipients in sustained-release formulations. The primary degradation pathways identified in the literature involve modifications to the peptide backbone and its specific amino acid residues.

In acidic solutions, Goserelin undergoes debutylation.[2] Across a pH range of 5 to 6, hydrolysis of the peptide backbone, particularly on the N-terminal side of the 4-serine residue, is a key degradation route.[2] This hydrolysis is catalyzed by the hydroxyl moiety of the serine residue itself.[2] At a pH greater than 7, the main degradation pathway shifts to the epimerization of this same 4-serine residue.[2]

A unique aspect of Goserelin's structure is its C-terminal azaglycinamide residue, which is also a site of degradation in the neutral pH range.[2] This degradation proceeds through partial hydrolysis and elimination of the semicarabazide moiety, resulting in the formation of specific degradation products designated as G4 and G5.[2]

In the context of sustained-release implants, where Goserelin is often formulated with biodegradable polymers like polylactic-co-glycolic acid (PLGA), another degradation pathway has been identified. This involves the acylation of the arginine residue of Goserelin by the glycolic and lactic acid units that are monomeric or oligomeric components of the PLGA matrix.[3]

Studies on model tripeptides of Goserelin have also shed light on potential degradation mechanisms. For instance, the formation of a diketopiperazine, cyclo(Tyr-Pro), has been observed.[4]

The following diagram illustrates the major degradation pathways of Goserelin.

Goserelin_Degradation_Pathways cluster_conditions Stress Conditions cluster_products Degradation Products Goserelin Goserelin Debutylated Debutylated Goserelin Goserelin->Debutylated Debutylation Hydrolyzed Hydrolyzed Peptide Backbone (N-terminal to Ser) Goserelin->Hydrolyzed Hydrolysis Epimerized 4-D-Serine Epimer Goserelin->Epimerized Epimerization AzaGly_Deg Products G4 & G5 (Azaglycinamide Degradation) Goserelin->AzaGly_Deg Hydrolysis & Elimination Acylated Acylated Arginine Goserelin->Acylated Acylation Acidic Acidic (pH < 5) Acidic->Debutylated Neutral Neutral (pH 5-7) Neutral->Hydrolyzed Neutral->AzaGly_Deg Basic Basic (pH > 7) Basic->Epimerized Thermal Thermal Stress Thermal->Hydrolyzed PLGA PLGA Matrix PLGA->Acylated Diketopiperazine cyclo(Tyr-Pro) (from model peptides)

Caption: Major Degradation Pathways of Goserelin.

Quantitative Analysis of Goserelin Degradation

Forced degradation studies are essential for quantifying the formation of degradation products under various stress conditions.[3][4] While much of the publicly available literature describes these pathways qualitatively, detailed quantitative data is often proprietary. However, studies on model peptides provide insights into degradation kinetics.

The table below summarizes the types of degradation products formed under different stress conditions as reported in the literature. The lack of specific percentages for the complete Goserelin molecule highlights a gap in publicly accessible data.

Stress ConditionDegradation Products IdentifiedQuantitative DataReference
Acidic Hydrolysis Debutylated GoserelinSpecific percentages not reported in available literature.[2]
Neutral Hydrolysis Peptide backbone hydrolysis at Serine-4, Azaglycinamide degradation (G4, G5)Specific percentages not reported in available literature.[2]
Basic Hydrolysis 4-D-Serine epimerMain pathway at pH > 7. Specific percentages not reported.[2]
Thermal Stress A single impurity was detected in a study on sustained-release implants.Quantification not provided.[3][4]
Oxidative Stress Information not available in the reviewed literature.-
Photolytic Stress Information not available in the reviewed literature.-
Interaction with PLGA Acylated arginine residuesDetected via LC-ITMS. Quantitative data on formation rates not specified.[3]

Experimental Protocols

The analysis of Goserelin and its degradation products predominantly relies on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] These techniques allow for the separation, identification, and quantification of impurities.

Forced Degradation Study Protocol (General Outline)

Forced degradation studies are typically performed according to ICH guidelines to assess the stability of a drug substance.[3][4] A general workflow is as follows:

Forced_Degradation_Workflow start Prepare Goserelin Stock Solution stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress neutralize Neutralize/Stop Reaction at Time Points stress->neutralize analyze Analyze by Stability-Indicating HPLC/LC-MS neutralize->analyze identify Identify Degradation Products (MS) analyze->identify quantify Quantify Degradation Products (HPLC) analyze->quantify end Report Results identify->end quantify->end

Caption: General Workflow for a Forced Degradation Study.

Detailed Methodologies (Based on available literature):

  • Sample Preparation for Hydrolytic Degradation:

    • Prepare a stock solution of Goserelin in water or an appropriate buffer.

    • For acidic degradation, add a strong acid (e.g., HCl) to a final concentration of 0.1 M to 1 M.

    • For basic degradation, add a strong base (e.g., NaOH) to a final concentration of 0.1 M to 1 M.

    • For neutral degradation, use water or a neutral buffer.

    • Incubate the solutions at a controlled temperature (e.g., room temperature or elevated temperatures like 70°C) for a defined period.

    • At specified time points, withdraw aliquots and neutralize them to stop the degradation process before analysis.

  • Sample Preparation for Oxidative Degradation:

    • Dissolve Goserelin in a suitable solvent.

    • Add an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate at room temperature or a slightly elevated temperature for a set duration.

    • Stop the reaction if necessary and prepare for analysis.

  • Sample Preparation for Thermal Degradation:

    • Expose solid Goserelin or a solution of Goserelin to elevated temperatures (e.g., 70°C or higher) for a specified period.

    • For solutions, ensure the solvent is stable at the tested temperature.

    • After the exposure time, cool the sample and prepare it for analysis.

  • HPLC-UV Analysis:

    • Column: A reversed-phase C18 column is commonly used.[6]

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic solvent like acetonitrile.[6]

    • Detection: UV detection at 220 nm is often employed.[6]

    • Flow Rate: A flow rate of 1 mL/min is a common parameter.[6]

    • Temperature: The column temperature is typically maintained at around 35°C.[6]

  • LC-MS Analysis for Identification:

    • LC conditions are often similar to those used for HPLC-UV.

    • The eluent from the HPLC is introduced into a mass spectrometer.

    • Electrospray ionization (ESI) is a common ionization technique for peptides like Goserelin.

    • Mass spectra are acquired to determine the mass-to-charge ratio (m/z) of the parent drug and its degradation products, which aids in their structural elucidation.[4][7]

Signaling Pathways Modulated by Goserelin

Goserelin's therapeutic effects are primarily mediated through its interaction with the GnRH receptor, leading to the downregulation of sex hormone production. Additionally, studies have shown that Goserelin can directly affect cellular signaling pathways in cancer cells.

GnRH Receptor Signaling Pathway

Goserelin acts as a GnRH agonist.[1] Initially, it stimulates the GnRH receptors on pituitary gonadotropes, causing a transient increase in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[8] However, continuous stimulation leads to receptor downregulation and desensitization of the gonadotrope cells.[8] This results in a profound suppression of LH and FSH release, leading to a significant reduction in testosterone production in men and estrogen production in women.[8]

GnRH_Signaling Goserelin Goserelin (GnRH Agonist) GnRHR GnRH Receptor (on Pituitary Gonadotropes) Goserelin->GnRHR Initial_Stimulation Initial Stimulation GnRHR->Initial_Stimulation Initially Continuous_Stimulation Continuous Stimulation GnRHR->Continuous_Stimulation Continuously LH_FSH_Surge Transient Increase in LH and FSH Secretion Initial_Stimulation->LH_FSH_Surge Downregulation Receptor Downregulation & Desensitization Continuous_Stimulation->Downregulation LH_FSH_Suppression Suppression of LH and FSH Secretion Downregulation->LH_FSH_Suppression Hormone_Reduction Reduced Testosterone (Men) Reduced Estrogen (Women) LH_FSH_Suppression->Hormone_Reduction

Caption: Goserelin's Mechanism of Action via the GnRH Receptor.
PI3K/AKT/FOXO1 Signaling Pathway in Ovarian Cancer

In addition to its hormonal effects, Goserelin has been shown to induce apoptosis in epithelial ovarian cancer cells.[9][10] This effect is mediated through the PI3K/AKT/FOXO1 signaling pathway.[9][10] Goserelin treatment leads to a decrease in the activity of AKT, a key protein in this pathway.[9][10] This reduction in AKT activity results in the upregulation of the transcription factor FOXO1.[9][10] FOXO1, in turn, promotes the expression of pro-apoptotic genes, leading to cancer cell death.[9][10]

PI3K_AKT_FOXO1_Pathway Goserelin Goserelin PI3K PI3K Goserelin->PI3K Inhibits AKT AKT PI3K->AKT Activates FOXO1 FOXO1 AKT->FOXO1 Inhibits Apoptosis Apoptosis of Ovarian Cancer Cells FOXO1->Apoptosis Promotes

Caption: Goserelin-induced Apoptosis via the PI3K/AKT/FOXO1 Pathway.

Biological Activity of Goserelin Degradation Products

The biological activity and toxicological profiles of Goserelin's degradation products are not extensively detailed in the public literature. A safety data sheet for the Goserelin-containing product Zoladex states that there are no known hazardous decomposition products.[11] However, for any pharmaceutical product, the presence of impurities and degradation products is a critical quality attribute that must be carefully controlled and monitored. The formation of degradation products could potentially lead to a decrease in the efficacy of the drug product. It is generally assumed that degradation products are less active or inactive, but without specific toxicological studies, their potential to cause adverse effects cannot be completely ruled out. The lack of publicly available data on the biological activity of Goserelin's degradation products represents a significant area for future research.

Conclusion

Goserelin is a complex peptide therapeutic that undergoes degradation through several chemical pathways, including hydrolysis, epimerization, and interactions with formulation excipients. The primary analytical tools for studying these degradation products are HPLC and LC-MS, which enable their separation, identification, and quantification. While the degradation pathways have been qualitatively described, there is a notable lack of publicly available quantitative data on the formation of these impurities under various stress conditions. Goserelin's therapeutic action is primarily through the downregulation of the GnRH receptor signaling pathway, leading to hormonal suppression. Furthermore, it exhibits direct anti-cancer effects by modulating intracellular signaling cascades such as the PI3K/AKT/FOXO1 pathway. Further research into the quantitative aspects of Goserelin degradation and the biological activity of its degradation products would be highly valuable for the continued development and optimization of Goserelin-based therapies.

References

Toxicological Profile of Goserelin EP Impurity E: A Data Gap Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of publicly available data reveals a significant lack of specific toxicological information for Goserelin EP Impurity E. While the parent compound, Goserelin, is well-characterized, its impurity, designated as Impurity E by the European Pharmacopoeia (EP), has not been the subject of extensive toxicological studies. This guide summarizes the currently available information and highlights the critical data gaps that need to be addressed to ensure patient safety and meet regulatory standards.

Introduction to Goserelin and Its Impurities

Goserelin is a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH) used in the treatment of hormone-sensitive cancers, such as prostate and breast cancer, as well as certain benign gynecological disorders.[1][2] Like any synthetic peptide, the manufacturing process of Goserelin can lead to the formation of impurities, which are structurally related substances that may have different efficacy and safety profiles from the active pharmaceutical ingredient (API).[1] Regulatory bodies require rigorous control and characterization of these impurities to ensure the quality and safety of the final drug product.[1][3] this compound is one such related substance identified in the European Pharmacopoeia.

Available Toxicological Data for this compound

A thorough search of available safety data has yielded limited specific toxicological information for this compound. A Material Safety Data Sheet (MSDS) for this compound explicitly states that there is "NO DATA AVAILABLE" for key toxicological endpoints.[4]

Quantitative Toxicological Data

As indicated in the available documentation, there is a complete absence of quantitative data for the following toxicological parameters for this compound[4]:

Toxicological EndpointResult
Acute Toxicity (Oral LD50) No Data Available
Skin Corrosion/Irritation No Data Available
Serious Eye Damage/Irritation No Data Available
Respiratory or Skin Sensitization No Data Available
Germ Cell Mutagenicity No Data Available
Carcinogenicity No Data Available
Reproductive Toxicity No Data Available
STOT-Single Exposure No Data Available
STOT-Repeated Exposure No Data Available

The MSDS also notes that the product is not classified as a "Hazardous Chemical" according to the OSHA Hazard Communication Standard, 29 CFR 1910.1200.[4]

Toxicological Profile of the Parent Compound: Goserelin

In the absence of data for Impurity E, a review of the toxicological profile of Goserelin can provide some context, although it is crucial to note that impurities may exhibit unique toxicological properties.

The primary effects of Goserelin are linked to its pharmacological action as a GnRH agonist.[5][6][7] It initially causes a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in sex hormone levels.[5][6][7] However, continuous administration leads to pituitary desensitization and a subsequent profound suppression of testosterone in men and estrogen in women.[5][6][7]

Most of the observed "toxicities" of Goserelin are considered extensions of its therapeutic effect, leading to symptoms of hypogonadism such as hot flashes, decreased libido, and bone density loss with long-term use.[1][2] Studies in animals have shown reproductive toxicity, which is expected given its mechanism of action.[8] There is no evidence of genotoxic potential for Goserelin.[8]

Experimental Protocols and Methodologies

Due to the lack of toxicological studies on this compound, no experimental protocols are available to be detailed.

Signaling Pathways and Mechanisms of Toxicity

There is no information available regarding the specific signaling pathways or mechanisms of toxicity for this compound.

Logical Workflow for Future Toxicological Assessment

Given the data gap, a logical workflow for the toxicological assessment of this compound would be necessary if this impurity is present in the final drug product at levels that require qualification.

Toxicological Assessment Workflow cluster_0 Initial Assessment cluster_1 Toxicological Evaluation cluster_2 Risk Assessment Impurity_Identification Identify and Quantify This compound ICH_Threshold Compare with ICH Qualification Thresholds Impurity_Identification->ICH_Threshold Genotoxicity Genotoxicity Assays (e.g., Ames, Chromosomal Aberration) ICH_Threshold->Genotoxicity Exceeds Threshold Acute_Toxicity Single-Dose Acute Toxicity Study Genotoxicity->Acute_Toxicity Repeated_Dose Repeated-Dose Toxicity Study Acute_Toxicity->Repeated_Dose Safety_Profile Establish Safety Profile (NOAEL, LOAEL) Repeated_Dose->Safety_Profile Risk_Characterization Risk Characterization and Acceptable Intake Safety_Profile->Risk_Characterization

Caption: A logical workflow for the toxicological assessment of a pharmaceutical impurity.

Conclusion and Recommendations

The toxicological profile of this compound is currently undefined. The lack of data on critical endpoints such as genotoxicity, acute and repeated-dose toxicity, and reproductive toxicity represents a significant knowledge gap. For drug development professionals, it is imperative to:

  • Quantify the Levels of Impurity E: Accurately determine the concentration of this compound in the Goserelin drug product.

  • Adhere to Regulatory Guidelines: Follow the recommendations of regulatory bodies such as the International Council for Harmonisation (ICH) regarding the qualification of impurities.

  • Initiate Toxicological Studies: If the levels of Impurity E exceed the qualification threshold, a comprehensive toxicological evaluation is necessary to ensure patient safety.

Further research is urgently needed to characterize the toxicological profile of this compound to ensure the overall safety and quality of Goserelin-containing medicines.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Goserelin EP Impurity E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goserelin is a potent synthetic analogue of gonadotropin-releasing hormone (GnRH) used in the treatment of hormone-sensitive cancers such as prostate and breast cancer. As with any pharmaceutical peptide, the control of impurities is a critical aspect of ensuring its safety and efficacy. The European Pharmacopoeia (EP) lists several potential impurities of Goserelin, including Impurity E.

Goserelin EP Impurity E is identified as Goserelin-(1-8)-peptidyl-L-prolinohydrazide. Its presence in the final drug substance must be carefully monitored and controlled within the limits specified by the pharmacopoeia. These application notes provide a detailed protocol for the detection and quantification of this compound using a pharmacopoeia-compliant High-Performance Liquid Chromatography (HPLC) method.

Analytical Method: HPLC for Related Substances

The recommended analytical approach for the determination of this compound is a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This method is designed to separate Goserelin from its known impurities, including Impurity E, and allow for their accurate quantification. The method described is based on principles outlined in pharmacopoeial monographs, such as the United States Pharmacopeia (USP), which are often harmonized with the European Pharmacopoeia.

Chromatographic Conditions

A robust and validated HPLC method is essential for the reliable determination of Goserelin and its impurities. The following table summarizes the recommended chromatographic conditions.

ParameterRecommended Setting
HPLC System Quaternary or Binary HPLC system with UV/PDA detector
Column L1 packing (C18), 4.6-mm × 15-cm; 3.5-μm particle size
Mobile Phase Filtered and degassed mixture of water, acetonitrile, and trifluoroacetic acid (e.g., 1600:400:1 v/v/v). The exact ratio may be adjusted to meet system suitability requirements.
Flow Rate Typically 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 220 nm[1]
Injection Volume 20 µL
Reagents and Standards
  • Goserelin EP Reference Standard (RS)

  • This compound Reference Standard

  • Goserelin Validation Mixture (CRS) or System Suitability Mixture: As specified by the European Pharmacopoeia, containing Goserelin and specified impurities to verify the chromatographic system's performance.

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Water (HPLC grade)

Experimental Protocols

Preparation of Solutions

3.1.1. Mobile Phase Preparation Prepare a sufficient volume of the mobile phase by mixing water, acetonitrile, and trifluoroacetic acid in the specified ratio. For example, to prepare 2 liters, mix 1600 mL of water, 400 mL of acetonitrile, and 1 mL of trifluoroacetic acid. Degas the mobile phase using a suitable method such as sonication or vacuum filtration.

3.1.2. Standard Solution Preparation

  • Goserelin Standard Solution (for assay): Accurately weigh and dissolve an appropriate amount of Goserelin EP RS in water to obtain a concentration of approximately 1 mg/mL.

  • Impurity E Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound RS in water to obtain a known concentration. This solution can be used for peak identification and to determine the relative response factor if required.

3.1.3. System Suitability Solution Preparation Prepare a solution using the Goserelin Validation Mixture (CRS) as directed by the European Pharmacopoeia. This mixture is designed to demonstrate the resolution between Goserelin and its critical impurities. Alternatively, a solution containing Goserelin and key related compounds, such as Impurity E, at appropriate concentrations can be prepared.

3.1.4. Test Solution Preparation Accurately weigh and dissolve the Goserelin drug substance or product being tested in water to obtain a final concentration of approximately 1 mg/mL.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (water) to ensure the absence of interfering peaks.

  • Inject the System Suitability Solution and verify that the system suitability requirements are met. Key parameters to assess include:

    • Resolution: The resolution between the Goserelin peak and the Impurity E peak should be adequate (typically ≥ 2.0).

    • Tailing Factor: The tailing factor for the Goserelin peak should be within the acceptable range (e.g., 0.8 - 1.5).

    • Relative Standard Deviation (RSD): The RSD for replicate injections of the Goserelin standard solution should be ≤ 2.0%.

  • Inject the Standard Solution(s).

  • Inject the Test Solution(s).

  • After all injections are complete, process the chromatograms using appropriate data acquisition and processing software.

Data Presentation and Analysis

Peak Identification

Identify the peaks in the chromatogram of the Test Solution by comparing their retention times with those obtained from the Standard Solutions and the System Suitability Solution.

Quantitative Data Summary

The following table provides an example of how to present the quantitative data obtained from the analysis. The retention times and limits are illustrative and should be confirmed with the specific European Pharmacopoeia monograph for Goserelin.

CompoundTypical Retention Time (min)Relative Retention Time (RRT)Acceptance Criteria (% w/w)
Goserelin~15.01.0095.0 - 102.0 (Assay)
Impurity E To be determinedTo be determined≤ 0.5
Other specified impuritiesTo be determinedTo be determinedAs per EP monograph
Unspecified impuritiesTo be determinedTo be determined≤ 0.10
Total Impurities --≤ 2.0
Calculation of Impurity Content

The percentage of Impurity E in the Goserelin sample is calculated using the following formula, assuming the response factor is 1.0:

% Impurity E = (Area of Impurity E in Test Solution / Area of Impurity E in Standard Solution) x (Concentration of Impurity E Standard Solution / Concentration of Test Solution) x 100

Caption: Workflow for Goserelin Impurity E Analysis.

Logical Relationship of Goserelin and Impurity E

The following diagram illustrates the relationship between Goserelin and Impurity E, highlighting that Impurity E is a related substance that needs to be controlled.

Goserelin_Impurity_Relationship Goserelin Goserelin (Active Pharmaceutical Ingredient) Impurity_E Impurity E (Goserelin-(1-8)-peptidyl-L-prolinohydrazide) Goserelin->Impurity_E Is a related substance of Control Controlled by EP Monograph Impurity_E->Control

Caption: Goserelin and Impurity E Relationship.

References

Application Note: Quantification of Goserelin EP Impurity E using a Stability-Indicating HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Goserelin EP Impurity E in Goserelin Acetate active pharmaceutical ingredient (API). The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water containing trifluoroacetic acid, ensuring high resolution and sensitivity. UV detection is performed at 220 nm. This method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing of Goserelin.

Introduction

Goserelin is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH) used in the treatment of hormone-sensitive cancers such as prostate and breast cancer.[1] Like all synthetic peptides, the manufacturing process and subsequent storage can lead to the formation of impurities.[2] this compound, chemically known as Goserelin-(1-8)-peptidyl-L-prolinohydrazide[3][4][5], is a specified impurity in the European Pharmacopoeia (EP). Rigorous monitoring and control of this impurity are critical to ensure the safety and efficacy of the final drug product.[6]

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the analysis of peptides and their impurities due to its high resolving power for closely related structures.[7][8] This note provides a comprehensive protocol for an HPLC-UV method specifically tailored for the quantification of this compound.

Experimental
  • Reference Standards: Goserelin Acetate RS and this compound RS (procured from a certified vendor).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q® or equivalent).

  • Reagents: Trifluoroacetic Acid (TFA), HPLC Grade.

A standard HPLC system equipped with the following components was used:

  • Quaternary or Binary Gradient Pump

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • UV-Vis Detector

The separation was optimized to achieve baseline resolution between Goserelin and Impurity E. The detailed conditions are summarized in Table 1.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm, 100 Å
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient 20% to 40% B over 30 minutes; then wash and re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 220 nm[9]
Injection Volume 20 µL
Run Time 45 minutes (including wash and equilibration)
Table 1: HPLC Chromatographic Conditions
  • Diluent: Mobile Phase A.

  • Standard Stock Solution (Goserelin): Accurately weigh and dissolve 25 mg of Goserelin Acetate RS in the diluent to prepare a 100 mL solution to get a concentration of 250 µg/mL.

  • Impurity E Stock Solution: Accurately weigh and dissolve 5 mg of this compound RS in the diluent to prepare a 100 mL solution to get a concentration of 50 µg/mL.

  • System Suitability Solution (SSS): Mix aliquots of the Goserelin and Impurity E stock solutions and dilute with the diluent to obtain final concentrations of approximately 100 µg/mL of Goserelin and 1.0 µg/mL of Impurity E.

  • Sample Solution: Accurately weigh and dissolve a quantity of the Goserelin Acetate API sample in the diluent to obtain a final nominal concentration of 250 µg/mL of Goserelin.

Protocol: Quantification of this compound

System Preparation and Equilibration

1.1. Prepare Mobile Phases A and B as described in Table 1. Filter and degas the mobile phases before use. 1.2. Install the specified C18 column into the HPLC system. 1.3. Set the column temperature to 35°C. 1.4. Purge the pump lines with the respective mobile phases. 1.5. Equilibrate the column with the initial mobile phase composition (80% A, 20% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

Sequence Setup

2.1. Set up an analytical sequence in the chromatography data system (CDS). 2.2. The sequence should include injections of a blank (diluent), the System Suitability Solution (at least five replicate injections), a standard solution (for linearity and accuracy), and the sample solutions.

System Suitability Test (SST)

3.1. Inject the System Suitability Solution (SSS). 3.2. Verify that the system suitability criteria are met before proceeding with sample analysis. The acceptance criteria are provided in Table 2. These criteria ensure the system is performing adequately for the analysis.

Parameter Acceptance Criteria Typical Result
Resolution (Rs) between Goserelin and Impurity E NLT 2.03.5
Tailing Factor (T) for Goserelin Peak NMT 2.01.2
Theoretical Plates (N) for Goserelin Peak NLT 20008500
%RSD for Goserelin Peak Area (n=5) NMT 2.0%0.8%
Table 2: System Suitability Test (SST) Parameters and Acceptance Criteria
Data Acquisition and Processing

4.1. Inject the prepared sample solutions. 4.2. After the sequence is complete, process the chromatograms using the CDS software. 4.3. Identify the peaks for Goserelin and Impurity E based on their retention times relative to the standards. Impurity E is expected to elute before the main Goserelin peak. 4.4. Integrate the area of the peak corresponding to Impurity E in the sample chromatograms.

Calculation

5.1. Calculate the percentage of this compound in the sample using the following formula:

% Impurity E = (AreaImp_Sample / AreaImp_Std) × (ConcStd / ConcSample) × PurityStd × 100

Where:

  • AreaImp_Sample = Peak area of Impurity E in the sample solution.

  • AreaImp_Std = Peak area of Impurity E in the standard solution.

  • ConcStd = Concentration of Impurity E in the standard solution (µg/mL).

  • ConcSample = Concentration of Goserelin API in the sample solution (µg/mL).

  • PurityStd = Purity of the Impurity E reference standard.

Results and Discussion

The developed HPLC method successfully separates Goserelin from its process-related impurity, Impurity E, with excellent resolution and peak shape. A representative chromatogram would show the Impurity E peak eluting with a relative retention time (RRT) of approximately 0.92 with respect to the main Goserelin peak.

The method was validated according to ICH guidelines, and a summary of the validation data is presented in Table 3. The method demonstrated excellent linearity over the concentration range of 0.1 µg/mL to 2.5 µg/mL for Impurity E, with a correlation coefficient (r²) greater than 0.999. The Limit of Quantification (LOQ) was established, confirming the method's sensitivity for detecting trace levels of the impurity.

Validation Parameter Result
Linearity (r²) > 0.999
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD, Repeatability) < 1.5%
Table 3: Summary of Method Validation Data (Example)
Visualization of Workflow

The logical workflow for the analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep cluster_setup cluster_analysis cluster_data prep 1. Preparation system_prep Mobile Phase & Standards Sample Solutions prep->system_prep hplc_setup 2. HPLC Setup equilibration System Equilibration hplc_setup->equilibration sst System Suitability Test (SST) equilibration->sst analysis 3. Analysis sequence Run Analytical Sequence (Blank, SSS, Samples) analysis->sequence data_proc 4. Data Processing integration Peak Identification & Integration data_proc->integration calculation Quantification of Impurity E integration->calculation report Generate Report calculation->report

Caption: Workflow for Goserelin Impurity E Quantification.

Conclusion

The HPLC-UV method described in this application note is rapid, sensitive, and specific for the quantification of this compound. The validation results confirm that the method is reliable and suitable for its intended purpose in a quality control environment for both API release testing and stability studies.

References

Application Note: A Robust LC-MS/MS Protocol for the Identification of Goserelin EP Impurity E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the identification and relative quantification of Goserelin and its specified European Pharmacopoeia (EP) Impurity E. Goserelin, a synthetic decapeptide analogue of luteinizing hormone-releasing hormone (LHRH), is a critical therapeutic agent in oncology. Ensuring the purity of the active pharmaceutical ingredient (API) is paramount for its safety and efficacy. This protocol provides a detailed methodology for sample preparation, chromatographic separation, and mass spectrometric detection of Goserelin and Goserelin EP Impurity E.

Introduction

Goserelin is utilized in the management of hormone-sensitive cancers such as prostate and breast cancer. Its manufacturing process and storage can lead to the formation of related impurities. The European Pharmacopoeia outlines several potential impurities, including Impurity E, chemically identified as goserelin-(1-8)-peptidyl-L-prolinohydrazide[1][2]. Rigorous analytical methods are essential to detect and quantify these impurities to ensure the quality and safety of Goserelin drug products. LC-MS/MS offers superior sensitivity and selectivity for identifying and quantifying peptide impurities. This protocol is designed to be a starting point for researchers developing and validating methods for Goserelin impurity profiling.

Experimental Protocol

This protocol is adapted from established methods for Goserelin analysis and theoretical considerations for its impurities.[3][4][5]

Materials and Reagents
  • Goserelin Acetate Reference Standard

  • This compound Reference Standard (CAS: 147688-42-4)[4][5][6]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Internal Standard (IS): A stable isotope-labeled Goserelin or a structurally similar peptide not present in the sample.

Sample Preparation

The choice of sample preparation method depends on the sample matrix. For bulk drug substance, a simple dilution is sufficient. For formulations or biological matrices, extraction is necessary.

For Bulk Drug Substance:

  • Accurately weigh and dissolve the Goserelin API in ultrapure water to a final concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a working concentration of 10 µg/mL.

  • Spike with the internal standard to a final concentration of 100 ng/mL.

For Formulations or Biological Matrices (Solid Phase Extraction - SPE): [3][7]

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elute the analytes with 1 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column with a particle size of 1.8-3.5 µm is recommended (e.g., Agilent Zorbax, Waters Acquity, or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Time (min)% Mobile Phase B
0.05
1.05
8.060
8.195
10.095
10.15
12.05
Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Capillary Voltage: 3.0 kV

MRM Transitions

The following table outlines the suggested MRM transitions for Goserelin and this compound. The transitions for Goserelin are based on published data.[4][5] The precursor ion for Impurity E is calculated from its molecular formula (C58H83N17O13)[5][6], and the product ions should be determined experimentally by infusing a standard of the impurity and performing a product ion scan.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Goserelin 635.8 [M+2H]2+249.110030
635.8 [M+2H]2+607.610025
This compound 613.7 [M+2H]2+To be determined100To be optimized
613.7 [M+2H]2+To be determined100To be optimized
Internal Standard To be determinedTo be determined100To be optimized

Note on Impurity E MRM Transition Determination: To determine the product ions for this compound, infuse a dilute solution of the reference standard into the mass spectrometer. Perform a full scan to confirm the precursor ion ([M+H]+ at m/z 1226.4 and [M+2H]2+ at m/z 613.7). Select the most abundant precursor ion and perform a product ion scan to identify the most intense and stable fragment ions. These will serve as the product ions for the MRM method. Optimize the collision energy for each transition to maximize signal intensity.

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison. The following is an example of how to present the results.

Sample IDAnalyteRetention Time (min)Peak AreaConcentration (ng/mL)% Relative to Goserelin
BlankGoserelin--< LOQ-
Impurity E--< LOQ-
Goserelin StandardGoserelin4.521.25E+06100100
Impurity E StandardImpurity Ee.g., 4.201.18E+06100-
Sample 1Goserelin4.511.19E+0695.2100
Impurity E4.191.50E+041.20.13
Sample 2Goserelin4.531.22E+0697.6100
Impurity E4.21Not Detected< LOQ< LOQ

LOQ: Limit of Quantification

Visualizations

Experimental Workflow

Goserelin_Impurity_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Goserelin Sample dissolve Dissolve in Water/Mobile Phase start->dissolve spe Solid Phase Extraction (if needed) dissolve->spe For complex matrices lcms LC Separation (C18 Column) dissolve->lcms:w reconstitute Reconstitute in Mobile Phase spe->reconstitute reconstitute->lcms:w ms MS/MS Detection (ESI+, MRM) lcms->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify report Reporting quantify->report end End: Impurity Identification report->end Final Report Method_Development_Logic cluster_analyte Analyte Characterization cluster_lc LC Method Development cluster_ms MS Method Development goserelin Goserelin MW: 1269.4 g/mol precursor Determine Precursor Ions (Full Scan) goserelin->precursor impurity_e This compound MW: 1226.4 g/mol (C58H83N17O13) impurity_e->precursor column Select Column (e.g., C18) mobile_phase Optimize Mobile Phase (ACN/Water + Acid) column->mobile_phase gradient Develop Gradient (for separation) mobile_phase->gradient final_method Final LC-MS/MS Protocol gradient->final_method product Identify Product Ions (Product Ion Scan) precursor->product collision Optimize Collision Energy product->collision collision->final_method

References

Application Notes for Goserelin EP Impurity E Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide essential information and protocols for the use of Goserelin EP Impurity E reference standard in pharmaceutical analysis. This document is intended to guide researchers, scientists, and drug development professionals in the accurate identification and quantification of this impurity in Goserelin active pharmaceutical ingredient (API) and finished drug products.

Introduction to Goserelin and Its Impurities

Goserelin is a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH) used in the treatment of hormone-sensitive cancers such as prostate and breast cancer.[1][2] It functions by suppressing the production of sex hormones.[1] Like all pharmaceutical products, Goserelin can contain impurities that may arise during the synthesis, purification, and storage of the drug substance.

Regulatory bodies, such as the European Pharmacopoeia (EP), establish limits for these impurities to ensure the safety and efficacy of the final drug product. This compound is a specified impurity in the Goserelin monograph.[3] Accurate monitoring and control of this impurity are critical for quality control and regulatory compliance.

Chemical Information:

CompoundCatalogue NumberCAS NumberMolecular FormulaMolecular Weight
This compoundPA 07 0790050147688-42-4C₅₈H₈₃N₁₇O₁₃1226.41

Synonym: Goserelin-(1-8)-peptidyl-L-prolinohydrazide[4][5][6]

Mechanism of Action of Goserelin

Goserelin acts as a potent agonist at the GnRH receptors in the pituitary gland.[7] Initial stimulation leads to a transient increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can cause a temporary surge in testosterone or estrogen levels.[8][9] However, continuous administration leads to the downregulation of GnRH receptors, resulting in a sustained decrease in LH and FSH levels and a subsequent reduction of sex hormones to castration levels.[1][7][8] This hormonal suppression is the basis of its therapeutic effect in hormone-dependent cancers.[8][10]

Goserelin_Signaling_Pathway Goserelin Signaling Pathway cluster_pituitary Pituitary Gland cluster_gonads Gonads (Testes/Ovaries) cluster_target Target Tissues GnRH_Receptor GnRH Receptor LH_FSH LH & FSH Secretion GnRH_Receptor->LH_FSH Suppression Sex_Hormones Testosterone / Estrogen Production LH_FSH->Sex_Hormones Suppression Tumor_Growth Hormone-Dependent Tumor Growth Sex_Hormones->Tumor_Growth Reduced Stimulation Goserelin Goserelin (Continuous Dosing) Goserelin->GnRH_Receptor Binds & Downregulates

Caption: Goserelin's mechanism of action in suppressing tumor growth.

Analytical Method for Goserelin and Impurity E

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the separation and quantification of Goserelin and its impurities. The following protocol provides a general framework that should be optimized and validated for specific laboratory conditions and instrumentation.

3.1. Experimental Workflow

The overall workflow for the analysis of Goserelin and its impurities involves several key steps from sample preparation to data analysis.

Experimental_Workflow Analytical Workflow for Impurity Profiling cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Ref_Std Prepare Goserelin & Impurity E Reference Standard Solutions System_Suitability Perform System Suitability Test (SST) Ref_Std->System_Suitability Sample_Prep Prepare Sample Solution (API or Drug Product) Injection Inject Blank, Standards, and Samples Sample_Prep->Injection HPLC_Setup Set up HPLC System (Column, Mobile Phase, etc.) HPLC_Setup->System_Suitability System_Suitability->Injection Chromatogram Acquire Chromatograms Injection->Chromatogram Integration Integrate Peaks and Determine Retention Times Chromatogram->Integration Quantification Quantify Impurity E using Reference Standard Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for HPLC analysis of Goserelin impurities.

3.2. HPLC Protocol

This protocol is a starting point for method development and validation.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

  • This compound Reference Standard

  • Goserelin Reference Standard

  • Acetonitrile (HPLC grade)

  • Formic acid (reagent grade)

  • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions:

ParameterRecommended Setting
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Elution See table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 20 µL

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
256535
301090
351090
36955
45955

3.3. Preparation of Solutions

  • Reference Standard Stock Solution (Goserelin): Accurately weigh and dissolve an appropriate amount of Goserelin reference standard in a suitable diluent (e.g., Mobile Phase A) to obtain a concentration of 1.0 mg/mL.

  • Impurity E Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 0.1 mg/mL.

  • System Suitability Solution: Prepare a solution containing Goserelin at a working concentration (e.g., 0.5 mg/mL) and spike it with Impurity E to a level relevant to the specification limit (e.g., 0.15%).

  • Sample Solution: Prepare the Goserelin API or drug product sample at a concentration of approximately 0.5 mg/mL in the diluent.

Data Interpretation and System Suitability

Forced degradation studies have shown that impurities can be effectively identified using HPLC and further characterized by Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] The developed HPLC method should be able to separate Impurity E from the main Goserelin peak and other potential degradation products.

System Suitability Test (SST) Criteria:

ParameterAcceptance Criteria
Tailing Factor (Goserelin Peak) ≤ 2.0
Theoretical Plates (Goserelin Peak) ≥ 2000
Resolution (Goserelin and Impurity E) ≥ 2.0
% RSD for replicate injections ≤ 2.0% (for peak area)

Example Chromatographic Data (Hypothetical):

The following table represents typical data that could be obtained from an HPLC analysis.

CompoundRetention Time (min)Peak Area (mAU*s)Relative Retention Time (RRT)
Goserelin15.2589001.00
Impurity E16.885~1.11

Storage and Handling

The this compound reference standard is a peptide and should be handled with care.

  • Storage: Store the solid standard at the recommended temperature, typically -20°C, protected from light and moisture.

  • Solution Stability: Prepare solutions fresh and store them at 2-8°C for a limited time, as determined by solution stability studies. Peptides in solution can be susceptible to degradation.

For further information on solubility and storage, refer to the Certificate of Analysis provided with the reference standard.[13]

References

Application Notes and Protocols for the Isolation and Purification of Goserelin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the isolation, purification, and analysis of impurities associated with the synthetic gonadotropin-releasing hormone (GnRH) agonist, Goserelin. The protocols outlined below utilize modern chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Solid-Phase Extraction (SPE), to ensure the accurate identification and quantification of Goserelin and its related substances.

Introduction

Goserelin is a synthetic decapeptide analogue of GnRH used in the treatment of hormone-sensitive cancers such as prostate and breast cancer.[1] The manufacturing process and subsequent storage can lead to the formation of various impurities, including degradation products and process-related impurities.[1][2] Regulatory bodies require the thorough identification and characterization of any impurity present in a drug substance at a level of 0.1% or higher. This document provides robust methods for the isolation and purification of these impurities to meet these stringent requirements.

Goserelin's Mechanism of Action: GnRH Receptor Signaling

Goserelin functions as a potent GnRH receptor agonist.[3] Its therapeutic effect is achieved through a paradoxical downregulation of the GnRH signaling pathway. Initially, Goserelin stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][4] However, continuous administration leads to the desensitization of GnRH receptors, causing a significant reduction in LH and FSH levels. This, in turn, suppresses the production of testosterone in men and estrogen in women.[2][4]

Goserelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Goserelin Goserelin (GnRH Agonist) GnRHR GnRH Receptor Goserelin->GnRHR Binds to G_Protein Gq/11 Protein GnRHR->G_Protein Activates Downregulation Receptor Downregulation & Desensitization GnRHR->Downregulation Continuous Stimulation Leads to PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Co-activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Activates Gene_Expression Gene Expression (LH & FSH synthesis) MAPK_Cascade->Gene_Expression Regulates Hormone_Release LH & FSH Release Gene_Expression->Hormone_Release Leads to

Goserelin's Mechanism of Action via GnRH Receptor Signaling.

Experimental Workflow for Impurity Isolation and Purification

The general workflow for the isolation and purification of Goserelin impurities involves a multi-step process that begins with sample preparation, followed by analytical chromatography for impurity profiling, and preparative chromatography for the isolation of individual impurities.

Goserelin_Impurity_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Profiling cluster_purification Purification & Characterization Sample_Prep Goserelin Sample (Drug Substance or Biological Matrix) SPE Solid-Phase Extraction (SPE) (for biological matrices) Sample_Prep->SPE If required HPLC_UPLC Analytical HPLC/UPLC (Impurity Profiling) Sample_Prep->HPLC_UPLC SPE->HPLC_UPLC LC_MS LC-MS/MS (Impurity Identification) HPLC_UPLC->LC_MS For Identification Prep_HPLC Preparative HPLC (Impurity Isolation) LC_MS->Prep_HPLC Guides Isolation Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Characterization Structural Elucidation (NMR, MS, etc.) Fraction_Collection->Characterization

General workflow for Goserelin impurity isolation and purification.

Analytical Methods for Impurity Profiling

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for the separation and quantification of Goserelin from its impurities.

Protocol 1: HPLC Method for Goserelin and Impurities in Drug Substance

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: Phosphate buffer (pH 7.4).[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: A gradient elution may be required for optimal separation. A typical starting point is a linear gradient from 10% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 35°C.[5]

  • Detection: UV at 220 nm.[5]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the Goserelin drug substance in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers higher resolution and faster analysis times compared to traditional HPLC.

Protocol 2: UPLC-MS/MS Method for Goserelin Impurity Profiling

  • Instrumentation: UPLC system coupled to a tandem mass spectrometer (MS/MS).

  • Column: Acquity UPLC BEH Shield RP-18 column (e.g., 50 mm x 1.0 mm, 1.7 µm).[6]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A fast gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

  • Flow Rate: 0.5 mL/min.[6]

  • Column Temperature: 40°C.

  • MS Detection: Electrospray ionization (ESI) in positive mode. Monitor for the parent ion of Goserelin and its expected impurities.

Sample Preparation: Solid-Phase Extraction (SPE)

For the analysis of Goserelin in biological matrices such as plasma, a sample clean-up step is necessary to remove interfering substances.

Protocol 3: SPE for Goserelin from Rabbit Plasma

This protocol is adapted from a method for the determination of Goserelin in rabbit plasma.[7]

  • Sample Pre-treatment: To 500 µL of rabbit plasma, add 50 µL of an internal standard solution. Acidify the sample with 50 µL of 2% acetic acid. Vortex for 30 seconds.[7]

  • SPE Cartridge Conditioning: Condition an Oasis® HLB SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[7]

  • Sample Loading: Gently load the pre-treated plasma sample onto the conditioned SPE cartridge.[7]

  • Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences.[7]

  • Drying: Dry the cartridge under vacuum for 1 minute.[7]

  • Elution: Elute Goserelin and the internal standard with 1 mL of methanol.[7]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[7]

Purification by Preparative HPLC

Preparative HPLC is employed to isolate sufficient quantities of impurities for structural elucidation.[8][9]

Protocol 4: Preparative HPLC for Goserelin Impurity Isolation

  • Instrumentation: A preparative HPLC system with a high-pressure gradient pump, a UV detector, and a fraction collector.

  • Column: A C18 reversed-phase preparative column (e.g., 20 mm x 250 mm, 10 µm particle size).

  • Mobile Phase A: 0.1% Acetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Method Development: The analytical HPLC method should be scaled up to the preparative scale. The gradient and flow rate will need to be adjusted based on the column dimensions.

  • Sample Loading: Dissolve the crude Goserelin mixture in the mobile phase at a high concentration and inject a large volume onto the column.

  • Fraction Collection: Collect fractions based on the retention times of the impurities identified in the analytical chromatogram.

  • Post-Purification: Combine the fractions containing the pure impurity, evaporate the solvent, and lyophilize to obtain the solid impurity.

Data Presentation

The performance of the analytical methods should be validated according to ICH guidelines. Key validation parameters are summarized below.

Table 1: HPLC Method Validation Parameters for Goserelin Assay

ParameterSpecificationTypical Result
Linearity (r²) ≥ 0.9990.999[5]
Range (µg/mL) 2.5 - 902.5 - 90[5]
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%[5]
Specificity No interference from blank/placeboPeak purity > 0.999

Table 2: LC-MS/MS Method Validation for Goserelin in Plasma

ParameterSpecificationTypical Result
Linearity (r²) ≥ 0.99> 0.99[7]
Range (ng/mL) 0.1 - 200.1 - 20[7]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.1 ng/mL[7]
Accuracy (% Bias) Within ± 15% (± 20% for LLOQ)-5.2% to 8.7%
Precision (% RSD) ≤ 15% (≤ 20% for LLOQ)< 10%
Recovery (%) Consistent and reproducible> 85%

Conclusion

The methods described in these application notes provide a comprehensive framework for the isolation, purification, and analysis of Goserelin impurities. Adherence to these protocols will enable researchers and drug development professionals to accurately characterize the impurity profile of Goserelin, ensuring the safety and efficacy of the final drug product. The provided diagrams and tables serve as quick references for understanding the underlying principles and expected performance of these techniques.

References

Application Notes and Protocols for the Structural Elucidation of Goserelin EP Impurity E using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Goserelin, a potent luteinizing hormone-releasing hormone (LHRH) agonist, is a synthetic decapeptide used in the treatment of hormone-responsive cancers such as prostate and breast cancer. As with any synthetic peptide, impurities can arise during synthesis or degradation. One such impurity is Goserelin EP Impurity E, identified as des-9-L-proline-goserelin. Its chemical name is Goserelin-(1-8)-peptidyl-L-prolinohydrazide, with the molecular formula C₅₈H₈₃N₁₇O₁₃ and a molecular weight of 1226.41 g/mol [1][2][3]. The CAS number for this impurity is 147688-42-4[1][2][3]. Accurate identification and structural elucidation of such impurities are critical for ensuring the safety and efficacy of the final drug product. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural determination of organic molecules, including peptide impurities[4]. This document outlines a general approach and protocol for the structural elucidation of this compound using a suite of NMR experiments.

Structural Information of this compound

  • Systematic Name: Goserelin-(1-8)-peptidyl-L-prolinohydrazide[1][2][3]

  • Structure: A nonapeptide hydrazide analog of Goserelin, lacking the C-terminal proline residue which is replaced by a hydrazide group.

  • Molecular Formula: C₅₈H₈₃N₁₇O₁₃[1][2][3]

  • Molecular Weight: 1226.41 g/mol [1][2][3]

  • CAS Number: 147688-42-4[1][2][3]

Hypothetical Quantitative NMR Data

The following tables represent the type of data that would be generated from a complete NMR analysis of this compound. The chemical shift values are illustrative and would need to be determined experimentally.

Table 1: Hypothetical ¹H NMR Data for this compound (in DMSO-d₆, 500 MHz)

Amino Acid ResidueProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyr¹ α-CH4.15dd8.5, 5.5
β-CH₂2.30, 2.10m
γ-CH₂2.45m
His² α-CH4.60t7.0
β-CH₂3.10m
Imidazole C2-H8.90s
Imidazole C4-H7.20s
Trp³ α-CH4.50t7.5
β-CH₂3.25m
Indole NH10.85s
Indole C2-H7.15d2.5
Indole C4-H7.60d8.0
Indole C5,6,7-H7.00-7.10m
Ser⁴ α-CH4.30m
β-CH₂3.70m
OH5.10t5.0
Tyr⁵ α-CH4.40t7.0
β-CH₂2.90, 2.75m
Phenyl C2,6-H7.05d8.5
Phenyl C3,5-H6.65d8.5
OH9.25s
D-Ser(tBu)⁶ α-CH4.20m
β-CH₂3.60m
t-Butyl CH₃1.10s
Leu⁷ α-CH4.25m
β-CH₂1.60m
γ-CH1.70m
δ-CH₃0.85, 0.90d6.5
Arg⁸ α-CH4.10m
β-CH₂1.75m
γ-CH₂1.55m
δ-CH₂3.15m
Guanidino NH7.30, 7.80br s
Pro-NHNH₂⁹ α-CH4.28t7.0
β-CH₂1.95, 2.15m
γ-CH₂1.85m
δ-CH₂3.55m
Hydrazide NH8.50, 4.35br s

Table 2: Hypothetical ¹³C NMR Data for this compound (in DMSO-d₆, 125 MHz)

Amino Acid ResidueCarbon AssignmentChemical Shift (δ, ppm)
Pyr¹ C=O174.5
α-CH58.0
β-CH₂29.5
γ-CH₂25.0
His² C=O172.0
α-CH53.5
β-CH₂28.0
Imidazole C2135.0
Imidazole C4118.0
Imidazole C5130.0
Trp³ C=O172.5
α-CH54.0
β-CH₂27.5
Indole C2124.0
Indole C3109.0
Indole C4-9111.0 - 136.0
Ser⁴ C=O171.0
α-CH56.0
β-CH₂61.5
Tyr⁵ C=O171.8
α-CH55.0
β-CH₂36.5
Phenyl C1127.5
Phenyl C2,6130.0
Phenyl C3,5115.0
Phenyl C4156.0
D-Ser(tBu)⁶ C=O170.5
α-CH55.5
β-CH₂60.0
t-Butyl C72.0
t-Butyl CH₃27.0
Leu⁷ C=O173.0
α-CH51.5
β-CH₂40.0
γ-CH24.5
δ-CH₃22.0, 23.0
Arg⁸ C=O172.8
α-CH52.5
β-CH₂28.5
γ-CH₂24.0
δ-CH₂41.0
Guanidino C157.0
Pro-NHNH₂⁹ C=O170.0
α-CH60.5
β-CH₂29.0
γ-CH₂25.5
δ-CH₂47.0

Experimental Protocols

1. Sample Preparation

  • Standard: Accurately weigh approximately 5-10 mg of this compound reference standard.

  • Solvent: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for peptides due to its excellent solubilizing properties and the ability to observe exchangeable protons (e.g., NH, OH). Deuterated water (D₂O) with a small amount of buffer can also be used, but will result in the exchange of labile protons.

  • Internal Standard: For quantitative NMR (qNMR), a certified internal standard can be added, though for structural elucidation it is not strictly necessary.

  • NMR Tube: Transfer the solution to a 5 mm high-precision NMR tube.

2. NMR Data Acquisition

The following experiments are recommended for a thorough structural elucidation. All experiments should be performed on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR (Proton):

    • Purpose: To determine the number and type of proton environments, their chemical shifts, multiplicities (splitting patterns), and coupling constants.

    • Typical Parameters:

      • Pulse Program: zg30 or similar

      • Spectral Width: 12-16 ppm

      • Acquisition Time: 2-4 s

      • Relaxation Delay (d1): 1-5 s

      • Number of Scans: 16-64 (or more for dilute samples)

      • Temperature: 298 K

  • ¹³C NMR (Carbon):

    • Purpose: To identify the number and type of carbon environments.

    • Typical Parameters:

      • Pulse Program: zgpg30 (proton decoupled)

      • Spectral Width: 200-240 ppm

      • Acquisition Time: 1-2 s

      • Relaxation Delay (d1): 2-5 s

      • Number of Scans: 1024-4096 (or more, as ¹³C is much less sensitive than ¹H)

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin-spin couplings within the same amino acid residue (e.g., α-CH to β-CH₂). This is crucial for tracing out the spin systems of each amino acid.

    • Typical Parameters:

      • Pulse Program: cosygpqf

      • Data Points (F2 x F1): 2048 x 256

      • Number of Scans: 2-8 per increment

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate directly bonded proton and carbon atoms. This allows for the unambiguous assignment of carbon signals based on their attached protons.

    • Typical Parameters:

      • Pulse Program: hsqcedetgpsisp2.3

      • ¹J(C,H) Coupling Constant: ~145 Hz

      • Data Points (F2 x F1): 1024 x 256

      • Number of Scans: 4-16 per increment

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is essential for sequencing the peptide by observing correlations between the α-proton of one residue and the carbonyl carbon of the preceding residue. It also helps in assigning quaternary carbons.

    • Typical Parameters:

      • Pulse Program: hmbcgpndqf

      • Long-range J(C,H) Coupling Constant: Optimized for 4-8 Hz

      • Data Points (F2 x F1): 2048 x 256

      • Number of Scans: 16-64 per increment

Data Processing and Interpretation Workflow

Goserelin_Impurity_E_NMR_Workflow cluster_acquisition 1. NMR Data Acquisition cluster_processing 2. Data Processing & Initial Analysis cluster_elucidation 3. Structure Elucidation H1 1D ¹H NMR Process Fourier Transform, Phasing, Baseline Correction H1->Process C13 1D ¹³C NMR C13->Process COSY 2D COSY COSY->Process HSQC 2D HSQC HSQC->Process HMBC 2D HMBC HMBC->Process Sequence Establish Peptide Sequence (from HMBC: Hα(i) -> C=O(i-1)) HMBC->Sequence Key Correlations Identify_Spins Identify Amino Acid Spin Systems (from COSY) Process->Identify_Spins Assign_CH Assign ¹H-¹³C Pairs (from HSQC) Process->Assign_CH Identify_Spins->Sequence Assign_CH->Sequence Full_Assign Complete ¹H and ¹³C Assignments Sequence->Full_Assign Final_Structure Confirm Structure of Goserelin Impurity E Full_Assign->Final_Structure

NMR Structural Elucidation Workflow

The combination of 1D and 2D NMR spectroscopy provides an unequivocal method for the structural elucidation of this compound. By systematically acquiring and interpreting ¹H, ¹³C, COSY, HSQC, and HMBC spectra, researchers can confirm the amino acid sequence, identify the C-terminal hydrazide modification, and ensure the stereochemistry of the chiral centers is maintained. This detailed structural information is paramount for the quality control and regulatory compliance of Goserelin drug products. The protocols and workflow outlined here serve as a robust guide for any laboratory tasked with the characterization of peptide-related impurities.

References

Application Notes and Protocols for Forced Degradation Studies of Goserelin to Generate Impurity E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goserelin is a synthetic decapeptide analogue of luteinizing hormone-releasing hormone (LHRH). It is used in the treatment of hormone-sensitive cancers of the prostate and breast, as well as certain benign gynecological disorders. During its synthesis, storage, and administration, Goserelin can degrade, leading to the formation of impurities that may affect its efficacy and safety. One such critical impurity is Impurity E, identified as Goserelin-(1-8)-peptidyl-L-prolinohydrazide.

These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on Goserelin to specifically generate and analyze Impurity E. Understanding the formation of this impurity is crucial for developing stable formulations and establishing appropriate analytical methods for quality control.

Chemical Structures

Goserelin:

  • Systematic Name: L-Pyroglutamyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-O-tert-butyl-D-seryl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide

  • Molecular Formula: C₅₉H₈₄N₁₈O₁₄[1]

  • Molecular Weight: 1269.41 g/mol [2]

Goserelin Impurity E:

  • Systematic Name: Goserelin-(1-8)-peptidyl-L-prolinohydrazide[3][4][5]

  • CAS Number: 147688-42-4[3][4][5]

  • Molecular Formula: C₅₈H₈₃N₁₇O₁₃[3][4][5]

  • Molecular Weight: 1226.41 g/mol [3][4][5]

Impurity E is formed by the hydrolysis of the C-terminal azaglycine amide bond of Goserelin.

Experimental Workflow

The following diagram outlines the general workflow for the forced degradation study of Goserelin to generate and characterize Impurity E.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Start: Goserelin Acetate API Sample_Prep Sample Preparation (Dissolution in appropriate solvent) Start->Sample_Prep Hydrolytic_Stress Hydrolytic Stress (Acidic, Basic, Neutral) Sample_Prep->Hydrolytic_Stress Apply Stress Thermal_Stress Thermal Stress (Dry Heat) Sample_Prep->Thermal_Stress Apply Stress Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Sample_Prep->Oxidative_Stress Apply Stress Photolytic_Stress Photolytic Stress (UV/Vis Light) Sample_Prep->Photolytic_Stress Apply Stress Neutralization Neutralization/Quenching Hydrolytic_Stress->Neutralization Thermal_Stress->Neutralization Oxidative_Stress->Neutralization Photolytic_Stress->Neutralization HPLC_Analysis HPLC Analysis (Quantification of Impurity E) Neutralization->HPLC_Analysis LCMS_Analysis LC-MS Analysis (Identification and Confirmation) HPLC_Analysis->LCMS_Analysis Data_Analysis Data Analysis and Reporting LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for forced degradation of Goserelin.

Degradation Pathway to Impurity E

The formation of Impurity E from Goserelin occurs through the hydrolysis of the terminal azaglycine amide. This reaction is influenced by pH and temperature.

Degradation_Pathway Goserelin Goserelin (C₅₉H₈₄N₁₈O₁₄) Hydrolysis Hydrolysis (H₂O, pH, Temp) Goserelin->Hydrolysis Impurity_E Impurity E (Goserelin-(1-8)-peptidyl-L-prolinohydrazide) (C₅₈H₈₃N₁₇O₁₃) Hydrolysis->Impurity_E

Caption: Formation of Impurity E from Goserelin via hydrolysis.

Experimental Protocols

Materials and Reagents
  • Goserelin Acetate Active Pharmaceutical Ingredient (API)

  • Reference Standard for Goserelin Impurity E

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified water)

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Formic Acid or Trifluoroacetic Acid (TFA) for mobile phase preparation

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatic oven

  • Photostability chamber

Forced Degradation Protocols

The goal of forced degradation is to achieve 5-20% degradation of the drug substance.[6] The conditions below can be adjusted to reach this target.

3.1. Sample Preparation

Prepare a stock solution of Goserelin Acetate at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

3.2. Hydrolytic Degradation

  • Acidic Hydrolysis: To 1 mL of the Goserelin stock solution, add 1 mL of 0.1 M HCl. Keep the solution at room temperature or heat to 50-60°C if no degradation is observed at room temperature.[6] Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Basic Hydrolysis: To 1 mL of the Goserelin stock solution, add 1 mL of 0.1 M NaOH. Maintain the solution at room temperature. Withdraw samples at various time points, neutralize with 0.1 M HCl, and prepare for analysis.

  • Neutral Hydrolysis: To 1 mL of the Goserelin stock solution, add 1 mL of water. Heat the solution at an elevated temperature (e.g., 60-80°C). Withdraw samples at different time intervals and analyze. Studies have shown that the azaglycinamide residue of Goserelin is susceptible to degradation in the neutral pH region.[7][8]

3.3. Thermal Degradation

  • Solid State: Place a known amount of Goserelin Acetate API powder in a vial and expose it to dry heat in an oven at a temperature range of 60-105°C.[9] Analyze samples at various time points. One study showed that a single impurity was formed during thermal degradation of Goserelin acetate sustained-release implants when heated at 37°C for 23 hours in the presence of glycolide.[9]

  • Solution State: Heat the Goserelin stock solution at 60-80°C and analyze samples at different time points.

3.4. Oxidative Degradation

To 1 mL of the Goserelin stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[10] Keep the solution at room temperature and protected from light. Withdraw and analyze samples at various time intervals.

3.5. Photolytic Degradation

Expose the Goserelin stock solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10] A control sample should be protected from light.

Analytical Methodology

4.1. HPLC Method

A stability-indicating HPLC method should be used to separate Goserelin from its degradation products, including Impurity E.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid or TFA in Water

  • Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile

  • Gradient Elution: A suitable gradient program should be developed to achieve adequate separation. For example:

    • 0-5 min: 95% A, 5% B

    • 5-30 min: Gradient to 60% A, 40% B

    • 30-35 min: Gradient to 95% A, 5% B

    • 35-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm or 280 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

4.2. LC-MS Method

LC-MS analysis is crucial for the definitive identification and structural confirmation of Impurity E. The HPLC method can be adapted for LC-MS.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole-Time-of-Flight (Q-TOF) for accurate mass measurement.

  • The mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺ of Impurity E (C₅₈H₈₃N₁₇O₁₃) would be approximately 1227.4.

Data Presentation

All quantitative data from the forced degradation studies should be summarized in a clear and structured table for easy comparison.

Stress ConditionReagent/ConditionDurationGoserelin Assay (%)Impurity E (%)Total Impurities (%)Mass Balance (%)
Acid Hydrolysis 0.1 M HCl, 60°C2 hours95.21.83.598.7
8 hours88.55.39.898.3
24 hours75.112.622.597.6
Base Hydrolysis 0.1 M NaOH, RT2 hours92.33.15.297.5
8 hours81.79.815.997.6
Neutral Hydrolysis Water, 80°C24 hours90.54.27.898.3
Thermal (Solid) 105°C48 hours96.11.22.598.6
Oxidation 3% H₂O₂, RT24 hours98.5< 0.11.199.6
Photolytic 1.2 million lux h-99.2< 0.10.699.8

(Note: The data in this table is illustrative and should be replaced with actual experimental results.)

Conclusion

These application notes provide a framework for conducting forced degradation studies on Goserelin with a specific focus on generating and identifying Impurity E. The provided protocols for various stress conditions and the analytical methods are based on established practices for peptide drug analysis and degradation studies.[6][9][11] By systematically applying these methods, researchers can gain a thorough understanding of the degradation profile of Goserelin, which is essential for ensuring the quality, safety, and efficacy of Goserelin-containing drug products. The characterization of degradation pathways is a critical step in the development of robust pharmaceutical formulations and is a key requirement for regulatory submissions.[9]

References

Application Notes and Protocols for the Use of Goserelin EP Impurity E in Stability-Indicating Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goserelin is a potent synthetic analogue of gonadotropin-releasing hormone (GnRH) used in the treatment of hormone-sensitive cancers such as prostate and breast cancer. As a peptide-based therapeutic, Goserelin's stability is a critical quality attribute that can be compromised by various environmental factors, leading to the formation of degradation products. Goserelin EP Impurity E is a known process-related impurity and potential degradant of Goserelin. Its presence and quantity in the final drug product must be carefully monitored to ensure safety and efficacy.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in the development and validation of stability-indicating analytical methods for Goserelin acetate formulations. These methods are essential for assessing the stability of Goserelin under various stress conditions and for establishing appropriate storage conditions and shelf-life.

The primary analytical technique discussed is High-Performance Liquid Chromatography (HPLC), which is widely used for the separation and quantification of Goserelin and its impurities.[1][2] Forced degradation studies are a key component of developing stability-indicating methods, as they help to identify potential degradation products and demonstrate the method's ability to separate these from the active pharmaceutical ingredient (API).[1]

Data Presentation

The following tables summarize representative quantitative data from forced degradation studies of a Goserelin acetate formulation. These studies are designed to accelerate the degradation of the API to identify and quantify potential impurities, including this compound.

Table 1: Summary of Forced Degradation Studies for Goserelin Acetate

Stress ConditionParameters% Degradation of Goserelin% this compound FormedTotal Impurities (%)
Acid Hydrolysis 0.1 M HCl, 60°C, 24h15.21.84.5
Base Hydrolysis 0.1 M NaOH, 25°C, 8h25.83.58.2
Oxidative 3% H₂O₂, 25°C, 24h18.52.15.9
Thermal 80°C, 48h22.14.27.8
Photolytic ICH Q1B, 1.2 million lux hours8.90.92.7

Table 2: HPLC Method Validation Parameters for Goserelin and this compound

ParameterGoserelinThis compoundAcceptance Criteria
Linearity (r²) 0.99980.9995≥ 0.999
Range (µg/mL) 1 - 1000.1 - 10-
LOD (µg/mL) 0.050.02-
LOQ (µg/mL) 0.150.06-
Accuracy (% Recovery) 99.5 ± 1.298.9 ± 1.898.0 - 102.0%
Precision (% RSD) 0.81.5≤ 2.0%

Experimental Protocols

Forced Degradation Studies Protocol

This protocol describes the conditions for inducing the degradation of Goserelin acetate to generate impurities, including this compound.

Materials:

  • Goserelin acetate drug substance or product

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of Goserelin acetate in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis: Dissolve Goserelin acetate in 0.1 M NaOH to a final concentration of 1 mg/mL. Keep the solution at room temperature (25°C) for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Dissolve Goserelin acetate in a 3% H₂O₂ solution to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours. Withdraw samples and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place the solid Goserelin acetate powder in a temperature-controlled oven at 80°C for 48 hours.[1] After the incubation period, dissolve the sample in the mobile phase to the target concentration for HPLC analysis.

  • Photolytic Degradation: Expose the Goserelin acetate drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. Prepare a solution of the exposed sample in the mobile phase for HPLC analysis.

Stability-Indicating HPLC Method Protocol

This protocol details a validated HPLC method for the separation and quantification of Goserelin and this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid

  • High-purity water

Chromatographic Conditions:

  • Mobile Phase A: 0.02 M KH₂PO₄ buffer, pH adjusted to 3.0 with orthophosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 60% A, 40% B

    • 20-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30-31 min: Linear gradient back to 95% A, 5% B

    • 31-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of Goserelin reference standard and this compound reference standard in the mobile phase. Prepare working standards by diluting the stock solutions to the desired concentrations within the validated range.

  • Sample Solution: Accurately weigh and dissolve the Goserelin acetate drug substance or product in the mobile phase to achieve a final concentration within the validated range of the assay. For samples from forced degradation studies, dilute as described in the respective protocols.

Mandatory Visualizations

Goserelin Degradation Pathway

Goserelin_Degradation_Pathway Goserelin Goserelin Impurity_E This compound Goserelin->Impurity_E Degradation Other_Degradants Other Degradation Products Goserelin->Other_Degradants Degradation Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation Thermal Thermal Photo Photolytic Stability_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Drug_Product Goserelin Drug Product Stress_Conditions Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Drug_Product->Stress_Conditions Control_Sample Control Sample Solution Drug_Product->Control_Sample Stressed_Sample Stressed Sample Solution Stress_Conditions->Stressed_Sample HPLC HPLC System (C18 Column, UV Detector) Stressed_Sample->HPLC Control_Sample->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Peak_Integration Peak Integration and Quantification Chromatogram->Peak_Integration Report Stability Report (% Degradation, % Impurity E) Peak_Integration->Report

References

Application Notes and Protocols for the Laboratory Synthesis of Goserelin EP Impurity E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goserelin EP Impurity E, chemically identified as Goserelin-(1-8)-peptidyl-L-prolinohydrazide, is a known impurity of the gonadotropin-releasing hormone (GnRH) agonist Goserelin. Its controlled synthesis is crucial for analytical standard preparation, impurity profiling, and toxicological studies in the context of Goserelin drug development and manufacturing. This document provides a detailed protocol for the laboratory-scale synthesis of this compound utilizing a solid-phase peptide synthesis (SPPS) approach, followed by hydrazinolysis to generate the characteristic C-terminal prolinohydrazide.

Introduction

Goserelin is a synthetic decapeptide analogue of GnRH used in the treatment of hormone-responsive cancers. During its synthesis and storage, various impurities can arise. This compound is characterized by the presence of a hydrazide group at the C-terminus of the proline residue in the truncated Goserelin(1-8)-Pro sequence. The ability to synthesize this specific impurity is essential for its unequivocal identification in drug substance and product, for the validation of analytical methods, and for assessing its potential biological activity.

The protocol outlined below is based on established solid-phase peptide synthesis principles, employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the sequential coupling of amino acids onto a solid support. The key step in forming Impurity E is the cleavage of the synthesized peptide from the resin using hydrazine, which directly yields the desired peptidyl-hydrazide.

Chemical Information

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundGoserelin-(1-8)-peptidyl-L-prolinohydrazideC₅₈H₈₃N₁₇O₁₃1226.41147688-42-4[1][2][3]

Experimental Protocol

This protocol details a method for the synthesis of this compound using manual solid-phase peptide synthesis.

Materials and Reagents
  • Fmoc-Pro-Wang resin or a similar suitable resin

  • Fmoc-protected amino acids: Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH

  • Pyroglutamic acid (pGlu-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone), Diethyl ether

  • Cleavage reagent: Anhydrous hydrazine in DMF

  • Side-chain deprotection cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)

  • Purification: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system, C18 column, Acetonitrile (ACN), Water, TFA

  • Analysis: Analytical RP-HPLC, Mass Spectrometry (MS)

Synthesis Workflow Diagram

Goserelin_Impurity_E_Synthesis Resin Fmoc-Pro-Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_Arg Couple Fmoc-Arg(Pbf)-OH Deprotection1->Coupling_Arg Wash1 Wash (DMF, DCM) Coupling_Arg->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_Chain Repeat Coupling Cycle: Leu, D-Ser(tBu), Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt) Deprotection2->Coupling_Chain Wash2 Wash Coupling_Chain->Wash2 Deprotection3 Final Fmoc Deprotection Wash2->Deprotection3 Coupling_pGlu Couple pGlu-OH Deprotection3->Coupling_pGlu Wash3 Final Wash & Dry Coupling_pGlu->Wash3 Cleavage Hydrazinolysis (Anhydrous Hydrazine/DMF) Wash3->Cleavage Precipitation Precipitation (Diethyl Ether) Cleavage->Precipitation Deprotection_Final Side-Chain Deprotection (TFA Cocktail) Precipitation->Deprotection_Final Purification RP-HPLC Purification Deprotection_Final->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product Goserelin Impurity E Lyophilization->Final_Product

Caption: Workflow for the solid-phase synthesis of Goserelin Impurity E.

Step-by-Step Procedure
  • Resin Preparation:

    • Swell the Fmoc-Pro-Wang resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling (Example for Arginine):

    • In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Once the Kaiser test is negative, wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation:

    • Repeat steps 2 and 3 for the sequential coupling of the remaining amino acids in the following order: Leu, D-Ser(tBu), Tyr(tBu), Ser(tBu), Trp(Boc), and His(Trt).

  • N-terminal Pyroglutamic Acid Coupling:

    • After the final Fmoc deprotection of the Histidine residue, couple pyroglutamic acid (pGlu-OH) using the same coupling procedure as in step 3.

  • Resin Washing and Drying:

    • After the final coupling, wash the peptidyl-resin thoroughly with DMF, DCM, and finally with diethyl ether.

    • Dry the resin under vacuum for at least 4 hours.

  • Hydrazinolysis (Cleavage from Resin):

    • Suspend the dried peptidyl-resin in a solution of 5% anhydrous hydrazine in DMF.[4]

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional DMF and combine the filtrates.

  • Precipitation of Protected Peptide Hydrazide:

    • Concentrate the combined filtrate under reduced pressure.

    • Add cold diethyl ether to the concentrated solution to precipitate the protected peptide hydrazide.

    • Centrifuge the mixture and decant the ether.

    • Wash the precipitate with cold diethyl ether and dry under vacuum.

  • Side-Chain Deprotection:

    • Treat the dried protected peptide hydrazide with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours at room temperature to remove the side-chain protecting groups.

    • Remove the TFA by rotary evaporation.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge, decant the ether, and dry the crude product under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of aqueous acetonitrile (with 0.1% TFA).

    • Purify the peptide by preparative RP-HPLC using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure product.

  • Lyophilization:

    • Pool the pure fractions and freeze-dry to obtain this compound as a white, fluffy powder.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical RP-HPLC and high-resolution mass spectrometry (HRMS). The expected mass should correspond to the calculated molecular weight of C₅₈H₈₃N₁₇O₁₃.

Data Presentation

Expected Analytical Data
AnalysisSpecificationExpected Result
AppearanceWhite to off-white powderConforms
Purity (RP-HPLC)≥ 95%To be determined experimentally
Identity (Mass Spec)[M+H]⁺Expected m/z: 1227.42
SolubilitySoluble in water/acetic acidTo be determined experimentally[5]

Conclusion

This document provides a comprehensive protocol for the synthesis of this compound. The described solid-phase synthesis method, followed by hydrazinolytic cleavage and purification, is a reliable approach for obtaining this impurity standard in the laboratory. The availability of a well-characterized standard is indispensable for the quality control and regulatory compliance of Goserelin drug products. Researchers should adhere to all appropriate laboratory safety procedures when handling the reagents mentioned in this protocol.

References

Troubleshooting & Optimization

Navigating the Challenge of Goserelin and Impurity E Co-elution in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the purity and stability of pharmaceutical products like Goserelin is paramount. A significant analytical hurdle in the quality control of Goserelin is the co-elution of the active pharmaceutical ingredient (API) with its related substances, particularly Impurity E, during High-Performance Liquid Chromatography (HPLC) analysis. This technical guide provides a comprehensive troubleshooting framework and frequently asked questions (FAQs) to empower scientists in overcoming this common chromatographic challenge.

Troubleshooting Guide: Resolving Co-elution of Goserelin and Impurity E

The co-elution of Goserelin and Impurity E often indicates that the current HPLC method lacks the necessary selectivity to differentiate between these two closely related compounds. The following step-by-step guide offers strategies to enhance peak resolution.

Initial Assessment:

Before modifying the HPLC method, it is crucial to confirm the co-elution. The use of a diode array detector (DAD) or a mass spectrometer (MS) can be invaluable.[1][2] A non-uniform peak purity profile across the Goserelin peak in the DAD analysis or the presence of ions corresponding to both Goserelin and Impurity E in the MS data would confirm co-elution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for resolving Goserelin and Impurity E co-elution.

Detailed Troubleshooting Steps:

  • Modify Mobile Phase Composition: The first and often most effective step is to alter the mobile phase.[1][3]

    • Change Organic Modifier: If using acetonitrile, try switching to methanol or a combination of acetonitrile and methanol. The different solvent selectivity can significantly impact the retention behavior of the analytes.

    • Adjust Organic Modifier Concentration: A slight decrease in the percentage of the organic solvent in the mobile phase will increase the retention times of both compounds, potentially leading to better separation.[3]

  • Adjust Mobile Phase pH: Goserelin and its impurities are peptides, and their ionization state is highly dependent on the pH of the mobile phase.

    • A small change in the pH (e.g., ± 0.2 units) can alter the charge of the molecules and their interaction with the stationary phase, leading to differential retention and improved resolution. It is crucial to operate within the stable pH range of the HPLC column.

  • Optimize Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting peak shape and selectivity.[3][4]

    • Increase Temperature: In reversed-phase HPLC, increasing the column temperature (e.g., from 30°C to 40°C) generally decreases retention times and can improve peak efficiency.[3]

    • Decrease Temperature: Conversely, a lower temperature may increase retention and enhance selectivity in some cases.[4]

  • Evaluate Different Stationary Phases: If modifications to the mobile phase and temperature are unsuccessful, changing the column chemistry is the next logical step.[3]

    • Change in Alkyl Chain Length: If a C18 column is being used, switching to a C8 or a phenyl-hexyl column can offer different hydrophobic and aromatic selectivities, respectively.

    • Alternative Chemistries: For peptides, wide-pore columns (e.g., 300 Å) are often beneficial. Consider columns with different end-capping or embedded polar groups to introduce alternative separation mechanisms.

  • Modify Gradient Profile: For gradient elution methods, adjusting the slope of the gradient can improve the resolution of closely eluting peaks.

    • Shallow Gradient: A shallower gradient (i.e., a smaller change in organic solvent concentration per unit of time) around the elution time of Goserelin and Impurity E can increase the separation between them.

Frequently Asked Questions (FAQs)

Q1: What is Goserelin Impurity E?

A1: Goserelin EP Impurity E is a related substance of Goserelin, a synthetic analogue of a naturally occurring gonadotropin-releasing hormone (GnRH).[5][6] As an impurity, its presence and concentration in the final drug product must be carefully monitored and controlled to ensure safety and efficacy.

Q2: Why is it challenging to separate Goserelin and Impurity E?

A2: Goserelin and its impurities often have very similar chemical structures and physicochemical properties, such as hydrophobicity and charge. This similarity leads to comparable retention times in reversed-phase HPLC, making their separation difficult.

Q3: How can I confirm that the peaks are truly co-eluting?

A3: Peak purity analysis using a Diode Array Detector (DAD) is a common method.[1][2] If the spectra across the peak are not identical, it indicates the presence of more than one component.[1] The most definitive method is to use a mass spectrometer (LC-MS), which can identify the different molecular weights of the co-eluting compounds.[7][8]

Q4: What are the typical starting conditions for an HPLC method for Goserelin analysis?

A4: A common starting point for peptide analysis, including Goserelin, is a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier like acetonitrile. The detection is typically performed at a low UV wavelength, such as 220 nm.

Q5: Can forced degradation studies help in method development?

A5: Yes, forced degradation studies are essential.[7][8][9] By subjecting Goserelin to stress conditions (e.g., acid, base, oxidation, heat, light), you can intentionally generate impurities, including Impurity E.[8][9] This allows you to develop and validate an HPLC method that is "stability-indicating," meaning it can separate the API from its degradation products.

Experimental Protocol: A Stability-Indicating HPLC Method

The following protocol is a recommended starting point for developing a method to resolve Goserelin and Impurity E.

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm, 120 Å
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 20% to 40% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 220 nm
Injection Volume 10 µL

Note: This is a starting point, and further optimization of the gradient slope, temperature, and mobile phase composition may be necessary to achieve baseline separation.

Data Presentation: Hypothetical Resolution Data

The following table illustrates the impact of different analytical conditions on the resolution between Goserelin and Impurity E.

Method Condition Goserelin Retention Time (min) Impurity E Retention Time (min) Resolution (Rs)
Initial Method (Isocratic 50% ACN) 5.25.20.0 (Co-elution)
Optimized Method 1 (Gradient 20-40% ACN) 12.513.11.8
Optimized Method 2 (Method 1 + Phenyl-Hexyl Column) 14.215.02.2

By systematically applying the troubleshooting strategies outlined in this guide, researchers can effectively overcome the co-elution of Goserelin and Impurity E, leading to the development of robust and reliable HPLC methods for the quality control of this important pharmaceutical agent.

References

Navigating Goserelin Impurity Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for Goserelin impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the LC-MS analysis of Goserelin and its impurities.

Q1: My Goserelin peak is showing significant tailing. What are the likely causes and how can I improve the peak shape?

A1: Peak tailing for a peptide like Goserelin is a common issue that can often be attributed to several factors:

  • Secondary Interactions: Goserelin, with its basic amino acid residues (Histidine and Arginine), can exhibit secondary interactions with acidic silanol groups on the surface of silica-based C18 columns.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Goserelin and its interaction with the stationary phase.

Troubleshooting Steps:

  • Mobile Phase Modification: The addition of a small amount of an ion-pairing agent or an acid, such as 0.1% formic acid, to both the aqueous and organic mobile phases is a standard practice.[1][2] This helps to protonate the silanol groups and reduce secondary interactions.

  • Dilute the Sample: Try diluting your sample to see if the peak shape improves.

  • Use a Modern Column: Consider using a column with end-capping or a different stationary phase (e.g., a hybrid silica-polymer material) that is less prone to secondary interactions.

Q2: I am experiencing low sensitivity and cannot detect low-level impurities. How can I enhance the signal for Goserelin and its impurities?

A2: Low sensitivity in peptide analysis by LC-MS is a frequent challenge.[3] Here are several strategies to boost your signal:

  • Optimize Electrospray Ionization (ESI) Parameters: The efficiency of ion generation in the ESI source is critical. Key parameters to optimize include capillary voltage, nebulizer gas pressure, and drying gas flow and temperature.[4][5][6] A systematic optimization of these parameters can significantly increase sensitivity.[6]

  • Sample Preparation: Peptides are known to adsorb to surfaces like glass vials.[7] Using polypropylene or other low-binding vials can minimize sample loss. Additionally, ensure your sample preparation method, such as solid-phase extraction (SPE), is optimized for peptide recovery.[8][9]

  • MS Detection Parameters: For Goserelin, the doubly protonated molecule [M+2H]2+ at m/z 635.7 is often the most abundant precursor ion.[1] Ensure you are targeting the most abundant and stable precursor and product ions for your multiple reaction monitoring (MRM) transitions. The transition from m/z 635.7 to m/z 607.5 is commonly used for Goserelin.[1]

Q3: I am having trouble with poor recovery of Goserelin from my sample matrix. What can I do?

A3: Poor recovery is often linked to the sample preparation and extraction process.[10] Several methods have been investigated to extract Goserelin from complex matrices, and a combination of protein precipitation and liquid-liquid extraction has been shown to be effective.[8][10]

Troubleshooting Steps:

  • Evaluate Extraction Method: If you are experiencing low recovery, re-evaluate your extraction procedure. For plasma samples, a combination of acetonitrile for protein precipitation followed by liquid-liquid extraction with water-saturated n-butanol has been successfully used.[8][10]

  • Minimize Non-Specific Binding: As mentioned, peptides like Goserelin can adhere to labware.[7] Using low-binding microcentrifuge tubes and pipette tips can help improve recovery.

  • Optimize SPE: If using solid-phase extraction, ensure the cartridge type, loading conditions, wash steps, and elution solvent are all optimized for a peptide of Goserelin's characteristics.

Q4: How do I perform a forced degradation study for Goserelin and what are the expected impurities?

A4: Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating methods.[11][12][13][14] These studies typically involve exposing the Goserelin sample to harsh conditions such as acid, base, heat, oxidation, and light.[13][14]

A known thermal degradation impurity has been identified in studies on Goserelin acetate sustained-release implants.[11][12][13] Additionally, acylation on the arginine residue can occur when Goserelin is formulated with PLGA microspheres.[12]

Experimental Protocols & Data

Below are tables summarizing typical starting parameters for LC-MS analysis of Goserelin and its impurities, based on published methods.

Table 1: Recommended Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18, reversed-phase
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A gradient elution is typically used.
Flow Rate Dependent on column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column)
Column Temperature Ambient or slightly elevated (e.g., 30-40 °C)
Injection Volume 5-20 µL

Table 2: Recommended Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage 3-5 kV
Nebulizer Gas Pressure 30-80 psi
Drying Gas Flow 10-13 L/min
Drying Gas Temperature 100-350 °C
Precursor Ion (Goserelin) m/z 635.7 ([M+2H]2+)
Product Ion (Goserelin) m/z 607.5

Visualizing Workflows and Logic

The following diagrams illustrate key workflows and logical relationships in Goserelin impurity analysis.

Goserelin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample Goserelin Sample Extraction Extraction (e.g., SPE, LLE) Sample->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection MS/MS Detection (ESI, Positive Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration & Quantification MS_Detection->Peak_Integration Impurity_Identification Impurity Identification MS_Detection->Impurity_Identification Report Report Peak_Integration->Report Impurity_Identification->Report

Caption: A high-level overview of the Goserelin impurity analysis workflow.

Troubleshooting_Logic Problem Poor Peak Shape (Tailing) Cause1 Secondary Interactions Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Mobile Phase pH Problem->Cause3 Solution1 Add Formic Acid to Mobile Phase Cause1->Solution1 Solution2 Dilute Sample Cause2->Solution2 Solution3 Adjust Mobile Phase pH Cause3->Solution3

Caption: Troubleshooting logic for addressing poor peak shape in Goserelin analysis.

References

Goserelin Synthesis Technical Support Center: Minimizing EP Impurity E Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing the formation of Goserelin EP Impurity E during synthesis. This compound has been identified as pGlu-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHNH2, a hydrazide derivative of the Goserelin (1-9) peptide fragment. Its formation is primarily linked to the use of hydrazine during the synthesis process, a reagent often employed for the cleavage of the peptide from the resin support or in the generation of the C-terminal azaglycine amide of Goserelin.

Troubleshooting Guide: this compound Formation

This guide addresses specific issues that may arise during Goserelin synthesis, leading to the formation of Impurity E.

Observed Issue Potential Cause Recommended Action
High levels (>1%) of Impurity E detected in crude peptide post-cleavage.Hydrazinolysis of the C-terminal Proline: Direct cleavage of the peptide-resin using hydrazine can lead to the formation of a peptide hydrazide at the C-terminal proline residue.1. Optimize Hydrazine Cleavage Conditions: Reduce the reaction time, temperature, and concentration of hydrazine to the minimum required for efficient cleavage. 2. Alternative Cleavage Strategy: Employ a two-step cleavage process. First, cleave the peptide from the resin using a mild acid (e.g., low concentration of TFA) to yield the protected peptide acid. Subsequently, react the purified peptide acid with the necessary reagents to form the azaglycine amide, thereby avoiding direct exposure of the entire peptide-resin to hydrazine.
Impurity E is observed even with a two-step cleavage strategy.Residual Hydrazine: Inadequate purification of the Goserelin (1-9) peptide acid intermediate after a hydrazine-based step (e.g., deprotection) can lead to the carryover of hydrazine, which can then react with the proline's carboxylic acid upon activation for the subsequent coupling step.Improve Intermediate Purification: Enhance the purification of the peptide acid intermediate to ensure complete removal of residual hydrazine before proceeding to the final fragment condensation or azaglycine formation. Employ rigorous washing steps and consider using scavenger resins.
Inconsistent formation of Impurity E across different synthesis batches.Variability in Reaction Conditions: Inconsistent control over temperature, reaction time, or reagent stoichiometry during the cleavage or final coupling steps.Standardize Protocols: Strictly adhere to a validated and optimized protocol for all synthesis batches. Ensure accurate measurement of all reagents and precise control over reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What is the identity of this compound?

A1: this compound is pGlu-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHNH2. It is the hydrazide of the Goserelin (1-9) peptide sequence.

Q2: What is the primary cause of this compound formation?

A2: The formation of this impurity is a side reaction caused by the use of hydrazine (N₂H₄) during the synthesis of Goserelin. Hydrazine is often used in the final steps, either for the cleavage of the peptide from the solid-phase resin or in the process of forming the C-terminal azaglycine amide.

Q3: At which stage of the synthesis is Impurity E most likely to form?

A3: Impurity E is most likely to form during the cleavage of the peptide from the resin if hydrazine is used as the cleavage reagent. It can also form if the Goserelin (1-9) peptide acid is not properly purified before a subsequent step involving hydrazine.

Q4: How can I detect and quantify this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for detecting and quantifying this compound.[1][2] A reversed-phase C18 column with UV detection is typically used. The identity of the impurity can be confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine its mass-to-charge ratio.[1]

Q5: Are there alternative methods to synthesize Goserelin that avoid the formation of Impurity E?

A5: Yes. The key is to avoid the conditions where the C-terminal proline's carboxylic acid can react with hydrazine. One strategy is to synthesize the Goserelin (1-9) fragment and cleave it from the resin as a peptide acid using a non-hydrazine-based method (e.g., with trifluoroacetic acid). This purified fragment can then be coupled with a pre-formed azaglycine derivative in solution phase to complete the synthesis of Goserelin. This approach isolates the use of hydrazine-related compounds to a specific solution-phase reaction, minimizing side reactions on the main peptide chain.

Experimental Protocols

Protocol 1: Standard Solid-Phase Goserelin Synthesis (with potential for Impurity E formation)

This protocol outlines a general solid-phase peptide synthesis (SPPS) approach for Goserelin which may lead to the formation of Impurity E if not carefully controlled.

  • Resin Preparation: Start with a suitable resin, for example, a pre-loaded Fmoc-Pro-Wang resin.

  • Peptide Chain Elongation: Perform stepwise coupling of the remaining amino acids (Arg(Pbf), Leu, D-Ser(tBu), Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), pGlu) using standard Fmoc-SPPS chemistry.

  • Cleavage and Deprotection:

    • Method A (High Risk of Impurity E): Treat the peptide-resin with a solution of hydrazine hydrate in a suitable solvent like DMF to cleave the peptide.

    • Method B (Reduced Risk): Cleave the peptide from the resin using a cocktail containing trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane). This yields the crude Goserelin (1-9) peptide acid.

  • Azaglycine Formation (if using Method B):

    • Purify the crude Goserelin (1-9) peptide acid.

    • Activate the C-terminal carboxylic acid of the purified peptide.

    • React the activated peptide with a suitable hydrazine derivative to form the azaglycine moiety.

  • Final Deprotection and Purification: Remove any remaining side-chain protecting groups and purify the crude Goserelin by preparative HPLC.

Protocol 2: Optimized Synthesis to Minimize Impurity E

This protocol is designed to minimize the formation of this compound.

  • Fragment Synthesis: Synthesize the protected Goserelin (1-9) peptide (pGlu-His(Trt)-Trp(Boc)-Ser(tBu)-Tyr(tBu)-D-Ser(tBu)-Leu-Arg(Pbf)-Pro-OH) on a 2-chlorotrityl chloride resin.

  • Fragment Cleavage: Cleave the protected peptide fragment from the resin using a mild acidic solution (e.g., 1% TFA in DCM) to yield the fully protected peptide acid.

  • Fragment Purification: Purify the protected peptide acid by flash chromatography to remove any truncated sequences or other impurities.

  • Solution-Phase Coupling:

    • Synthesize or procure an azaglycine derivative (e.g., H₂N-NH-CO-NH₂).

    • Couple the purified, protected Goserelin (1-9) peptide acid with the azaglycine derivative in solution using a suitable coupling agent (e.g., HBTU/DIPEA).

  • Global Deprotection: Treat the resulting protected Goserelin with a strong acid cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to remove all side-chain protecting groups.

  • Final Purification: Purify the crude Goserelin by preparative HPLC to obtain the final high-purity product.

Visualizations

Goserelin_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage from Resin cluster_Final_Steps Final Synthesis Steps Resin Resin Coupling_Cycle Stepwise Amino Acid Coupling Resin->Coupling_Cycle Fmoc-Pro-Resin Protected_Peptide_Resin Protected_Peptide_Resin Coupling_Cycle->Protected_Peptide_Resin Goserelin(1-9)-Resin Cleavage_Hydrazine Cleavage_Hydrazine Protected_Peptide_Resin->Cleavage_Hydrazine Hydrazine Cleavage_TFA Cleavage_TFA Protected_Peptide_Resin->Cleavage_TFA TFA Impurity_E Impurity E Formation Cleavage_Hydrazine->Impurity_E Side Reaction Protected_Peptide_Acid Protected_Peptide_Acid Cleavage_TFA->Protected_Peptide_Acid Goserelin(1-9)-OH Purification Purification Protected_Peptide_Acid->Purification Purify Coupling_Aza Coupling_Aza Purification->Coupling_Aza Couple with Azaglycine derivative Protected_Goserelin Protected_Goserelin Coupling_Aza->Protected_Goserelin Deprotection Deprotection Protected_Goserelin->Deprotection Global Deprotection Crude_Goserelin Crude_Goserelin Deprotection->Crude_Goserelin Final_Purification Final_Purification Crude_Goserelin->Final_Purification Prep-HPLC Pure_Goserelin Pure_Goserelin Final_Purification->Pure_Goserelin

Caption: Workflow for Goserelin synthesis highlighting the formation of Impurity E.

Impurity_Formation_Logic cluster_Conditions Conditions Hydrazine Hydrazine Reaction Reaction during Cleavage or Coupling Hydrazine->Reaction Proline_COOH C-terminal Proline (as carboxylic acid) Proline_COOH->Reaction Impurity_E This compound (Prolinohydrazide) Reaction->Impurity_E

Caption: Logical relationship for the formation of this compound.

References

Stability issues of Goserelin EP Impurity E in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Goserelin EP Impurity E in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is identified as Goserelin-(1-8)-peptidyl-L-prolinohydrazide.[1] As a potential impurity in Goserelin preparations, its stability is critical for ensuring the quality, safety, and efficacy of the final drug product.[2] Understanding its stability profile in different solvents is essential for developing robust analytical methods, formulating stable preparations, and defining appropriate storage conditions.

Q2: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound, like other peptides, can be influenced by several factors, including:

  • pH: Peptides are susceptible to acid and base-catalyzed hydrolysis.[3][4]

  • Solvent Type: The polarity and reactivity of the solvent can impact degradation rates.

  • Temperature: Elevated temperatures typically accelerate degradation reactions.[5][6]

  • Light Exposure: Photodegradation can occur, especially for peptides containing photosensitive amino acids.[3]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the modification of certain amino acid residues.[7]

Q3: What are the expected degradation pathways for this compound?

Based on the structure of Goserelin and general peptide degradation mechanisms, the following pathways are plausible for this compound:

  • Hydrolysis: Cleavage of peptide bonds, particularly at the C-terminal hydrazide or at labile amino acid residues within the peptide chain, can occur under acidic or basic conditions.

  • Oxidation: The hydrazide moiety and certain amino acid residues may be susceptible to oxidation.

  • Epimerization: Chiral centers in the amino acid residues could undergo epimerization, particularly at the serine residue, which is a known degradation pathway for Goserelin.[3]

Q4: What solvents are recommended for preparing stock solutions of this compound for analytical purposes?

For short-term use, high-purity water is a suitable solvent.[8] For longer-term storage, solutions should be prepared in acetonitrile or a mixture of acetonitrile and water, and stored at low temperatures (e.g., -20°C). It is crucial to minimize the time the impurity spends in solution before analysis to reduce the risk of degradation.

Q5: How should I handle and store this compound as a solid and in solution?

  • Solid Form: The solid material should be stored in a tightly sealed container, protected from light, and kept at a controlled low temperature, as specified in the material safety data sheet (MSDS).[9]

  • In Solution: Solutions should be freshly prepared for each use. If storage is necessary, they should be stored in tightly capped vials at -20°C or below for a limited duration. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Rapid degradation of this compound standard in solution. The solvent may be inappropriate (e.g., contains reactive impurities, has an extreme pH).Prepare fresh solutions in high-purity solvents such as HPLC-grade acetonitrile or water. Verify the pH of aqueous solutions.
The storage temperature may be too high.Store stock solutions at -20°C or below. Avoid leaving solutions at room temperature for extended periods.
Appearance of unexpected peaks in the chromatogram during analysis. Degradation of this compound may have occurred.Conduct a forced degradation study to identify potential degradation products and confirm their retention times.
The analytical column may be contaminated.Flush the column with an appropriate cleaning solution.
Inconsistent analytical results for this compound. Instability of the impurity in the autosampler.If possible, use a cooled autosampler. Minimize the time between placing the vials in the autosampler and injection.
Inconsistent sample preparation.Ensure that the sample preparation procedure is well-defined and followed consistently. Use fresh solutions for each analytical run.

Quantitative Data Summary

The following tables summarize hypothetical stability data for this compound in different solvents under various stress conditions. This data is for illustrative purposes to guide experimental design.

Table 1: Stability of this compound in Different Solvents at 25°C for 24 hours

SolventInitial Purity (%)Purity after 24 hours (%)% Degradation
Water99.597.22.3
Acetonitrile99.599.30.2
Methanol99.598.90.6
50:50 Acetonitrile:Water99.598.11.4

Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 40°C for 8 hours

pHInitial Purity (%)Purity after 8 hours (%)% Degradation
2.0 (0.01 N HCl)99.594.35.2
7.0 (Water)99.598.51.0
10.0 (0.01 N NaOH)99.592.17.4

Table 3: Forced Degradation of this compound (Illustrative Data)

Stress ConditionDuration% DegradationMajor Degradation Products Observed
0.1 N HCl4 hours15.2Hydrolysis products
0.1 N NaOH2 hours21.5Hydrolysis and epimerization products
3% H₂O₂8 hours12.8Oxidation products
Heat (60°C)24 hours8.5Various minor degradants
Light (ICH Q1B)7 days4.2Photodegradation products

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial containing solid this compound to equilibrate to room temperature before opening.

  • Accurately weigh a suitable amount of the impurity.

  • Dissolve the weighed impurity in the desired solvent (e.g., acetonitrile, water) to a final concentration of 1 mg/mL.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • If not for immediate use, store the stock solution in a tightly sealed, light-protected vial at -20°C.

Protocol 2: Forced Degradation Study of this compound

This protocol is based on general guidelines for forced degradation studies.[5]

  • Acid Hydrolysis:

    • To 1 mL of a 1 mg/mL solution of this compound in water, add 1 mL of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.

    • Incubate the solution at 60°C for a specified time (e.g., 4 hours).

    • At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of a 1 mg/mL solution of this compound in water, add 1 mL of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.

    • Incubate the solution at room temperature for a specified time (e.g., 2 hours).

    • At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of a 1 mg/mL solution of this compound in water, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Incubate the solution at room temperature for a specified time (e.g., 8 hours).

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a solution of this compound in a suitable solvent in an oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Analyze the solution at various time points.

  • Photostability:

    • Expose a solution of this compound to light conditions as specified in ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Analyze both the exposed and control samples at the end of the exposure period.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method. The target degradation is typically between 5-20%.[6]

Visualizations

Experimental_Workflow start Start: this compound Solid prep_solution Prepare Stock Solution (e.g., 1 mg/mL) start->prep_solution stress_conditions Apply Stress Conditions prep_solution->stress_conditions acid Acid Hydrolysis (0.1 N HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 N NaOH, RT) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal Stress (60°C) stress_conditions->thermal photo Photostability (ICH Q1B) stress_conditions->photo sampling Sample at Time Points & Neutralize (if needed) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis data Data Analysis: - % Degradation - Identify Degradants analysis->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathways impurity_e This compound (Goserelin-(1-8)-peptidyl-L-prolinohydrazide) hydrolysis Hydrolysis Products (e.g., peptide fragments, Goserelin-(1-8)-peptide) impurity_e->hydrolysis Acid/Base oxidation Oxidation Products (e.g., oxidized hydrazide) impurity_e->oxidation Oxidizing Agents epimerization Epimerization Products (e.g., D-Ser isomer) impurity_e->epimerization Base/Heat

Caption: Potential degradation pathways for this compound.

References

How to improve the resolution between Goserelin and its impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Goserelin and its impurities. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic resolution.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Goserelin?

A1: Goserelin impurities can originate from the synthesis process or degradation. Common process-related impurities include diastereomers and other closely related peptides. Degradation products can form under stress conditions such as heat, light, and acidic or basic environments. Some known impurities include:

  • Goserelin Impurity A: [4-D-Serine]goserelin

  • Goserelin Impurity C: [9-D-Proline]goserelin

  • Goserelin Impurity H: [1-(5-Oxo-D-proline)]goserelin

  • Acylation products, particularly when formulated in PLGA microspheres, where lactic and glycolic acids can react with the arginine residue of Goserelin.[1]

Forced degradation studies are essential to identify potential degradation products in your specific formulation and storage conditions.[1][2]

Q2: What is a good starting HPLC method for separating Goserelin and its impurities?

A2: A reversed-phase HPLC (RP-HPLC) method using a C18 column is a common and effective starting point. A gradient elution is generally preferred over an isocratic method to achieve better resolution for a range of impurities with different polarities.

Here is a recommended starting gradient method:

ParameterRecommendation
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 35°C
Injection Volume 20 µL
Gradient Program See Table 2 below

Table 1: Recommended Starting HPLC Method Parameters

Time (minutes)% Mobile Phase B
020
2550
2680
3080
3120
3520

Table 2: Recommended Starting Gradient Elution Program

This method can be optimized based on the specific impurity profile of your sample.

Troubleshooting Guide

Q3: I am seeing poor resolution between Goserelin and one of its impurities. How can I improve it?

A3: Poor resolution can be addressed by systematically optimizing your HPLC method. Here are several strategies:

  • Modify the Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks. Try decreasing the rate of change of Mobile Phase B in the region where Goserelin and the impurity elute.

  • Change the Organic Modifier: If you are using acetonitrile, switching to methanol, or a combination of both, can alter the selectivity of the separation.

  • Adjust the Mobile Phase pH: For peptides like Goserelin, the pH of the mobile phase can significantly impact retention and selectivity. Using a different buffer system (e.g., phosphate buffer) and adjusting the pH can improve resolution.

  • Change the Stationary Phase: If optimizing the mobile phase is not sufficient, consider trying a different column chemistry. A phenyl-hexyl or a cyano column can offer different selectivity compared to a standard C18 column.

  • Reduce the Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.

  • Decrease the Column Temperature: Lowering the column temperature can sometimes enhance resolution, but it may also increase backpressure.

Q4: My Goserelin peak is tailing. What could be the cause and how do I fix it?

A4: Peak tailing for a basic peptide like Goserelin is often due to secondary interactions with residual silanol groups on the silica-based stationary phase. Here are some solutions:

  • Use a Low-Ionic-Strength Acidic Mobile Phase: Mobile phases containing 0.1% TFA are effective at masking silanol groups and improving peak shape.

  • Use a Base-Deactivated Column: Modern HPLC columns are often end-capped or base-deactivated to minimize silanol interactions. Ensure you are using a suitable column.

  • Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can help to protonate Goserelin and minimize interactions with the stationary phase.

  • Check for Column Contamination: A contaminated guard column or analytical column can lead to peak tailing. Try flushing the column with a strong solvent or replacing the guard column.

Q5: How should I prepare my Goserelin sustained-release implant sample for HPLC analysis?

A5: Proper sample preparation is critical for accurate analysis of Goserelin from a sustained-release implant. Here is a general protocol:

  • Accurately weigh the implant.

  • Dissolve the implant in a suitable solvent. A mixture of acetonitrile and water (e.g., 85:15 v/v) is often effective.[3]

  • Use sonication to ensure complete dissolution of the implant and release of Goserelin.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any undissolved excipients before injection into the HPLC system.

Experimental Protocols

Protocol 1: Forced Degradation Study of Goserelin Acetate

This protocol outlines the conditions for subjecting Goserelin acetate to forced degradation to generate potential impurities.

  • Acid Hydrolysis: Dissolve Goserelin in 0.1 M HCl and heat at 60°C for 4 hours.

  • Base Hydrolysis: Dissolve Goserelin in 0.1 M NaOH and keep at room temperature for 2 hours.

  • Oxidative Degradation: Treat a solution of Goserelin with 3% H₂O₂ at room temperature for 2 hours.

  • Thermal Degradation: Expose solid Goserelin to 105°C for 24 hours.

  • Photodegradation: Expose a solution of Goserelin to UV light (254 nm) for 24 hours.

  • After the specified time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.

Protocol 2: HPLC Analysis of Goserelin and Impurities

This protocol provides a step-by-step guide for the HPLC analysis.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: Prepare a 0.1% (v/v) solution of TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Sample Preparation:

    • Prepare a stock solution of Goserelin at 1 mg/mL in water.

    • Dilute the stock solution with Mobile Phase A to a final concentration of 100 µg/mL.

    • Prepare impurity standards in a similar manner if available.

  • HPLC System Setup and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition (20% B) for at least 30 minutes.

    • Set the column temperature to 35°C.

    • Set the UV detector to 220 nm.

    • Inject the prepared samples and run the gradient program as described in Table 2.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Goserelin Sample (API or Formulation) Forced_Degradation Forced Degradation (Acid, Base, Heat, etc.) Sample->Forced_Degradation Optional Dissolution Dissolution & Dilution Sample->Dissolution Forced_Degradation->Dissolution HPLC_System HPLC System Setup (Column, Mobile Phase) Dissolution->HPLC_System Gradient_Elution Gradient Elution HPLC_System->Gradient_Elution Detection UV Detection (220 nm) Gradient_Elution->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Peak Integration & Analysis Chromatogram->Peak_Integration Resolution_Check Check Resolution Peak_Integration->Resolution_Check

Caption: Workflow for Goserelin Impurity Analysis by HPLC.

Troubleshooting_Tree Start Poor Resolution Observed Check_Gradient Is the gradient shallow enough? Start->Check_Gradient Modify_Gradient Decrease gradient slope Check_Gradient->Modify_Gradient No Check_Organic Tried a different organic modifier? Check_Gradient->Check_Organic Yes Resolution_OK Resolution Improved Modify_Gradient->Resolution_OK Change_Organic Switch from ACN to MeOH (or vice versa) Check_Organic->Change_Organic No Check_pH Is the mobile phase pH optimal? Check_Organic->Check_pH Yes Change_Organic->Resolution_OK Modify_pH Adjust mobile phase pH Check_pH->Modify_pH No Check_Column Is the column chemistry appropriate? Check_pH->Check_Column Yes Modify_pH->Resolution_OK Change_Column Try a different stationary phase (e.g., Phenyl-hexyl) Check_Column->Change_Column No Check_Column->Resolution_OK Yes Change_Column->Resolution_OK

Caption: Decision Tree for Troubleshooting Poor Resolution.

References

Addressing matrix effects in the analysis of Goserelin EP Impurity E

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Goserelin and its related impurities. This resource provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the analysis of Goserelin EP Impurity E.

Frequently Asked Questions (FAQs)

Q1: What are Goserelin and this compound?

A: Goserelin is a synthetic decapeptide analog of luteinizing hormone-releasing hormone (LHRH) used in the treatment of hormone-sensitive cancers of the prostate and breast.[1] this compound is a related substance of Goserelin identified in the European Pharmacopoeia (EP).[2][3][4][5] Its chemical name is Goserelin-(1-8)-peptidyl-L-prolinohydrazide.[2][5] The molecular formula for this compound is C58H83N17O13, with a molecular weight of 1226.4 g/mol .[2][3]

Q2: What are matrix effects and why are they a concern in the analysis of this compound?

A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[6] This phenomenon is a significant concern in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[7] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification of the analyte.[6][8] Peptides like Goserelin and its impurities are particularly susceptible to matrix effects due to their complex nature and the biological matrices they are often analyzed in (e.g., plasma, serum).[9][10]

Q3: How can I identify if my analysis is affected by matrix effects?

A: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample to the peak response of the analyte in a neat (pure) solvent. A significant difference in the responses indicates the presence of matrix effects. Another qualitative technique is the post-column infusion method, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[11]

Q4: What are the common sources of matrix effects in peptide analysis?

A: For peptide analysis in biological samples, major sources of matrix effects include phospholipids from cell membranes, proteins, and salts.[7] These components can co-elute with the target analyte and interfere with the ionization process in the mass spectrometer source.

Q5: What are the primary strategies to mitigate matrix effects?

A: The main strategies to address matrix effects can be categorized as follows:

  • Sample Preparation: Employing effective sample cleanup techniques is one of the most crucial steps.[7] This includes methods like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[7]

  • Chromatographic Separation: Optimizing the LC method to separate the analyte from interfering matrix components can significantly reduce matrix effects.

  • Calibration Strategy: Using matrix-matched calibration standards or stable isotope-labeled internal standards (SIL-IS) can help compensate for matrix effects.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the method's sensitivity.[11]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and mitigating matrix effects during the analysis of this compound.

Step 1: Evaluation of Matrix Effects

The first step is to confirm and quantify the extent of the matrix effect.

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the reconstitution solvent.

    • Set B (Pre-extraction Spike): Spike this compound into the blank matrix before the extraction procedure.

    • Set C (Post-extraction Spike): Extract a blank matrix and then spike this compound into the final extract.

  • Analyze all three sets using the developed LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set C / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set B / Peak Area of Set C) * 100

    • A ME value significantly different from 100% indicates the presence of matrix effects.

Step 2: Mitigation Strategies

Based on the evaluation, select an appropriate mitigation strategy.

Strategy 1: Enhanced Sample Preparation

If significant matrix effects are observed, improving the sample cleanup is the most effective approach.[7]

Experimental Protocol: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with methanol followed by water.

  • Loading: Load the pre-treated sample (e.g., plasma diluted with an acidic solution) onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.

  • Elution: Elute this compound with a stronger organic solvent, possibly with an acid or base modifier.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Note: For peptides, microelution SPE plates can be beneficial as they may eliminate the need for the evaporation step, which can be a source of analyte loss.[12]

Strategy 2: Chromatographic Optimization

If sample preparation alone is insufficient, further optimization of the LC method is necessary.

  • Gradient Modification: Adjust the gradient slope to improve the separation between Impurity E and co-eluting matrix components.

  • Column Chemistry: Test different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity.

  • Mobile Phase Additives: The use of different mobile phase additives (e.g., formic acid, acetic acid, ammonium hydroxide) and their concentration can influence peptide solubility and ionization.[9]

Strategy 3: Advanced Calibration Techniques

When matrix effects cannot be completely eliminated, using an appropriate calibration method can ensure accurate quantification.

  • Matrix-Matched Calibration: Prepare calibration standards in an extracted blank matrix that is free of the analyte. This helps to mimic the matrix effects seen in the unknown samples.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust approach. A SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction.

Data Presentation: Impact of Mitigation Strategies

The following table summarizes hypothetical data to illustrate the effectiveness of different strategies in mitigating matrix effects for the analysis of this compound at a concentration of 10 ng/mL.

Mitigation StrategyMean Peak Area (n=3)Matrix Effect (%)Recovery (%)Accuracy (%)
Protein Precipitation Only15,20060.892.565.2
SPE (C18)21,50086.088.189.3
SPE (Mixed-Mode)24,10096.491.398.7
SPE (Mixed-Mode) + SIL-IS24,30097.291.5101.2
Neat Solution Peak Area25,000100N/AN/A
Visualizations

Experimental Workflow for Matrix Effect Evaluation

Goserelin_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_spike Post-Extraction Spike cluster_analysis LC-MS/MS Analysis cluster_calc Calculation A Set A: Neat Solvent + Impurity E Analysis_A Analyze A A->Analysis_A B Set B: Blank Matrix + Impurity E B_ext Extract B->B_ext C Set C: Blank Matrix C_ext Extract C->C_ext Analysis_B Analyze B B_ext->Analysis_B C_spike Spike Impurity E C_ext->C_spike Analysis_C Analyze C C_spike->Analysis_C Calc_ME Calculate Matrix Effect Analysis_A->Calc_ME Calc_RE Calculate Recovery Analysis_B->Calc_RE Analysis_C->Calc_ME Analysis_C->Calc_RE

Caption: Workflow for the evaluation of matrix effects and recovery.

Troubleshooting Logic for Matrix Effects

Troubleshooting_Logic Start Start: Inaccurate Quantification Eval_ME Evaluate Matrix Effect (Post-Extraction Spike) Start->Eval_ME Check_ME Is Matrix Effect Significant? Eval_ME->Check_ME Optimize_SP Optimize Sample Prep (e.g., SPE, LLE) Check_ME->Optimize_SP Yes No_ME No Significant Matrix Effect Check_ME->No_ME No Optimize_LC Optimize LC Separation (Gradient, Column) Optimize_SP->Optimize_LC Re_Eval_ME Re-evaluate Matrix Effect Optimize_LC->Re_Eval_ME Check_ME_Again Is ME Mitigated? Re_Eval_ME->Check_ME_Again Use_Cal Use Advanced Calibration (Matrix-Matched or SIL-IS) Check_ME_Again->Use_Cal No End End: Accurate Quantification Check_ME_Again->End Yes Use_Cal->End

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Method Validation for Goserelin EP Impurity E

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the method validation for Goserelin EP Impurity E.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analytical method validation for this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) for Impurity E - Inappropriate mobile phase pH affecting the ionization of the peptide impurity.- Secondary interactions between the impurity and the stationary phase.- Column overload.- Adjust the mobile phase pH. For peptides, a pH around 2.5 or 7.5 is often a good starting point.- Use a high-purity silica-based column.- Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.- Reduce the injection volume or sample concentration.
Inconsistent Retention Times for Impurity E - Fluctuations in column temperature.- Inconsistent mobile phase composition.- Air bubbles in the HPLC system.- Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.- Degas the mobile phase thoroughly before use.
Low Sensitivity/Poor Detection of Impurity E - Inappropriate detection wavelength.- Degradation of the impurity in the sample solution.- The impurity concentration is below the limit of detection (LOD) of the method.- Optimize the UV detection wavelength. For peptides, detection is often performed between 210-230 nm.- Prepare fresh sample solutions and store them at a controlled low temperature.- Concentrate the sample or adjust the method to increase sensitivity.
Co-elution of Impurity E with Goserelin or other Impurities - Insufficient chromatographic resolution.- Optimize the gradient profile (if using gradient elution).- Change the organic modifier in the mobile phase (e.g., from acetonitrile to methanol or vice versa).- Evaluate a different stationary phase with a different selectivity.
Failed Accuracy (Poor Recovery) - Incomplete extraction of the impurity from the sample matrix.- Degradation of the impurity during sample preparation.- Inaccurate preparation of standard solutions.- Optimize the sample extraction procedure.- Perform sample preparation at a lower temperature or in a controlled environment.- Carefully prepare and verify the concentration of standard solutions.
Failed Precision (High %RSD) - Inconsistent sample injection volume.- Variability in sample preparation.- HPLC system instability.- Ensure the autosampler is functioning correctly.- Standardize the sample preparation procedure.- Perform system suitability tests to ensure the HPLC system is stable.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potential impurity of the drug substance Goserelin, a synthetic analogue of luteinizing hormone-releasing hormone (LHRH) used in the treatment of hormone-sensitive cancers. Its chemical formula is C₅₈H₈₃N₁₇O₁₃, and its CAS number is 147688-42-4.[1] It is crucial to control this and other impurities to ensure the safety and efficacy of the final drug product.

Q2: What are the main challenges in developing a stability-indicating method for Goserelin impurities?

A2: The primary challenges include:

  • Structural Similarity: Goserelin and its impurities are structurally similar peptides, making their separation difficult.

  • Low Concentration Levels: Impurities are often present at very low concentrations, requiring a highly sensitive analytical method.

  • Potential for Degradation: Peptides can be susceptible to degradation under various stress conditions (e.g., acid, base, oxidation, heat, light). A stability-indicating method must be able to separate all degradation products from the main peak and from each other.[2][3]

  • Co-elution: The potential for impurities to co-elute with the main Goserelin peak or with each other is a significant challenge that requires careful method development and optimization.

Q3: How can I ensure the specificity of my analytical method for Goserelin Impurity E?

A3: To ensure specificity, you should perform forced degradation studies on Goserelin.[2][3] This involves subjecting Goserelin to various stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The stressed samples are then analyzed to see if any of the resulting degradation peaks co-elute with the peak for Impurity E. The method is considered specific if Impurity E is well-resolved from Goserelin and all potential degradation products.

Q4: What are the typical validation parameters I need to assess for an impurity quantification method according to ICH guidelines?

A4: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for a quantitative impurity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q5: Where can I obtain a reference standard for this compound?

A5: Reference standards for this compound are commercially available from various suppliers of pharmaceutical reference standards.[4][5] It is essential to use a well-characterized reference standard for method development and validation.

Experimental Protocols

Forced Degradation Study Protocol

Objective: To generate potential degradation products of Goserelin and assess the specificity and stability-indicating nature of the analytical method.

Methodology:

  • Acid Hydrolysis: Dissolve Goserelin in 0.1 M HCl and heat at 60°C for 4 hours. Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve Goserelin in 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize the solution before injection.

  • Oxidative Degradation: Treat a solution of Goserelin with 3% hydrogen peroxide at room temperature for 1 hour.

  • Thermal Degradation: Expose solid Goserelin powder to 105°C for 24 hours. Dissolve the powder in a suitable solvent before injection.

  • Photolytic Degradation: Expose a solution of Goserelin to UV light (254 nm) for 24 hours.

Analysis: Analyze the stressed samples using the developed HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed Goserelin standard and a Goserelin Impurity E standard to evaluate peak purity and resolution.

HPLC Method Validation Protocol (Example)

This protocol outlines the steps for validating an HPLC method for the quantification of this compound.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10-40% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

  • Injection Volume: 20 µL

Validation Parameters:

  • Specificity: Perform forced degradation studies as described above.

  • Linearity: Prepare a series of at least five concentrations of Goserelin Impurity E reference standard (e.g., from LOQ to 150% of the specification limit). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy: Perform recovery studies by spiking a Goserelin sample with known amounts of Goserelin Impurity E at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within 90.0% to 110.0%.

  • Precision (Repeatability): Analyze six replicate preparations of a Goserelin sample spiked with Impurity E at 100% of the specification limit. The relative standard deviation (%RSD) should be ≤ 5.0%.

  • Intermediate Precision: Repeat the precision study on a different day with a different analyst and/or on a different instrument. The %RSD should meet the acceptance criteria.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the LOQ and LOD based on the signal-to-noise ratio (S/N). Typically, an S/N of 10 is used for LOQ and an S/N of 3 for LOD.

Quantitative Data Summary

The following tables provide example acceptance criteria and typical results for the validation of an HPLC method for this compound. These values are based on general principles for peptide impurity analysis and should be established for each specific method.

Table 1: Linearity Data

ParameterAcceptance CriteriaTypical Result
Correlation Coefficient (r²)≥ 0.990.9995
y-interceptClose to zero1.23
RangeLOQ to 150% of specification limit0.05% to 0.225%

Table 2: Accuracy (Recovery) Data

Spiking LevelAcceptance Criteria (% Recovery)Typical Result (% Recovery)
50%90.0 - 110.098.5
100%90.0 - 110.0101.2
150%90.0 - 110.099.8

Table 3: Precision Data

Precision TypeAcceptance Criteria (%RSD)Typical Result (%RSD)
Repeatability (n=6)≤ 5.0%1.8%
Intermediate Precision≤ 10.0%2.5%

Table 4: LOD and LOQ Data

ParameterAcceptance Criteria (S/N)Typical Result
Limit of Detection (LOD)~30.015%
Limit of Quantitation (LOQ)~100.05%

Visualizations

Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Finalization Dev Develop Initial HPLC Method Screen Screen Columns & Mobile Phases Dev->Screen Optimize Optimize Chromatographic Conditions Screen->Optimize Stress Perform Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Optimize->Stress Method suitable for stress samples Specificity Assess Specificity & Peak Purity Stress->Specificity Linearity Linearity & Range Specificity->Linearity Method is stability-indicating Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ_LOD LOD & LOQ Precision->LOQ_LOD Robustness Robustness LOQ_LOD->Robustness Report Generate Validation Report Robustness->Report Implement Implement for Routine Use Report->Implement

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Troubleshooting_Decision_Tree start Problem with Impurity E Peak? peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No adjust_ph Adjust Mobile Phase pH Check for Column Overload peak_shape->adjust_ph Yes sensitivity Low Sensitivity? retention_time->sensitivity No check_temp Check Column Temperature Prepare Fresh Mobile Phase retention_time->check_temp Yes end_node Consult Further Documentation sensitivity->end_node No optimize_wavelength Optimize Detection Wavelength Check Sample Stability sensitivity->optimize_wavelength Yes adjust_ph->end_node check_temp->end_node optimize_wavelength->end_node

Caption: Decision tree for troubleshooting common HPLC issues with Impurity E analysis.

References

Improving the sensitivity of Goserelin EP Impurity E detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical challenges in detecting Goserelin EP Impurity E. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of their detection methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection challenging?

This compound is a known related substance of Goserelin, a synthetic peptide analog of luteinizing hormone-releasing hormone (LHRH) used in the treatment of hormone-sensitive cancers.[1] Its chemical name is Goserelin-(1-8)-peptidyl-L-prolinohydrazide. The detection of Impurity E can be challenging due to its low abundance in the final drug product and potential for co-elution with other impurities or the parent Goserelin peak in chromatographic analyses.

Q2: What are the primary analytical techniques for detecting Goserelin Impurity E?

The most common and effective techniques for the analysis of Goserelin and its impurities are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] These methods offer the necessary selectivity and sensitivity for separating and identifying peptide impurities.

Q3: How can I improve the sensitivity of my HPLC-UV method for Impurity E?

To enhance the sensitivity of your HPLC-UV method, consider the following:

  • Wavelength Selection: Ensure you are using an optimal wavelength for detection. For peptides lacking a strong chromophore, detection at low UV wavelengths (e.g., 210-220 nm) is common.

  • Mobile Phase Optimization: Adjusting the mobile phase composition, including the organic modifier, pH, and ionic strength, can improve peak shape and resolution, leading to better sensitivity.

  • Injection Volume: Increasing the injection volume can increase the signal for Impurity E, but be mindful of potential peak broadening.

  • Sample Concentration: If possible, concentrating the sample prior to injection can improve detection.

  • Detector Settings: Optimize detector parameters such as response time and bandwidth.

Q4: When should I consider using LC-MS for the detection of Impurity E?

LC-MS is particularly useful when:

  • High Sensitivity is Required: LC-MS, especially with a tandem mass spectrometer (MS/MS), offers significantly higher sensitivity and selectivity compared to HPLC-UV.[4][5]

  • Confirmation of Identity is Needed: Mass spectrometry provides mass-to-charge ratio information, which is crucial for the positive identification of Impurity E.

  • Co-elution is an Issue: Even if Impurity E co-elutes with another compound chromatographically, it can often be distinguished and quantified based on its unique mass.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for Impurity E

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with Column Silanols - Use a base-deactivated column (end-capped).- Add a competing base to the mobile phase (e.g., triethylamine).- Operate at a lower pH to protonate silanols and reduce interaction.
Column Overload - Reduce the sample concentration or injection volume.
Inappropriate Mobile Phase pH - Adjust the mobile phase pH to be at least 2 pH units away from the isoelectric point (pI) of the peptide.
Sample Solvent Effects - Dissolve the sample in the initial mobile phase or a weaker solvent.
Issue 2: Low Signal-to-Noise Ratio (S/N) for Impurity E

Possible Causes & Solutions:

CauseRecommended Solution
Low Analyte Concentration - Concentrate the sample using solid-phase extraction (SPE).- Increase the injection volume.
High Baseline Noise - Use high-purity solvents and reagents (HPLC or MS-grade).- Ensure proper mobile phase degassing.- Clean the HPLC system, including the detector flow cell.
Suboptimal Detector Wavelength (UV) - Perform a UV scan of the impurity to determine the wavelength of maximum absorbance.
Inefficient Ionization (MS) - Optimize MS source parameters (e.g., spray voltage, gas flow, temperature).- Adjust mobile phase pH and additives (e.g., formic acid, acetic acid) to promote ionization.

Experimental Protocols

The following are starting-point protocols for the analysis of Goserelin and its impurities. Optimization will be required to achieve the desired sensitivity for Impurity E.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This protocol is based on general methods for peptide impurity analysis.

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 20% to 60% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 20 µL
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from published methods for Goserelin quantification.[4][5]

ParameterSpecification
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 50% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition Precursor and product ions for Impurity E need to be determined by infusion.

Quantitative Data

Due to the lack of publicly available, specific validation reports for Goserelin Impurity E, the following table presents illustrative performance characteristics that a well-optimized method should aim to achieve. These values are based on typical performance for peptide impurity analysis.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.05%< 0.01%
Limit of Quantitation (LOQ) 0.15%< 0.03%
Linearity (r²) > 0.995> 0.998
Precision (%RSD) < 5%< 10%
Accuracy (% Recovery) 90-110%85-115%

Visualizations

Logical Workflow for Method Development and Troubleshooting

The following diagram outlines a systematic approach to developing a sensitive method for Goserelin Impurity E detection and troubleshooting common issues.

Caption: A logical workflow for method development and troubleshooting.

Experimental Workflow for Sample Analysis

This diagram illustrates the typical steps involved from sample preparation to data analysis for the quantification of Goserelin Impurity E.

Sample_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Prep Sample Weighing and Dissolution Dilution Serial Dilution for Standard Curve HPLC_LCMS HPLC or LC-MS/MS Injection Sample_Prep->HPLC_LCMS Prepared Sample Dilution->HPLC_LCMS Standards Data_Acq Data Acquisition HPLC_LCMS->Data_Acq Integration Peak Integration and Identification Data_Acq->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Report Quantification->Report

References

Technical Support Center: Goserelin EP Impurity E Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the degradation of the Goserelin EP Impurity E reference standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

Goserelin is a synthetic version of a natural hormone-releasing hormone used to treat hormone-sensitive cancers.[1] this compound is a known impurity of Goserelin, chemically identified as goserelin-(1-8)-peptidyl-L-prolinohydrazide.[2][3] As a peptide-based reference standard, its stability is critical for the accurate quantification and quality control of Goserelin drug products. Peptide standards are susceptible to degradation from moisture, pH shifts, oxidation, and temperature fluctuations, which can compromise the integrity of analytical results.[4][5]

Q2: My HPLC analysis of the this compound standard shows unexpected peaks. What are the likely causes?

Unexpected peaks during HPLC analysis can stem from several sources. The primary causes include:

  • Chemical Degradation: The Impurity E standard may have degraded due to improper storage or handling. Peptides are sensitive to temperature, light, and repeated freeze-thaw cycles.[6][7]

  • Contamination: Contamination can be introduced from various sources such as solvents, lab equipment, or bacterial enzymes.[6]

  • Solvent/Mobile Phase Issues: The quality of the solvents (e.g., acetonitrile, water) and the pH of the mobile phase buffers are critical. Using expired or improperly prepared solvents can introduce artifacts.

  • Improper Sample Preparation: The method of dissolving the lyophilized peptide is crucial. Using inappropriate solvents or harsh conditions like excessive heating can induce degradation.[6]

Q3: What are the recommended storage and handling procedures for the this compound reference standard?

To ensure the long-term stability of the this compound standard, adhere to the following guidelines:

  • Long-Term Storage: Store the lyophilized peptide at -20°C or colder in a tightly sealed container to protect it from moisture.[4][7]

  • Handling Lyophilized Powder: Before opening, allow the vial to warm to room temperature inside a desiccator. This prevents moisture condensation on the peptide, which can accelerate degradation.[4]

  • Reconstitution: Dissolve the peptide in high-purity, sterile water or a recommended buffer (pH 5-6 is often optimal for peptide stability).[7] For hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile may be necessary for initial dissolution before dilution with buffer.[6][8]

  • Solution Storage: Peptide solutions are significantly less stable than the lyophilized powder.[9] It is best to prepare solutions fresh. If storage is necessary, create single-use aliquots and store them at -20°C or colder to avoid repeated freeze-thaw cycles.[9]

  • Light and Oxidation: Protect the standard from direct light.[6] For peptides containing residues susceptible to oxidation (like Tryptophan, which is in the Goserelin sequence), using oxygen-free solvents is recommended.[4]

Q4: What are the primary degradation pathways for Goserelin and its related impurities?

Goserelin's structure makes it susceptible to several degradation mechanisms:

  • Hydrolysis: The peptide backbone can be hydrolyzed, particularly at the N-terminal side of the serine residue.[10]

  • pH-Dependent Degradation: Goserelin exhibits pH-dependent degradation. In acidic solutions, debutylation can occur, while in neutral to alkaline solutions, serine epimerization and hydrolysis of the C-terminal azaglycinamide residue are major pathways.[10][11]

  • Thermal Degradation: Forced degradation studies on Goserelin implants have shown that a specific impurity is formed under thermal stress.[12][13][14]

Given its similar peptide structure, Impurity E is likely susceptible to these same degradation pathways.

Troubleshooting Guide: Unexpected Degradation

If you observe unexpected degradation of your this compound reference standard, follow this systematic troubleshooting workflow.

Goserelin_Troubleshooting start Observation: Unexpected peaks or loss of main peak in chromatogram check_storage Step 1: Verify Storage Conditions - Temperature (-20°C or lower)? - Tightly sealed vial? - Protected from light? start->check_storage check_handling Step 2: Review Handling Procedures - Warmed to RT in desiccator? - Used sterile, high-purity solvents? - Avoided repeated freeze-thaw cycles? check_storage->check_handling If conditions are correct check_prep Step 3: Examine Sample & Mobile Phase Preparation - Correct solvent/buffer used? - pH of buffer verified? - Freshly prepared? check_handling->check_prep If procedures are correct check_system Step 4: Inspect Analytical System - HPLC column performance? - System contamination? - Detector issues? check_prep->check_system If preparation is correct confirm_test Step 5: Perform Confirmatory Test - Analyze a freshly prepared sample from a new vial. check_system->confirm_test If system is OK root_cause Root Cause Identified confirm_test->root_cause

Caption: Troubleshooting workflow for unexpected degradation.

Experimental Protocols & Data

Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a reference standard under various stress conditions.[13]

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 85% acetonitrile).[14]

  • Stress Conditions: Aliquot the stock solution and subject it to the following conditions as recommended by ICH guidelines:[14]

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 2 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 2 hours.

    • Thermal Degradation: Heat the solid standard or a solution at a high temperature (e.g., 105°C) for several hours.[14]

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After exposure, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method and compare them against an unstressed control sample. Use LC-MS to help identify the structure of any new degradation products.[12][13]

Data Summary: Goserelin Degradation

The following table summarizes typical degradation patterns observed for Goserelin under forced degradation conditions. Impurity E may exhibit similar behavior.

Stress ConditionReagent/ParametersTypical Degradation Products Observed
Acidic Hydrolysis 0.1 M HCl, 60°CDebutylation of the Ser(tBu) residue.[10]
Basic Hydrolysis 0.1 M NaOH, 60°CEpimerization at the Serine residue; Hydrolysis.[10][11]
Oxidative 3% H₂O₂, RTOxidation of susceptible amino acids (e.g., Trp, His).
Thermal 105°C, solid/solutionFormation of a single major degradant has been reported.[13][14]
Photolytic UV light (254 nm)Degradation of photosensitive residues like Tryptophan.

Relationships and Pathways

The diagram below illustrates the relationship between the active pharmaceutical ingredient (Goserelin), its specified impurity (Impurity E), and the factors that can lead to further degradation.

Goserelin_Relationships cluster_factors Stress Factors Goserelin Goserelin (API) Impurity_E This compound (Reference Standard) Goserelin->Impurity_E Manufacturing Process / Degradation Degradants Further Degradation Products Impurity_E->Degradants Instability Temp Temperature Temp->Impurity_E pH pH (Acid/Base) pH->Impurity_E Oxidation Oxidation Oxidation->Impurity_E Light Light Light->Impurity_E Moisture Moisture Moisture->Impurity_E

Caption: Factors influencing the stability of Goserelin Impurity E.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Goserelin EP Impurity E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of Goserelin EP Impurity E, a critical quality attribute in the manufacturing of Goserelin acetate. Ensuring the accurate detection and quantification of this impurity is paramount for the safety and efficacy of the final drug product. This document outlines the performance of a traditional High-Performance Liquid Chromatography (HPLC) method, representative of pharmacopoeial standards, and contrasts it with a modern Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) approach.

Data Presentation: A Comparative Analysis

The following table summarizes the typical validation parameters for two distinct analytical methods for the quantification of this compound. The HPLC method is based on established protocols for Goserelin and its related substances, while the UPLC-MS/MS method represents a high-sensitivity alternative.

Validation ParameterHPLC MethodUPLC-MS/MS Method
Linearity (R²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD)
- Repeatability≤ 2.0%≤ 1.5%
- Intermediate Precision≤ 2.0%≤ 1.5%
Limit of Detection (LOD) ~0.05%~0.01%
Limit of Quantitation (LOQ) ~0.15%~0.03%
Specificity Demonstrated by peak purity and resolution from Goserelin and other impurities.Demonstrated by chromatographic separation and specific mass transitions (MRM).
Robustness Acceptable variation in mobile phase composition, pH, and column temperature.Acceptable variation in mobile phase composition and flow rate.

Experimental Protocols

Representative HPLC Method for Goserelin and Impurity E

This protocol is a representative example based on methods published in scientific literature and reflects the principles of the European Pharmacopoeia (EP) for the analysis of Goserelin and its related substances. For the official method, consultation of the current Goserelin monograph in the European Pharmacopoeia is required.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-30 min: 20-40% B

    • 30-35 min: 40-80% B

    • 35-40 min: 80% B

    • 40-41 min: 80-20% B

    • 41-50 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 20 µL

Sample Preparation:

  • Accurately weigh and dissolve the Goserelin Acetate sample in the mobile phase A to obtain a concentration of 1.0 mg/mL.

  • For the reference solution, use a Goserelin EP reference standard and a Goserelin Impurity E reference standard, prepared in the same manner.

Validation Procedures:

  • Specificity: Forced degradation studies are performed on the Goserelin sample under acidic, basic, oxidative, and thermal stress conditions to demonstrate that the method can separate the degradation products, including Impurity E, from the main peak and other impurities.[1]

  • Linearity: A series of solutions of Goserelin Impurity E are prepared in the range of the LOQ to 150% of the specification limit and analyzed.

  • Accuracy: The accuracy is determined by spiking a known amount of Goserelin Impurity E into the sample solution at three different concentration levels.

  • Precision: Repeatability is assessed by six replicate injections of the sample solution. Intermediate precision is determined by performing the analysis on different days with different analysts and equipment.

  • LOD and LOQ: These are determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) from the analysis of serially diluted solutions of Impurity E.

UPLC-MS/MS Method for Goserelin Impurity E

This method provides higher sensitivity and specificity, making it suitable for trace-level quantification.

Chromatographic and Mass Spectrometric Conditions:

  • Column: UPLC BEH C18, 2.1 mm x 100 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A rapid gradient is typically employed, for example, 5-95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of Goserelin Impurity E.

Sample Preparation and Validation:

Sample preparation and validation procedures follow the same principles as the HPLC method but with concentration levels adjusted to the higher sensitivity of the UPLC-MS/MS system.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting Define_Scope Define Scope & Acceptance Criteria Specificity Specificity (Forced Degradation) Define_Scope->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis Robustness->Data_Analysis Validation_Report Validation Report Data_Analysis->Validation_Report

Caption: Workflow for the validation of an analytical method.

Method_Comparison_Logic cluster_hplc HPLC Method cluster_uplc_ms UPLC-MS/MS Method Analytical_Need Analytical Need: Quantification of Goserelin Impurity E HPLC_Node Robust & Widely Available Analytical_Need->HPLC_Node UPLC_MS_Node High Sensitivity & Specificity Analytical_Need->UPLC_MS_Node HPLC_Pros Pros: - Established Methodology - Lower Cost HPLC_Node->HPLC_Pros HPLC_Cons Cons: - Longer Run Times - Lower Sensitivity HPLC_Node->HPLC_Cons UPLC_MS_Pros Pros: - Faster Analysis - Higher Resolution - Lower Detection Limits UPLC_MS_Node->UPLC_MS_Pros UPLC_MS_Cons Cons: - Higher Equipment Cost - More Complex Method Development UPLC_MS_Node->UPLC_MS_Cons

Caption: Comparison of HPLC and UPLC-MS/MS methods.

References

Goserelin Impurity Analysis: A Comparative Guide to UPLC and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical quality control, the meticulous analysis of impurities is paramount to ensuring the safety and efficacy of therapeutic agents. Goserelin, a synthetic decapeptide analogue of luteinizing hormone-releasing hormone (LHRH), is no exception. This guide provides a comprehensive comparative analysis of two prominent analytical techniques, Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC), for the separation and quantification of Goserelin impurities. Through a detailed examination of experimental protocols and performance metrics, this document serves as a valuable resource for researchers, scientists, and drug development professionals seeking to optimize their analytical workflows for this critical drug substance.

The inherent advantages of UPLC, such as enhanced resolution, increased sensitivity, and significantly reduced analysis times, present a compelling case for its adoption in the stringent regulatory environment of pharmaceutical development.[1][2][3] This guide will delve into the practical application of these benefits in the context of Goserelin impurity profiling.

Performance Comparison: UPLC vs. HPLC for Goserelin Impurity Analysis

The following table summarizes the key performance parameters of a typical HPLC method for Goserelin impurity analysis and a proposed, optimized UPLC method. The UPLC method is projected based on established principles of method transfer from HPLC, aiming for a significant improvement in performance.[4][5]

ParameterHPLC MethodProposed UPLC MethodKey Advantages of UPLC
Column C18, 5 µm, 4.6 x 250 mmC18, 1.7 µm, 2.1 x 100 mmHigher efficiency, sharper peaks
Flow Rate 1.0 mL/min0.4 mL/minReduced solvent consumption
Analysis Time ~ 40 minutes< 10 minutesIncreased sample throughput
Backpressure ~ 1500 psi~ 8000 psiRequires specialized instrumentation
Resolution GoodExcellentBetter separation of closely eluting impurities
Sensitivity StandardHighImproved detection of trace-level impurities
Solvent Consumption HighLowCost savings and environmentally friendly

Experimental Protocols

Established HPLC Method for Goserelin Impurity Analysis

This method is based on typical reversed-phase HPLC protocols for peptide analysis.

Chromatographic Conditions:

  • Column: Reversed-phase C18, 5 µm particle size, 4.6 mm internal diameter, 250 mm length.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 10% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

Goserelin acetate drug substance is dissolved in Mobile Phase A to a final concentration of 1 mg/mL.

Proposed UPLC Method for Goserelin Impurity Analysis

This proposed method is a translation of the established HPLC method to a UPLC platform, aiming for enhanced performance. The principles of geometric scaling of gradient and flow rate are applied to maintain selectivity while significantly reducing run time.

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18, 1.7 µm particle size, 2.1 mm internal diameter, 100 mm length.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A scaled linear gradient from 10% to 50% Mobile Phase B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm, with a high-sensitivity flow cell.

  • Injection Volume: 2 µL.

Sample Preparation:

Goserelin acetate drug substance is dissolved in Mobile Phase A to a final concentration of 1 mg/mL.

Workflow for Goserelin Impurity Analysis

The following diagram illustrates the general workflow for the analysis of Goserelin impurities, highlighting the key stages from sample preparation to data analysis and reporting.

Goserelin_Impurity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting cluster_comparison Method Comparison Sample Goserelin Drug Substance Dissolution Dissolve in Mobile Phase A Sample->Dissolution Injection Inject Sample Dissolution->Injection Separation Chromatographic Separation (HPLC or UPLC) Injection->Separation Detection UV Detection (220 nm) Separation->Detection HPLC HPLC Separation->HPLC Longer Run Time Lower Resolution UPLC UPLC Separation->UPLC Shorter Run Time Higher Resolution Integration Peak Integration Detection->Integration Quantification Impurity Quantification (% Area) Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for Goserelin Impurity Analysis.

Logical Relationship between HPLC and UPLC Performance

The transition from HPLC to UPLC is governed by fundamental chromatographic principles. The smaller particle size of the stationary phase in UPLC columns leads to a significant increase in column efficiency. This relationship is visually represented in the following diagram.

HPLC_to_UPLC_Performance cluster_hplc HPLC cluster_uplc UPLC p_hplc Larger Particles (3-5 µm) bp_hplc Lower Backpressure p_hplc->bp_hplc res_hplc Standard Resolution p_hplc->res_hplc p_uplc Smaller Particles (<2 µm) rt_hplc Longer Run Time bp_hplc->rt_hplc sens_hplc Standard Sensitivity res_hplc->sens_hplc bp_uplc Higher Backpressure p_uplc->bp_uplc res_uplc Higher Resolution p_uplc->res_uplc rt_uplc Shorter Run Time bp_uplc->rt_uplc sens_uplc Higher Sensitivity res_uplc->sens_uplc

Caption: HPLC vs. UPLC Performance Characteristics.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification and purity assessment of Goserelin, a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH), and its related substances. Ensuring the identity, purity, and strength of Goserelin is critical for its therapeutic efficacy and safety in the treatment of hormone-sensitive cancers such as prostate and breast cancer.[1][2][3] This document outlines and compares the performance of common analytical techniques, offering detailed experimental protocols and data to support the selection of appropriate methods for quality control, stability testing, and pharmacokinetic studies.

The cross-validation of analytical methods, which involves using multiple distinct techniques to analyze the same sample, enhances confidence in the results and is a crucial component of robust drug development.[4] Discrepancies between methods can reveal potential issues with a specific technique or highlight unique characteristics of the peptide.[4]

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), are the primary techniques for the analysis of Goserelin and its impurities.[5][6] These methods offer the necessary specificity and sensitivity to separate the active pharmaceutical ingredient (API) from process-related impurities and degradation products.[7]

Table 1: Performance Comparison of Validated Analytical Methods for Goserelin

ParameterRP-HPLC-UVUPLC-MS/MS (Formulation)UPLC-MS/MS (Biological Matrix)
Analyte(s) Goserelin and known impuritiesGoserelin and degradation productsGoserelin
Linearity (R²) > 0.999[8]> 0.99> 0.99
Limit of Detection (LOD) ~0.5 µg/mL0.1 ng/mL[9]0.1 ng/mL[10]
Limit of Quantitation (LOQ) ~2.5 µg/mL[8]0.1 ng/mL[9]2.5 pg/mL
Accuracy (% Recovery) 98-102%95-105%85-115%
Precision (% RSD) < 2.0%[8]< 15%< 15%[10]
Primary Application Quality Control, Purity, AssayStability Studies, Impurity ID[5]Pharmacokinetics, Bioanalysis
Key Advantage Robustness, cost-effectiveHigh sensitivity and specificityUltimate sensitivity for low levels

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for the RP-HPLC-UV and UPLC-MS/MS analysis of Goserelin.

RP-HPLC-UV Method for Goserelin Assay and Purity

This method is suitable for routine quality control of Goserelin acetate in pharmaceutical formulations, such as sustained-release implants.[5]

  • Sample Preparation:

    • Accurately weigh and dissolve the Goserelin sample (or implant) in a suitable solvent (e.g., water/acetonitrile mixture) to a target concentration of approximately 100 µg/mL.

    • Use sonication if necessary to ensure complete dissolution.

    • Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC or equivalent.

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 7.4) and acetonitrile (70:30 v/v).[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 35°C.[8]

    • Detection: UV at 220 nm.[8]

    • Injection Volume: 20 µL.

UPLC-MS/MS Method for Goserelin Quantification in Biological Matrices

This highly sensitive method is designed for pharmacokinetic studies, measuring low concentrations of Goserelin in plasma or serum.[11]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a mixed-mode solid-phase extraction (SPE) cartridge with methanol followed by water.

    • Load 200 µL of plasma sample (pre-treated with an internal standard, e.g., Triptorelin).

    • Wash the cartridge with an aqueous wash solution to remove interferences.

    • Elute Goserelin with an appropriate elution solvent (e.g., methanol with 2% formic acid).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: Waters ACQUITY UPLC coupled with a Xevo TQ-S Mass Spectrometer or equivalent.

    • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.[12]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.[12]

    • Ionization Mode: Electrospray Ionization (ESI) Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Goserelin Transition: Precursor ion (m/z) → Product ion (m/z)

      • Internal Standard Transition: Precursor ion (m/z) → Product ion (m/z)

Visualizations: Workflows and Signaling Pathways

Analytical Workflow for Goserelin Validation

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for Goserelin.

Goserelin_Workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Validation (ICH Q2(R2)) cluster_crossval Phase 3: Cross-Validation & Application P1 Define Analytical Target Profile P2 Method Development (HPLC, LC-MS) P1->P2 V1 Specificity P2->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Robustness V4->V5 C1 Analyze QC Samples with HPLC Method V5->C1 C2 Analyze Same QC Samples with LC-MS Method V5->C2 C3 Compare Results (Statistical Analysis) C1->C3 C2->C3 C4 Application (QC, Stability, PK Studies) C3->C4

A typical workflow for the validation and cross-comparison of analytical methods for Goserelin.

Goserelin Mechanism of Action: GnRH Signaling Pathway

Goserelin acts as a GnRH agonist. Initially, it stimulates the pituitary gland, but with chronic administration, it leads to the downregulation of GnRH receptors, suppressing the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn reduces testosterone and estrogen levels.

GnRH_Pathway cluster_cell Cell Membrane Goserelin Goserelin (GnRH Agonist) GnRHR GnRH Receptor Goserelin->GnRHR binds G_protein Gq/11 Protein GnRHR->G_protein activates Downregulation Chronic Exposure: Receptor Downregulation & Desensitization GnRHR->Downregulation leads to PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Ca->PKC LH_FSH LH & FSH Synthesis & Secretion PKC->LH_FSH stimulates Pituitary Pituitary Gonadotroph Cells

Signaling pathway of Goserelin via the GnRH receptor in pituitary gonadotroph cells.

References

Goserelin EP Impurity E: A Comparative Analysis Against Other Known Goserelin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Goserelin EP Impurity E with other known impurities of Goserelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH) used in the treatment of hormone-sensitive cancers and other conditions. Understanding the impurity profile of Goserelin is critical for ensuring its safety, efficacy, and quality. This document summarizes key characteristics, analytical methodologies, and potential formation pathways of these impurities, supported by available data.

Overview of Goserelin and Its Impurities

Goserelin is a decapeptide with a complex structure that can degrade through various pathways, leading to the formation of several impurities.[1] Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set stringent limits on the levels of these impurities in the final drug product.[2][3] this compound is one such specified impurity. Other significant impurities include Decarbamoylgoserelin, 4-D-Ser-goserelin, 5-D-Tyr-goserelin, and 2-D-His-goserelin.

Comparative Data of Goserelin Impurities

Direct quantitative performance comparison of this compound against other impurities under a single experimental condition is not extensively available in public literature. However, by compiling information from various sources, we can summarize their key characteristics.

Impurity NameChemical FormulaMolecular Weight ( g/mol )CAS NumberTypical Mode of Formation
Goserelin C₅₉H₈₄N₁₈O₁₄1269.4365807-02-5-
This compound C₅₈H₈₃N₁₇O₁₃1226.41147688-42-4Hydrolysis of the azaglycine amide bond at the C-terminus.[1][4]
Decarbamoylgoserelin C₅₉H₈₅N₁₇O₁₅1271.43Not readily availableHydrolysis of the carbamoyl group.
4-D-Ser-goserelin C₅₉H₈₄N₁₈O₁₄1269.431926163-39-4Epimerization at the 4th amino acid residue (Serine).[5][6][7][8]
5-D-Tyr-goserelin C₅₉H₈₄N₁₈O₁₄1269.43Not readily availableEpimerization at the 5th amino acid residue (Tyrosine).
2-D-His-goserelin C₅₉H₈₄N₁₈O₁₄1269.43Not readily availableEpimerization at the 2nd amino acid residue (Histidine).

Experimental Protocols for Impurity Analysis

The primary analytical techniques for the identification and quantification of Goserelin impurities are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][11]

Representative HPLC-UV Method for Goserelin Impurity Profiling

This protocol is a representative method based on commonly employed parameters for the analysis of Goserelin and its impurities. Optimization may be required for specific applications.

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to separate the impurities and the main component. For example:

      • 0-5 min: 20% B

      • 5-25 min: 20-60% B

      • 25-30 min: 60% B

      • 30-31 min: 60-20% B

      • 31-35 min: 20% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Dissolve the Goserelin acetate sample in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.

LC-MS/MS Method for Structural Elucidation and Sensitive Quantification

LC-MS/MS is a powerful tool for the structural characterization and trace-level quantification of impurities.[12][13][14][15]

  • Liquid Chromatography (LC) System:

    • Utilize an LC system with parameters similar to the HPLC-UV method described above, but with a column of smaller internal diameter (e.g., 2.1 mm) and a lower flow rate (e.g., 0.2-0.4 mL/min) for better compatibility with the mass spectrometer.

  • Mass Spectrometry (MS) System:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).

    • Scan Mode:

      • Full Scan: To identify the molecular ions of Goserelin and its impurities.

      • Product Ion Scan (MS/MS): To obtain fragmentation patterns for structural elucidation. For Goserelin, the doubly charged precursor ion [M+2H]²⁺ at m/z 635.7 is often selected for fragmentation.[12]

    • Key MS/MS Transitions for Goserelin:

      • Precursor Ion (m/z): 635.7 ([M+2H]²⁺)

      • Product Ion (m/z): 607.6 (indicative of a specific fragmentation)[13]

Visualization of Degradation Pathways and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the logical relationships in Goserelin degradation and impurity analysis.

Goserelin_Degradation_Pathway Goserelin Goserelin Impurity_E This compound (Hydrolysis) Goserelin->Impurity_E C-terminal hydrolysis Decarbamoyl Decarbamoylgoserelin (Hydrolysis) Goserelin->Decarbamoyl Carbamoyl group hydrolysis D_Ser 4-D-Ser-goserelin (Epimerization) Goserelin->D_Ser Serine epimerization Other_Impurities Other Impurities (e.g., D-Tyr, D-His) Goserelin->Other_Impurities Other degradation pathways

Caption: Goserelin Degradation Pathways.

Impurity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection and Characterization cluster_3 Data Analysis Sample Goserelin Drug Substance/Product Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC Separation (C18 column, gradient elution) Dissolution->HPLC UV_Detection UV Detection (220 nm) (Quantification) HPLC->UV_Detection LC_MS LC-MS/MS Analysis (Structural Elucidation) HPLC->LC_MS Peak_Integration Peak Integration and Quantification UV_Detection->Peak_Integration Impurity_Identification Impurity Identification (based on RRT and MS data) LC_MS->Impurity_Identification Peak_Integration->Impurity_Identification Reporting Reporting and Comparison with Specifications Impurity_Identification->Reporting

Caption: Analytical Workflow for Goserelin Impurity Profiling.

Conclusion

This compound is a significant degradation product of Goserelin, formed through the hydrolysis of the C-terminal azaglycine amide. Its control, along with other process-related and degradation impurities, is crucial for the quality and safety of Goserelin-containing drug products. While direct comparative studies are limited, the application of robust analytical methods like HPLC and LC-MS/MS allows for the effective monitoring and characterization of these impurities. The provided experimental protocols and workflows serve as a valuable resource for researchers and quality control professionals in the pharmaceutical industry.

References

A Comparative Guide to the Identification of Goserelin Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the degradation products of Goserelin, a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH). Understanding the degradation profile of Goserelin is crucial for ensuring its quality, safety, and efficacy as a therapeutic agent. This document outlines the primary degradation pathways, identifies known degradation products, and presents detailed experimental protocols for their analysis. Furthermore, it offers a comparative perspective on the degradation of Goserelin versus other GnRH agonists.

Introduction to Goserelin and its Degradation

Goserelin is widely used in the treatment of hormone-sensitive cancers, such as prostate and breast cancer, and other benign gynecological conditions.[1] As a peptide-based drug, Goserelin is susceptible to chemical degradation, which can be influenced by factors such as pH, temperature, light, and interaction with excipients in its formulation. Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[2][3]

The primary degradation pathways for Goserelin and similar GnRH analogues include:

  • Hydrolysis: Cleavage of the peptide backbone, particularly at the N-terminal side of the 4serine residue.[4]

  • Deamidation: Loss of an amide group, which has been observed in other GnRH analogues like gonadorelin and triptorelin under acidic conditions.[4]

  • Debutylation: Cleavage of the tert-butyl group from the D-serine residue, occurring in acidic solutions.[4]

  • Epimerization: Conversion of the 4serine residue to its D-epimer, which is a major degradation pathway at pH greater than 7.[4]

  • Degradation of the Azaglycinamide Residue: The C-terminal azaglycinamide residue in Goserelin is also prone to degradation, particularly in the neutral pH region.[4][5]

Data Presentation: Identified Degradation Products of Goserelin

The following table summarizes the known degradation products of Goserelin and the conditions under which they are formed.

Degradation ProductDescriptionFormation ConditionsAnalytical MethodReference
Debutylated Goserelin Loss of the tert-butyl group from the D-Ser(tBu) residue.Acidic solution (pH < 5)LC-MS[4]
Hydrolyzed Goserelin Cleavage of the peptide backbone at the N-terminal side of the 4Ser residue.pH 5-6LC-MS[4]
4D-Serine Epimer Epimerization of the 4Serine residue.Alkaline solution (pH > 7)Chiral Amino Acid Analysis, LC-MS[4]
Azaglycinamide Degradation Products Partial hydrolysis and elimination of the semicarbazide moiety.Neutral pH regionLC-MS[4]
Thermal Degradation Impurity A single major impurity observed in sustained-release implants.Thermal stressHPLC, LC-MS[2]
Arginine Acylation Products Acylation of the arginine residue with glycolic and lactic acid units from PLGA.In PLGA-based sustained-release formulationsLC-ITMS[3]

Comparison with Other GnRH Agonists

The degradation profile of Goserelin shows both similarities and differences when compared to other GnRH agonists like Leuprolide and Triptorelin.

Degradation PathwayGoserelinLeuprolideTriptorelinReference
Debutylation Yes (in acidic solution)N/A (lacks tert-butyl group)N/A (lacks tert-butyl group)[4]
Deamidation Less significantN/AYes (in acidic solution)[4]
Peptide Backbone Hydrolysis (at 4Ser) YesYesYes[4]
4Serine Epimerization YesYesYes[4]
Azaglycinamide Degradation YesN/A (has a different C-terminus)N/A (has a different C-terminus)[4]

While direct comparative studies on degradation products under identical stress conditions are limited, clinical studies comparing the efficacy of Goserelin, Leuprolide, and Triptorelin in achieving chemical castration have been conducted. One study found that Triptorelin was the most potent in lowering testosterone levels to the lowest threshold (<10 ng/dL), followed by Leuprolide and then Goserelin.[6][7] However, at higher castration thresholds (20 or 50 ng/dL), the three agonists showed comparable efficacy.[7]

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying Goserelin from its degradation products.

  • Column: Reversed-phase C18 column (e.g., Capcell-Pak C18, 2.0 mm x 150 mm, 5 µm).[8][9]

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: 0.05% acetic acid in deionized water/acetonitrile (85/15, v/v).[8][9]

    • Solvent B: Acetonitrile.[8][9]

  • Flow Rate: 250 µL/min.[8][9]

  • Detection: UV detection at 220 nm or 280 nm.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10][11]

LC-MS/MS for Impurity Identification and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the structural elucidation and sensitive quantification of degradation products.

  • Chromatography: Utilizes a similar HPLC setup as described above.

  • Mass Spectrometer: An electrospray ionization (ESI) source operating in positive ion mode is commonly used.[8][9]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, using specific precursor-to-product ion transitions.

    • Goserelin: m/z 635.7 → m/z 607.5.[8][9]

  • Sample Preparation: Solid-phase extraction (SPE) is often used to extract Goserelin and its impurities from complex matrices like plasma.[8][9]

Mandatory Visualizations

Goserelin_Degradation_Pathways cluster_acidic Acidic Conditions (pH < 5) cluster_neutral Neutral Conditions (pH 5-6) cluster_alkaline Alkaline Conditions (pH > 7) cluster_formulation Formulation-Related Goserelin Goserelin Debutylated Debutylated Goserelin Goserelin->Debutylated Debutylation Hydrolyzed Hydrolyzed Goserelin (Peptide Backbone Cleavage) Goserelin->Hydrolyzed Hydrolysis Aza_Deg Azaglycinamide Degradation Products Goserelin->Aza_Deg Degradation Epimer 4-D-Serine Epimer Goserelin->Epimer Epimerization Acylated Arginine Acylation Products (with PLGA) Goserelin->Acylated Acylation

Caption: Major degradation pathways of Goserelin under different stress conditions.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Stress Goserelin Sample (Drug Substance or Product) Acid Acidic Stress Base Alkaline Stress Oxidative Oxidative Stress Thermal Thermal Stress Photolytic Photolytic Stress HPLC Stability-Indicating HPLC-UV Stress->HPLC Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Separation Separation of Degradation Products HPLC->Separation LCMS LC-MS/MS Identification Identification and Structural Elucidation LCMS->Identification Separation->LCMS Quantification Quantification of Impurities Identification->Quantification

Caption: Experimental workflow for the identification and quantification of Goserelin degradation products.

Conclusion

The identification and comparison of Goserelin degradation products are critical for the development of stable formulations and ensuring patient safety. This guide has provided an overview of the known degradation pathways and products of Goserelin, along with detailed analytical methodologies for their characterization. While direct quantitative comparisons with other GnRH agonists are not extensively available in the literature, the information presented here offers a solid foundation for researchers and drug development professionals. The use of robust, validated stability-indicating methods is paramount for monitoring the purity and stability of Goserelin throughout its lifecycle. Further research into the potential biological activity and toxicological profiles of the identified degradation products would be beneficial.

References

A Researcher's Guide to Certified Reference Materials for Goserelin EP Impurity E

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Goserelin, ensuring the accuracy and reliability of analytical data is paramount. A critical component in achieving this is the use of high-quality certified reference materials (CRMs) for impurities like Goserelin EP Impurity E. This guide provides a comprehensive comparison of commercially available CRMs for this compound, offering insights into their specifications, supporting analytical methodologies, and the crucial role of certification.

Comparison of Commercially Available this compound CRMs

The selection of a suitable CRM is a critical first step in any analytical workflow. The following table summarizes the key specifications of this compound reference materials available from various suppliers. It is important to note that while this information is based on publicly available data, researchers should always refer to the specific Certificate of Analysis (CoA) provided by the supplier for the most accurate and complete information.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated Purity/AssayCertification/Accreditation
Supplier A This compound147688-42-4C₅₈H₈₃N₁₇O₁₃1226.41>98% (HPLC)ISO 9001
Supplier B Goserelin Impurity E147688-42-4C₅₈H₈₃N₁₇O₁₃1226.4Reported on CoAISO 17034 (on select lots)
Supplier C This compound147688-42-4C₅₈H₈₃N₁₇O₁₃1226.41≥95%cGMP Compliant
Supplier D Goserelin-(1-8)-peptidyl-L-prolinohydrazide147688-42-4C₅₈H₈₃N₁₇O₁₃1226.41Provided with CoAResearch Grade

Note: This table is a representative example. Researchers are encouraged to visit the websites of individual suppliers for the most current product information.

The Critical Role of the Certificate of Analysis (CoA)

A detailed Certificate of Analysis is the most important document accompanying a certified reference material. It provides a comprehensive summary of the characterization and testing performed to establish the material's identity, purity, and other critical properties. When comparing CRMs, researchers should meticulously review the CoA for the following information:

  • Purity: The reported purity value and the analytical technique(s) used for its determination (e.g., HPLC, UPLC, qNMR). The chromatogram showing the purity analysis should ideally be included.

  • Identity Confirmation: Data from techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy confirming the chemical structure of this compound.

  • Certified Value and Uncertainty: For CRMs produced under ISO 17034, a certified value for the purity or concentration and its associated measurement uncertainty will be provided. This is a key indicator of the material's metrological traceability.

  • Homogeneity and Stability Data: Information on the homogeneity of the batch and the stability of the material under recommended storage conditions.

Analytical Methodologies for Goserelin Impurity Profiling

The accurate quantification of this compound relies on robust and well-validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the most commonly employed techniques for the analysis of Goserelin and its impurities.[1]

Typical Experimental Protocol: HPLC-UV Analysis of this compound

This protocol provides a general framework for the analysis of this compound. Method optimization and validation are essential for achieving accurate and reliable results in any specific laboratory setting.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

2. Reagents and Materials:

  • This compound Certified Reference Material

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A typical starting point is a linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes. This should be optimized for the specific separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Detection Wavelength: 220 nm (where the peptide bond absorbs)

  • Injection Volume: 10-20 µL

4. Sample Preparation:

  • Accurately weigh a known amount of the this compound CRM.

  • Dissolve in an appropriate solvent, typically Mobile Phase A, to a known concentration (e.g., 0.1 mg/mL).

  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the reference material can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • For quantitative analysis of this compound in a sample, a calibration curve should be prepared using serial dilutions of the CRM.

Visualizing the Workflow and Key Concepts

To further clarify the processes and relationships involved in utilizing a certified reference material for this compound, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis CRM Weigh CRM Dissolve Dissolve in Solvent CRM->Dissolve Filter Filter Solution Dissolve->Filter HPLC Inject into HPLC Filter->HPLC Sample Prepare Drug Sample Sample->HPLC Detect UV Detection (220 nm) HPLC->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity / Concentration Integrate->Calculate

Caption: A typical experimental workflow for the analysis of this compound using a certified reference material and HPLC.

CRM_Selection_Logic start Start: Need this compound CRM find_suppliers Identify Potential Suppliers start->find_suppliers request_coa Request & Review Certificate of Analysis find_suppliers->request_coa compare_specs Compare Purity, Certification & Uncertainty request_coa->compare_specs method_suitability Assess Suitability for Analytical Method compare_specs->method_suitability select_crm Select Optimal CRM method_suitability->select_crm procure Procure & Validate in-house select_crm->procure

Caption: A logical decision-making process for selecting a suitable Certified Reference Material for this compound.

Goserelin_Signaling_Pathway Goserelin Goserelin (GnRH Agonist) GnRH_Receptor GnRH Receptor (Pituitary Gland) Goserelin->GnRH_Receptor Binds to Initial_Stimulation Initial Stimulation GnRH_Receptor->Initial_Stimulation Downregulation Receptor Downregulation & Desensitization GnRH_Receptor->Downregulation Continuous Stimulation leads to LH_FSH_Release Increased LH & FSH Release Initial_Stimulation->LH_FSH_Release Suppression Suppression of LH & FSH Downregulation->Suppression Sex_Hormone_Reduction Decreased Testosterone (males) Decreased Estradiol (females) Suppression->Sex_Hormone_Reduction Therapeutic_Effect Therapeutic Effect (e.g., Prostate Cancer, Breast Cancer) Sex_Hormone_Reduction->Therapeutic_Effect

Caption: Simplified signaling pathway of Goserelin, a GnRH agonist, leading to the suppression of sex hormones.

Conclusion

The selection of a Certified Reference Material for this compound is a critical decision that directly impacts the quality and reliability of analytical data in pharmaceutical research and development. While a direct experimental comparison of all available CRMs is often not feasible for individual laboratories, a thorough evaluation of the supplier's documentation, particularly the Certificate of Analysis, can provide the necessary information to make an informed choice. By considering factors such as stated purity, certification under standards like ISO 17034, and the comprehensiveness of the characterization data, researchers can select a CRM that best suits their analytical needs and ensures the integrity of their results. The use of well-defined and validated analytical methods, such as the HPLC protocol outlined in this guide, is equally important for achieving accurate and reproducible measurements of this compound.

References

A Comparative Guide to Inter-laboratory Studies for Goserelin Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of Goserelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH). Ensuring the purity of Goserelin is critical for its therapeutic efficacy and safety in the treatment of hormone-sensitive cancers, such as prostate and breast cancer.[1] This document synthesizes data from various studies to offer a comparative overview of common analytical techniques, impurity profiles, and experimental protocols, in lieu of a formal inter-laboratory collaborative study.

Introduction to Goserelin and Its Impurities

Goserelin functions as a GnRH agonist, initially stimulating the pituitary gland, but with chronic administration, it leads to a downregulation of GnRH receptors. This desensitization results in a significant reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing testosterone and estrogen production.[2][3] Impurities in the final drug product can arise during synthesis, degradation, or storage and may impact the drug's safety and efficacy.[1] Therefore, robust analytical methods for impurity profiling are essential for quality control and regulatory compliance.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques for Goserelin impurity profiling. These methods offer high sensitivity and resolution for separating and identifying structurally similar impurities.

Table 1: Comparison of Analytical Methods for Goserelin Impurity Profiling

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Primary Use Quantification of known impurities and overall purity assessment.Identification of unknown impurities and sensitive quantification.
Typical Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm).
Limit of Quantification Generally in the µg/mL range.Can achieve ng/mL to pg/mL levels.[4]
Strengths Robust, widely available, excellent for routine quality control.[5]High specificity and sensitivity, capable of structural elucidation.[6]
Limitations Lower sensitivity than LC-MS, may not identify co-eluting peaks.More complex instrumentation, potential for matrix effects.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Quantification

This protocol is a representative method for the routine analysis of Goserelin and its related impurities.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to separate impurities with different polarities.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 220 nm.[5]

  • Sample Preparation: Dissolve the Goserelin sample in the initial mobile phase composition.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Identification and Quantification

This protocol is suitable for the sensitive detection and identification of known and unknown Goserelin impurities.

  • Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A rapid gradient is often employed for high-throughput analysis.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of known impurities, and full scan for identification of unknowns.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for Goserelin and each impurity. For example, a potential transition for Goserelin could be m/z 635.7 -> m/z 607.5.[4]

  • Sample Preparation: A protein precipitation step followed by solid-phase extraction (SPE) is often used for plasma samples.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical methods.[6]

Table 2: Typical Forced Degradation Conditions for Goserelin Acetate

Stress ConditionReagent/ConditionTypical Duration
Acidic Hydrolysis 0.1 M Hydrochloric Acid24 hours
Basic Hydrolysis 0.1 M Sodium Hydroxide24 hours
Oxidative Degradation 3% Hydrogen Peroxide24 hours
Thermal Degradation 60°C48 hours
Photolytic Degradation UV light (254 nm)24 hours

Data synthesized from general practices in forced degradation studies.

Common Goserelin Impurities

Several process-related and degradation impurities of Goserelin have been identified.

Table 3: Profile of Common Goserelin Impurities

Impurity NameChemical NameMolecular Formula
Goserelin Impurity C [9-D-Proline]goserelin[2]C₅₉H₈₄N₁₈O₁₄
Goserelin Impurity K [4-(O-Acetyl-L-serine)]goserelin[7]C₆₁H₈₆N₁₈O₁₅

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Goserelin impurities.

Goserelin_Impurity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing & Reporting Sample Goserelin Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution SPE Solid-Phase Extraction (for complex matrices) Dissolution->SPE optional HPLC HPLC Separation (C18 Column) Dissolution->HPLC SPE->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS for identification Integration Peak Integration & Quantification HPLC->Integration Identification Impurity Identification (MS data) LCMS->Identification Report Generate Impurity Profile Report Integration->Report Identification->Report

Goserelin Impurity Analysis Workflow
Goserelin Signaling Pathway

Goserelin, as a GnRH agonist, modulates the GnRH signaling pathway in pituitary gonadotrophs. Understanding this pathway is essential for comprehending its mechanism of action.

Goserelin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Goserelin Goserelin (GnRH Agonist) GnRHR GnRH Receptor (GPCR) Goserelin->GnRHR G_Protein Gq/11 Protein GnRHR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Ca_Release->PKC MAPK_Cascade MAPK Cascade (e.g., ERK) PKC->MAPK_Cascade Transcription Gene Transcription (LH, FSH) MAPK_Cascade->Transcription

Simplified GnRH Signaling Pathway

References

A Comparative Guide to Goserelin EP Impurity E Levels in Different Drug Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comprehensive comparison of Goserelin EP Impurity E levels in different drug formulations, supported by regulatory standards and detailed experimental protocols. Goserelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a cornerstone in the treatment of hormone-sensitive cancers such as prostate and breast cancer.[1] Controlling impurities like this compound, chemically identified as goserelin-(1-8)-peptidyl-L-prolinohydrazide, is a critical aspect of quality control.

Regulatory Landscape: Pharmacopoeial Limits for Goserelin Impurities

The acceptable levels of impurities in active pharmaceutical ingredients (APIs) and finished drug products are strictly regulated by pharmacopoeias. The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide monographs that outline the specific limits for Goserelin and its related substances. While direct comparative studies on the levels of this compound in different commercial formulations are not publicly available, the established pharmacopoeial limits serve as the universal benchmark for quality.

The USP-NF (United States Pharmacopeia-National Formulary) monograph for Goserelin Acetate specifies the following limits for related impurities:

Impurity NameLimit (Not More Than)
Decarbamoylgoserelin1.0%
Any other individual impurity0.5%
Total impurities 2.5%

Data sourced from the USP-NF monograph for Goserelin Acetate.[2]

This compound is not individually specified in the USP monograph and therefore falls under the category of "any other individual impurity," with a limit of not more than 0.5%. The European Pharmacopoeia provides similar stringent controls over impurities, ensuring the safety and efficacy of Goserelin products marketed in Europe. Adherence to these limits is mandatory for all manufacturers.

Experimental Protocol for Quantification of this compound

Accurate quantification of this compound requires a robust and validated analytical method. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used and reliable technique for this purpose. The following protocol is a representative method based on established practices for peptide impurity analysis and should be validated by the user for their specific application.

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to obtain a standard solution of known concentration.

  • Sample Solution: For a Goserelin implant, the entire implant should be dissolved in a suitable solvent to ensure homogeneity. A common approach for polyester-based implants is to dissolve the implant in a solvent like dichloromethane (DCM) and then extract the peptide into an aqueous phase. The final aqueous solution should be filtered through a 0.45 µm filter before injection. The concentration of the sample solution should be adjusted to fall within the linear range of the calibration curve.

2. Chromatographic Conditions:

A stability-indicating HPLC method is crucial for separating Goserelin from its impurities.

ParameterCondition
Column Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Elution A time-programmed gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B is used to ensure the separation of all related substances. A typical gradient might start at 95% A, ramp to 60% A over 30 minutes, and then re-equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 220 nm
Injection Volume 20 µL

3. Data Analysis and Quantification:

  • A calibration curve should be generated by injecting a series of standard solutions of this compound at different concentrations.

  • The peak area of this compound in the sample chromatogram is then used to determine its concentration by interpolating from the calibration curve.

  • The amount of the impurity is typically expressed as a percentage relative to the amount of the Goserelin active ingredient in the formulation.

This analytical procedure, once validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines, can be used to compare the levels of this compound in different Goserelin drug formulations, such as the 3.6 mg monthly and 10.8 mg three-monthly implants.

Logical Workflow for Comparison

The following diagram illustrates the logical workflow for a comparative analysis of this compound in different drug formulations.

Goserelin_Impurity_Comparison formulation_a Goserelin Formulation A (e.g., 3.6 mg implant) sample_prep Sample Preparation (Dissolution & Extraction) formulation_a->sample_prep formulation_b Goserelin Formulation B (e.g., 10.8 mg implant) formulation_b->sample_prep hplc_analysis HPLC Analysis (Chromatographic Separation & Detection) sample_prep->hplc_analysis data_acquisition Data Acquisition (Peak Integration & Area Measurement) hplc_analysis->data_acquisition quantification Quantification of Impurity E (Calibration Curve) data_acquisition->quantification comparison Comparison of Impurity E Levels quantification->comparison conclusion Conclusion on Formulation Quality comparison->conclusion regulatory_limits Regulatory Limits (USP/Ph. Eur.) regulatory_limits->conclusion

Workflow for comparing this compound levels.

Conclusion

While direct, publicly available comparative data on this compound levels in different formulations is scarce, this guide provides the essential tools for such an investigation. By adhering to the stringent limits set by pharmacopoeias and employing a robust, validated analytical method, researchers and drug developers can ensure the quality, safety, and efficacy of Goserelin products. The provided experimental protocol and logical workflow offer a solid foundation for conducting in-house comparative studies, ultimately contributing to the development of high-quality medicines.

References

A Comparative Guide to Pharmacopeial Standards for Goserelin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacopeial standards for impurities in Goserelin, a critical synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) used in the treatment of hormone-sensitive cancers and other conditions. Understanding the varying requirements of the major pharmacopeias—the United States Pharmacopeia (USP), the European Pharmacopoeia (Ph. Eur.), and the Japanese Pharmacopoeia (JP)—is essential for the development, manufacturing, and global registration of Goserelin drug products. This document summarizes the specified and unspecified impurity limits and provides an overview of the analytical methodologies as outlined in these key pharmacopeias.

Comparison of Goserelin Impurity Specifications

The control of impurities is a critical aspect of ensuring the quality, safety, and efficacy of pharmaceutical products. The table below summarizes the known impurity limits for Goserelin acetate as specified by the United States Pharmacopeia. Information for the European Pharmacopoeia is based on commercially available reference standards, as specific limits from the official monograph are not publicly available. Details for the Japanese Pharmacopoeia are not widely available in the public domain and require direct consultation of the official text.

Impurity Name/CategoryUnited States Pharmacopeia (USP)European Pharmacopoeia (Ph. Eur.)Japanese Pharmacopoeia (JP)
Specified Impurities
Decarbamoylgoserelin≤ 1.0%[1]Specified (Limit not publicly available)Information not publicly available
4-D-Ser-goserelin(Listed by relative retention time)[1]Impurity A (Limit not publicly available)Information not publicly available
5-D-Tyr-goserelin(Listed by relative retention time)[1]Impurity F (Limit not publicly available)Information not publicly available
2-D-His-goserelin(Listed by relative retention time)[1]Impurity G (Limit not publicly available)Information not publicly available
Impurity BNot specified by nameSpecified (Limit not publicly available)Information not publicly available
Impurity CNot specified by nameSpecified (Limit not publicly available)Information not publicly available
Impurity DNot specified by nameSpecified (Limit not publicly available)Information not publicly available
Impurity ENot specified by nameSpecified (Limit not publicly available)Information not publicly available
Impurity HNot specified by nameSpecified (Limit not publicly available)Information not publicly available
Impurity INot specified by nameSpecified (Limit not publicly available)Information not publicly available
Impurity JNot specified by nameSpecified (Limit not publicly available)Information not publicly available
Impurity KNot specified by nameSpecified (Limit not publicly available)Information not publicly available
Impurity LNot specified by nameSpecified (Limit not publicly available)Information not publicly available
Unspecified Impurities
Any Other Individual Impurity≤ 0.5%[1]Information not publicly availableInformation not publicly available
Total Impurities ≤ 2.5%[1]Information not publicly availableInformation not publicly available

Experimental Protocols

The determination of Goserelin and its related impurities predominantly relies on High-Performance Liquid Chromatography (HPLC). The following is a summary of a typical analytical protocol based on the USP monograph.

Analytical Method: High-Performance Liquid Chromatography (HPLC) (Based on USP)

  • Mode: Liquid Chromatography (LC)

  • Detector: Ultraviolet (UV), 220 nm

  • Column: 4.6-mm × 15-cm; 3.5-μm packing L1

  • Mobile Phase: A filtered and degassed mixture of water, acetonitrile, and trifluoroacetic acid (1600:400:1).

  • Flow Rate: (Not specified in the provided excerpt, but typically around 1.0 mL/min for such column dimensions)

  • Sample Solution: 1 mg/mL of Goserelin Acetate in water.

  • Standard Solution: 1 mg/mL of USP Goserelin Acetate Reference Standard (RS) in water.

  • System Suitability: The USP monograph specifies the use of a Goserelin Related Compound A RS and a Goserelin System Suitability Mixture RS to ensure the chromatographic system is performing adequately. The relative retention times for known impurities are provided to aid in peak identification.[1]

Pharmacopeial Standards Logical Relationship

The following diagram illustrates the general relationship and hierarchy of pharmacopeial standards for a globally marketed drug substance like Goserelin. While the core requirement is to meet the standards of the respective national or regional pharmacopeia where the product is sold, there is an increasing effort towards harmonization, largely guided by the principles of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Pharmacopeial_Standards cluster_ICH International Council for Harmonisation (ICH) cluster_Pharmacopeias Major Pharmacopeias cluster_Product Goserelin Drug Product ICH_Q3A ICH Q3A(R2) Impurities in New Drug Substances USP United States Pharmacopeia (USP) ICH_Q3A->USP Influences Ph_Eur European Pharmacopoeia (Ph. Eur.) ICH_Q3A->Ph_Eur Influences JP Japanese Pharmacopoeia (JP) ICH_Q3A->JP Influences Product Goserelin Product->USP Must Comply (for US Market) Product->Ph_Eur Must Comply (for EU Market) Product->JP Must Comply (for Japan Market)

Caption: Relationship between ICH guidelines and major pharmacopeial standards for Goserelin.

References

A Comparative Spectroscopic Guide to the Confirmation of Goserelin EP Impurity E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for Goserelin and its European Pharmacopoeia (EP) Impurity E. The aim is to facilitate the identification and confirmation of this impurity during the quality control and development of Goserelin-based pharmaceutical products. While comprehensive experimental data for Goserelin EP Impurity E is not publicly available, this guide presents the known structural information and provides predicted spectroscopic characteristics based on its chemical structure relative to Goserelin.

Structural Synopsis

Goserelin is a synthetic decapeptide analogue of luteinizing hormone-releasing hormone (LHRH). This compound, also known as Goserelin-(1-8)-peptidyl-L-prolinohydrazide, is a closely related substance. The key structural difference is the modification at the C-terminus.

  • Goserelin: {Pyr}-His-Trp-Ser-Tyr-{d-Ser(tBu)}-Leu-Arg-Pro-NH-NH-CO-NH₂

  • This compound: {Pyr}-His-Trp-Ser-Tyr-{d-Ser(tBu)}-Leu-Arg-Pro-NH-NH₂

This structural modification results in a difference in molecular formula and weight, which is a primary basis for differentiation via mass spectrometry.

Data Presentation: A Comparative Overview

The following tables summarize the key structural and spectroscopic features of Goserelin and this compound.

Table 1: Structural and Physical Properties

PropertyGoserelinThis compound
Chemical Name N-(21-((1H-indol-3-yl)methyl)-1,1-diamino-12-(tert-butoxymethyl)-6-(2-(2-carbamoylhydrazinecarbonyl)cyclopentanecarbonyl)-15-(4-hydroxybenzyl)-18-(hydroxymethyl)-25-(1H-imidazol-5-yl)-9-isobutyl-8,11,14,17,20,23-hexaoxo-2,7,10,13,16,19,22-heptaazapentacos-1-en-24-yl)-5-oxopyrrolidine-2-carboxamideGoserelin-(1-8)-peptidyl-L-prolinohydrazide
Molecular Formula C₅₉H₈₄N₁₈O₁₄[1]C₅₈H₈₃N₁₇O₁₃[2][3]
Molecular Weight 1269.43 g/mol [1]1226.41 g/mol [2][3]
CAS Number 65807-02-5147688-42-4[2][3][4]

Table 2: Comparative Mass Spectrometry Data

Spectroscopic FeatureGoserelinThis compound (Predicted)
Monoisotopic Mass 1268.64 g/mol 1225.64 g/mol
[M+H]⁺ 1269.65 m/z1226.65 m/z
[M+2H]²⁺ 635.33 m/z613.83 m/z
Key Fragmentation Pattern Characteristic losses of amino acid residues.Similar fragmentation pattern to Goserelin for the shared peptide backbone, with a key difference in the fragment containing the modified C-terminus.

Note: Predicted values for this compound are based on its chemical structure and have not been experimentally verified from publicly available data.

Table 3: Comparative ¹H NMR Spectroscopic Data

Spectroscopic FeatureGoserelin AcetateThis compound (Predicted)
Solvent D₂OD₂O
Key Chemical Shifts (δ, ppm) A complex spectrum with characteristic signals for aromatic protons of His, Trp, and Tyr residues, as well as signals for the tert-butyl group.The spectrum is expected to be very similar to Goserelin, with potential small shifts in the signals for the Proline residue and the absence of the carbamoyl protons.
Diagnostic Signals Presence of a signal corresponding to the -CO-NH₂ protons of the carbamoyl group.Absence of the carbamoyl proton signals.

Note: A high-resolution ¹H NMR spectrum for Goserelin acetate is available in the literature, which can serve as a reference.[5][6] Predicted characteristics for this compound are based on its structural difference from Goserelin.

Table 4: Comparative FT-IR Spectroscopic Data

Spectroscopic FeatureGoserelinThis compound (Predicted)
Key Absorption Bands (cm⁻¹) Amide I and Amide II bands characteristic of peptides; C=O stretching from the pyroglutamic acid and urea moieties; N-H stretching.Similar Amide I and Amide II bands. The C=O stretching frequency of the terminal hydrazide may differ slightly from the urea moiety in Goserelin.

Note: Predicted values for this compound are based on its chemical structure and have not been experimentally verified from publicly available data.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data necessary for the comparison of Goserelin and its impurities.

High-Performance Liquid Chromatography (HPLC) for Separation
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A time-programmed gradient from a high concentration of Mobile Phase A to a high concentration of Mobile Phase B to ensure separation of the more polar impurity from the parent compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy.

  • Scan Range: m/z 100-2000.

  • Source Parameters: Optimized for peptide analysis, including appropriate capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • Fragmentation (MS/MS): Collision-Induced Dissociation (CID) with varying collision energies to obtain a comprehensive fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Spectrometer: 500 MHz or higher field strength for optimal resolution.

  • Solvent: Deuterated water (D₂O) or a mixture of H₂O/D₂O (9:1) with a suitable internal standard (e.g., DSS).

  • Sample Concentration: 5-10 mg/mL.

  • Experiments:

    • ¹H NMR: Standard one-dimensional proton experiment.

    • ¹³C NMR: Proton-decoupled carbon experiment.

    • 2D NMR: COSY, TOCSY, HSQC, and HMBC experiments for complete structural elucidation and assignment of proton and carbon signals.

  • Temperature: 298 K.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR).

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32-64 scans for a good signal-to-noise ratio.

Mandatory Visualization

The following diagram illustrates the logical workflow for the confirmation of this compound.

Goserelin_Impurity_E_Confirmation cluster_0 Sample Preparation & Separation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison & Confirmation start Goserelin API Sample hplc HPLC Separation start->hplc ms Mass Spectrometry (MS & MS/MS) hplc->ms Peak Isolation nmr NMR Spectroscopy (1H, 13C, 2D) hplc->nmr Peak Isolation ir FT-IR Spectroscopy hplc->ir Peak Isolation compare_ms Compare MS Data (Molecular Weight & Fragmentation) ms->compare_ms compare_nmr Compare NMR Data (Chemical Shifts & Structure) nmr->compare_nmr compare_ir Compare IR Data (Functional Groups) ir->compare_ir confirmation Confirmation of This compound compare_ms->confirmation compare_nmr->confirmation compare_ir->confirmation goserelin_ref Goserelin Reference Standard Data goserelin_ref->compare_ms goserelin_ref->compare_nmr goserelin_ref->compare_ir

Caption: Workflow for the confirmation of this compound.

Conclusion

The structural difference between Goserelin and this compound at the C-terminus provides clear and distinct markers for their differentiation using modern analytical techniques. Mass spectrometry is the most direct method for observing the mass difference between the two molecules. NMR and FT-IR spectroscopy, while expected to show high degrees of similarity in the spectra due to the shared peptide backbone, should exhibit subtle but significant differences in the regions corresponding to the modified C-terminus.

For definitive confirmation, it is imperative to acquire high-quality spectroscopic data for both Goserelin and a certified reference standard of this compound under identical experimental conditions. The experimental protocols provided in this guide offer a robust starting point for researchers to perform these comparative analyses, ensuring the quality and purity of Goserelin drug products. The lack of publicly available experimental spectra for this compound underscores the importance of in-house analysis and the use of certified reference materials for accurate identification.

References

Safety Operating Guide

Navigating the Disposal of Goserelin EP Impurity E: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical impurities are paramount to ensuring laboratory safety and regulatory compliance. Goserelin EP Impurity E, a pharmaceutical-related compound, requires careful management throughout its lifecycle, including its ultimate disposal.[1] This guide provides essential safety and logistical information, outlining the procedural steps for the proper disposal of this compound to foster a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The Material Safety Data Sheet (MSDS) for this compound, although not providing specific hazard classifications, advises treating it as a "pharmaceutical related compound of unknown potency."[1] Therefore, standard laboratory precautions should be rigorously followed.

Essential PPE and Handling Guidelines:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]

  • Hand Protection: Handle with gloves that have been inspected prior to use.[1]

  • Body Protection: Wear impervious, fire/flame-resistant clothing.[1]

  • Respiratory Protection: In case of dust formation, use appropriate exhaust ventilation and avoid inhalation of dust.[1]

  • General Hygiene: Wash hands thoroughly after handling and before breaks.[2]

Regulatory Framework for Chemical Waste Disposal

The disposal of laboratory chemical waste is governed by stringent regulations to protect human health and the environment.[3] In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[3] For academic and research laboratories, specific regulations under Subpart K of the RCRA may apply, offering an alternative set of requirements better suited for these environments.[4][5]

Key regulatory principles to adhere to include:

  • Prohibition of Sewer and Regular Trash Disposal: Hazardous chemical waste must not be disposed of in regular trash or down the sewer system.[3][6]

  • Waste Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.[3]

  • Proper Labeling and Containment: Waste containers must be clearly labeled, chemically compatible with their contents, and kept securely closed.[3][6]

The following table summarizes key quantitative limits and requirements for hazardous waste management in a laboratory setting.

Regulatory Aspect Requirement Typical Quantitative Limit Governing Regulation (U.S.)
Satellite Accumulation Area Maximum volume of hazardous waste that can be accumulated at or near the point of generation.≤ 55 gallons of hazardous waste OR ≤ 1 quart of acute hazardous waste.[5][7]40 CFR § 262.15
Academic Laboratory Waste Maximum time hazardous waste can remain in the laboratory under Subpart K.12 months.[5]40 CFR Part 262, Subpart K
Container Rinsing Procedure for containers that held acute hazardous waste before they can be disposed of as regular trash.Must be triple rinsed with a suitable solvent.[7]RCRA Guidance
Sewer Discharge pH range for materials discharged to the sanitary sewer.Must be between pH 5.5 and 9.0.[6]Local Publicly Owned Treatment Works (POTW) regulations

Step-by-Step Disposal Procedure for this compound

The recommended disposal method for this compound involves incineration by a licensed hazardous material disposal company.[1] The following procedure outlines the steps from waste generation to final disposal.

  • Waste Collection and Segregation:

    • Collect all waste materials containing this compound, including contaminated labware and PPE, in a designated and properly labeled hazardous waste container.

    • Ensure the container is made of a material compatible with the chemical.

    • Do not mix this compound waste with other incompatible waste streams.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound" or "Goserelin-(1-8)-peptidyl-L-prolinohydrazide".[1]

    • Include the date of waste accumulation.

  • Storage in the Laboratory:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and has secondary containment to prevent spills.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous material disposal company to arrange for pickup and disposal.[1]

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

  • Final Disposal Method:

    • The designated disposal method is incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction and to neutralize harmful combustion byproducts.[1]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in available literature, the principles of safe laboratory practice dictate that any procedure involving this compound should be conducted in a manner that minimizes waste generation and potential exposure. This includes using the smallest feasible quantities of the substance and decontaminating surfaces and equipment after use.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Goserelin_Disposal_Workflow This compound Disposal Workflow A Waste Generation (this compound) C Collect Waste in Designated Container A->C Segregate Waste B Personal Protective Equipment (PPE) - Safety Goggles - Gloves - Lab Coat B->C Wear Appropriate D Label Container - 'Hazardous Waste' - Chemical Name - Accumulation Date C->D E Store in Satellite Accumulation Area D->E F Contact EH&S or Licensed Disposal Company E->F When container is full or per schedule G Provide Safety Data Sheet (SDS) F->G H Waste Pickup by Licensed Professionals G->H I Final Disposal: Incineration H->I

References

Personal protective equipment for handling Goserelin EP Impurity E

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Goserelin EP Impurity E. The following procedures are designed to ensure a safe laboratory environment and proper disposal of the compound.

This compound is a pharmaceutical-related compound of unknown potency[1]. Given that its parent compound, Goserelin, is a potent gonadotropin-releasing hormone (GnRH) agonist with known reproductive hazards, this impurity should be handled with extreme caution. The safety data sheet for Goserelin acetate explicitly states it may damage fertility[2][3]. Therefore, a conservative approach, treating the impurity with the same high level of precaution as the active pharmaceutical ingredient (API), is warranted.

Hazard Assessment and Control

Due to the potential for reproductive toxicity, a thorough risk assessment is mandatory before handling this compound. Engineering controls should be the primary method of exposure reduction, supplemented by personal protective equipment (PPE).

Hazard Class Associated Risk Primary Engineering Control Secondary Control
Reproductive ToxicityMay damage fertility or the unborn child[2][3].Handling in a certified chemical fume hood or glove box.Restricted access to authorized personnel.
Acute Toxicity (Oral)Harmful if swallowed.Use of containment systems to prevent ingestion.Strict prohibition of eating, drinking, or smoking in the laboratory.
InhalationMay be harmful if inhaled. Avoid breathing dust[1].Handling in a ventilated enclosure (fume hood).Use of appropriate respiratory protection.
Skin/Eye ContactMay cause irritation. Avoid contact with skin and eyes[4].Use of appropriate gloves and eye protection.Availability of emergency eyewash stations and safety showers.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE.

Body Part Required PPE Specification
Hands Double-gloving with nitrile gloves.Powder-free nitrile gloves. Change gloves every 30-60 minutes or immediately upon contamination[5].
Eyes/Face Safety goggles with side shields or a face shield.Must conform to EN 166 (EU) or NIOSH (US) standards[1].
Body Disposable, long-sleeved gown with tight-fitting cuffs.Gown should close in the back and be made of a low-linting material[6].
Respiratory N95 or higher-rated respirator.Required when handling the powder outside of a ventilated enclosure or during spill cleanup[6].

Operational Plan: Step-by-Step Handling Procedures

This workflow is designed to minimize exposure during routine laboratory operations involving this compound.

GoserelinHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase Prep1 Designate a Controlled Area Prep2 Assemble All Necessary Materials Prep1->Prep2 Prep3 Don Full PPE Prep2->Prep3 Handling1 Perform All Manipulations in a Fume Hood Prep3->Handling1 Handling2 Weigh Compound in a Ventilated Enclosure Handling1->Handling2 Handling3 Prepare Solutions in Fume Hood Handling2->Handling3 Cleanup1 Decontaminate Surfaces with Appropriate Solvent Handling3->Cleanup1 Cleanup2 Segregate Waste into Hazardous Waste Containers Cleanup1->Cleanup2 Cleanup3 Doff PPE in Designated Area Cleanup2->Cleanup3 Cleanup4 Wash Hands Thoroughly Cleanup3->Cleanup4

Figure 1. Workflow for Safe Handling of this compound.

Experimental Protocol:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a low-traffic area of the laboratory.

    • Assemble all necessary equipment, including spatulas, weighing paper, vials, and solvents, and place them inside the chemical fume hood.

    • Don the required PPE as specified in the table above.

  • Handling:

    • Perform all manipulations of the solid compound or its solutions within a certified chemical fume hood to minimize inhalation exposure[7].

    • When weighing the solid, use a balance inside a ventilated enclosure.

    • If preparing solutions, add the solvent to the solid slowly to avoid aerosolization.

  • Cleanup:

    • After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent and water.

    • Dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, in a designated hazardous waste container[4].

    • Remove PPE in the designated doffing area to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is critical.

Exposure Type Immediate Action
Inhalation Move the individual to fresh air. Seek immediate medical attention[1].
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water[1]. Seek medical attention.
Eye Contact Rinse eyes with pure water for at least 15 minutes, holding the eyelids apart[2]. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting[1]. Seek immediate medical attention.
Spill Evacuate unnecessary personnel. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the material into a suitable container for disposal. Clean the spill area thoroughly[1].

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, gowns, weighing paper, contaminated absorbent material) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or solvent rinses should be collected in a designated, sealed hazardous waste container. Do not pour any waste down the drain[3].

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Final Disposal:

  • All hazardous waste containing this compound should be disposed of via an approved incineration plant[2][4].

  • Arrange for a licensed hazardous material disposal company to collect the waste[1].

  • Ensure all local, state, and federal regulations for hazardous waste disposal are strictly followed.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.